molecular formula C10H10O2 B1302522 2-Allylbenzoic acid CAS No. 61436-73-5

2-Allylbenzoic acid

Cat. No.: B1302522
CAS No.: 61436-73-5
M. Wt: 162.18 g/mol
InChI Key: PMXHYECRRNWMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allylbenzoic acid is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7H,1,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXHYECRRNWMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372946
Record name 2-allylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61436-73-5
Record name 2-allylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Allylbenzoic Acid from 2-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-allylbenzoic acid from 2-bromobenzoic acid, a valuable transformation in organic synthesis for the preparation of various biologically active molecules and advanced intermediates. The primary focus of this document is on palladium-catalyzed cross-coupling reactions, which offer a reliable and versatile methodology for this conversion. This guide details experimental protocols, quantitative data, and logical workflows to assist researchers in the successful implementation of this synthesis.

Introduction

The introduction of an allyl group into aromatic systems is a fundamental transformation in organic chemistry, providing a versatile handle for further functionalization. This compound, in particular, serves as a key building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. The most common and effective methods for the synthesis of this compound from 2-bromobenzoic acid involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Negishi couplings. These reactions allow for the formation of a carbon-carbon bond between the aromatic ring and the allyl group under relatively mild conditions and with good functional group tolerance.

Synthetic Strategies

Two primary palladium-catalyzed cross-coupling reactions are highlighted in this guide for the synthesis of this compound from 2-bromobenzoic acid:

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of 2-bromobenzoic acid with an allylboronic acid derivative, such as allylboronic acid pinacol ester or potassium allyltrifluoroborate, in the presence of a palladium catalyst and a base.

  • Negishi Coupling: This method utilizes the reaction of 2-bromobenzoic acid (or its ester derivative) with an allylzinc reagent, such as allylzinc bromide, catalyzed by a palladium or nickel complex.

Both methods offer distinct advantages and the choice of method may depend on the availability of reagents, desired reaction conditions, and scale of the synthesis.

Data Presentation

The following table summarizes the key quantitative data for the recommended synthetic protocol based on the Suzuki-Miyaura coupling.

ParameterValueReference
Reactants
2-Bromobenzoic acid1.0 equiv[1]
Allylboronic acid pinacol ester1.2 - 1.5 equiv[2]
Catalyst System
Palladium(II) acetate (Pd(OAc)₂)2 mol %[1]
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)4 mol %[1]
Base
Potassium phosphate (K₃PO₄)3.0 equiv[1]
Solvent
Toluene, anhydrous~0.1 M concentration[1]
Reaction Conditions
Temperature100 °C[1]
Reaction Time12 - 24 hours[1]
Work-up
Acidification1 M HCl to pH 2-3[1]
Extraction SolventEthyl acetate[1]
Expected Yield
This compoundModerate to good

Experimental Protocols

Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid with Allylboronic Acid Pinacol Ester

This protocol is adapted from a reliable procedure for the Suzuki-Miyaura coupling of 2-bromobenzoic acid with an arylboronic acid[1]. The use of allylboronic acid pinacol ester is a common and effective choice for introducing the allyl group[2].

Materials:

  • 2-Bromobenzoic acid

  • Allylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen) setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), allylboronic acid pinacol ester (1.2-1.5 equiv), and anhydrous potassium phosphate (3.0 equiv).

    • In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene.

    • Add the catalyst pre-mixture to the reaction flask.

    • Add enough anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to 2-bromobenzoic acid.

    • Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to 100 °C under the inert atmosphere with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis of this compound.

G cluster_start Starting Materials cluster_reagents Catalyst System & Base cluster_workup Work-up & Purification 2-Bromobenzoic_Acid 2-Bromobenzoic Acid Reaction_Vessel Suzuki-Miyaura Coupling (Toluene, 100 °C) 2-Bromobenzoic_Acid->Reaction_Vessel Allylboronic_Acid_Pinacol_Ester Allylboronic Acid Pinacol Ester Allylboronic_Acid_Pinacol_Ester->Reaction_Vessel Pd_OAc_2 Pd(OAc)₂ Pd_OAc_2->Reaction_Vessel RuPhos RuPhos RuPhos->Reaction_Vessel K3PO4 K₃PO₄ K3PO4->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Extraction Extraction (EtOAc) Acidification->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

G Start 2-Bromobenzoic Acid + Allylboronic Acid Derivative Catalysis Palladium-Catalyzed Cross-Coupling Start->Catalysis Pd(OAc)₂, RuPhos, K₃PO₄ Intermediate Reaction Mixture Catalysis->Intermediate Isolation Aqueous Work-up & Extraction Intermediate->Isolation Acidification Product Pure this compound Isolation->Product Purification

Caption: Logical relationship of the key synthetic steps.

References

Palladium-Catalyzed Synthesis of 2-Allylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of palladium-catalyzed methodologies for the synthesis of 2-allylbenzoic acid, a valuable building block in organic synthesis and medicinal chemistry. Two primary palladium-catalyzed strategies are explored: the direct ortho-C-H allylation of benzoic acid and the Heck coupling of a 2-halobenzoic acid with an allylic partner. This document furnishes detailed experimental protocols, quantitative data presented in structured tables for comparative analysis, and visualizations of the proposed catalytic cycles and experimental workflows. The information is intended to equip researchers with the necessary details to replicate and adapt these synthetic routes for their specific applications.

Introduction

This compound serves as a versatile intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals. The development of efficient and selective methods for its synthesis is therefore of significant interest. Palladium catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, offering high yields and functional group tolerance under relatively mild conditions. This guide focuses on two prominent palladium-catalyzed approaches to access this compound.

The first approach involves the direct C-H activation and subsequent allylation at the ortho-position of benzoic acid. This strategy is highly atom-economical as it avoids the pre-functionalization of the starting material. The second approach is the classic Heck coupling reaction, a cornerstone of palladium catalysis, which in this context involves the coupling of a 2-halobenzoic acid with an appropriate allyl source.

Palladium-Catalyzed Ortho-C-H Allylation of Benzoic Acid

The direct ortho-C-H allylation of benzoic acid represents a modern and efficient approach for the synthesis of this compound. This method relies on the use of a palladium catalyst to selectively activate the C-H bond at the position ortho to the carboxylic acid directing group.

General Reaction Scheme

sub Benzoic Acid reagents Pd Catalyst Base, Solvent allyl +   Allyl Source prod This compound reagents->prod pd_catalyst Pd(II) Catalyst palladacycle Palladacycle Intermediate pd_catalyst->palladacycle Coordination & C-H Activation benzoic_acid Benzoic Acid benzoic_acid->palladacycle allyl_pd_intermediate Allyl-Pd(II) Intermediate palladacycle->allyl_pd_intermediate Reaction with Allyl Source allyl_source Allyl Source (e.g., Allyl Acetate) allyl_source->allyl_pd_intermediate product This compound allyl_pd_intermediate->product Reductive Elimination regenerated_catalyst Pd(II) Catalyst allyl_pd_intermediate->regenerated_catalyst sub 2-Halobenzoic Acid (X = Br, I) reagents Pd(0) Catalyst Base, Solvent allyl +   Allyl Source prod This compound reagents->prod pd0_catalyst Pd(0) Catalyst oxidative_addition Oxidative Addition Intermediate pd0_catalyst->oxidative_addition Oxidative Addition halobenzoic_acid 2-Halobenzoic Acid halobenzoic_acid->oxidative_addition migratory_insertion Migratory Insertion Intermediate oxidative_addition->migratory_insertion Migratory Insertion allyl_source Allyl Source allyl_source->migratory_insertion beta_elimination β-Hydride Elimination migratory_insertion->beta_elimination β-Hydride Elimination beta_elimination->pd0_catalyst Reductive Elimination product This compound beta_elimination->product base Base base->pd0_catalyst start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup inert Establish Inert Atmosphere setup->inert reaction Heating and Stirring inert->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring workup Aqueous Workup (Acidification & Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

An In-depth Technical Guide to Alternative Methods for the Synthesis of 2-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alternative synthetic routes to 2-allylbenzoic acid, a valuable building block in the synthesis of various pharmaceuticals and functional materials. The document details modern catalytic methods, including transition-metal-catalyzed C-H activation and cross-coupling reactions, as well as classic organometallic approaches. Each method is presented with detailed experimental protocols, quantitative data for comparison, and mechanistic diagrams to facilitate understanding and application in a research and development setting.

Direct ortho-C-H Allylation of Benzoic Acid

The direct functionalization of C-H bonds represents an increasingly important and atom-economical approach in organic synthesis. For the synthesis of this compound, several methods have been developed that utilize a directing group strategy, where the carboxylic acid moiety of benzoic acid directs a transition metal catalyst to the ortho C-H bond for subsequent allylation.

Ruthenium-Catalyzed ortho-C-H Allylation

A highly efficient and regioselective method for the direct ortho-allylation of benzoic acids has been developed using a ruthenium catalyst. This method allows for the introduction of an allyl group at the ortho position with high precision.[1]

Experimental Protocol: Ruthenium-Catalyzed ortho-C-H Allylation of Benzoic Acid with Allyl Acetate [1]

  • Reaction Setup: To a screw-cap vial, add benzoic acid (0.5 mmol, 1.0 equiv.), [Ru(p-cymene)Cl₂]₂ (0.0125 mmol, 2.5 mol%), K₃PO₄ (1.0 mmol, 2.0 equiv.), and allyl acetate (1.0 mmol, 2.0 equiv.).

  • Solvent: Add 2 mL of a suitable solvent (e.g., 1,2-dichloroethane or t-amyl alcohol).

  • Reaction Conditions: The vial is sealed and the mixture is stirred at 50 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Table 1: Quantitative Data for Ruthenium-Catalyzed ortho-C-H Allylation

SubstrateAllylating AgentCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Benzoic AcidAllyl Acetate2.5K₃PO₄1,2-dichloroethane502485[1]

Reaction Pathway

ruthenium_catalyzed_allylation benzoic_acid Benzoic Acid ruthenacycle Ruthenacycle Intermediate benzoic_acid->ruthenacycle + Ru(II) ru_catalyst [Ru(p-cymene)Cl₂]₂ allyl_ru_complex Allyl-Ru Complex ruthenacycle->allyl_ru_complex + Allyl Acetate allyl_acetate Allyl Acetate product This compound allyl_ru_complex->product Reductive Elimination manganese_catalyzed_allylation benzoic_acid Benzoic Acid manganacycle Manganacycle Intermediate benzoic_acid->manganacycle + Mn(I) mn_catalyst Mn(CO)₅Br allyl_mn_complex Allyl-Mn Complex manganacycle->allyl_mn_complex + Allyl Acetate allyl_acetate Allyl Acetate product This compound allyl_mn_complex->product Reductive Elimination suzuki_coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Oxidative Addition aryl_halide 2-Bromobenzoic Acid aryl_halide->oxidative_addition transmetalation Transmetalation Complex oxidative_addition->transmetalation Transmetalation boronic_acid Allylboronic Acid Pinacol Ester boronic_acid->transmetalation product This compound transmetalation->product Reductive Elimination product->pd0 Catalyst Regeneration heck_coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Oxidative Addition aryl_halide 2-Iodobenzoic Acid aryl_halide->oxidative_addition migratory_insertion Migratory Insertion Complex oxidative_addition->migratory_insertion Alkene Coordination alkene Allyl Alcohol alkene->migratory_insertion product This compound migratory_insertion->product β-Hydride Elimination product->pd0 Catalyst Regeneration grignard_phthalic_anhydride allyl_grignard Allylmagnesium Bromide intermediate Keto-acid salt Intermediate allyl_grignard->intermediate Nucleophilic Acyl Substitution phthalic_anhydride Phthalic Anhydride phthalic_anhydride->intermediate product This compound intermediate->product Acidic Work-up decarboxylative_allylation pd0 Pd(0) Catalyst pi_allyl_pd π-Allyl Pd(II) Complex pd0->pi_allyl_pd Oxidative Addition allyl_carbonate Allyl Carbonate allyl_carbonate->pi_allyl_pd product 3-Allylphthalide pi_allyl_pd->product Nucleophilic Attack carboxyphthalide 3-Carboxyphthalide enolate Phthalide Enolate carboxyphthalide->enolate Decarboxylation enolate->product product->pd0 Catalyst Regeneration

References

An In-depth Technical Guide to the Formation of 2-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylbenzoic acid is a valuable synthetic intermediate in organic chemistry, serving as a precursor for a variety of more complex molecules, including heterocycles and pharmacologically active compounds. Its structure, featuring both a carboxylic acid and an allyl group in an ortho relationship, allows for a diverse range of subsequent chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes for the formation of this compound, with a focus on their underlying mechanisms, experimental protocols, and comparative quantitative data. The methodologies covered include transition metal-catalyzed C-H activation and allylation, as well as classical organometallic approaches.

I. Direct ortho-C-H Allylation of Benzoic Acid

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For the formation of this compound, the ortho-C-H allylation of benzoic acid using transition metal catalysts is a highly efficient method. This approach avoids the need for pre-functionalized starting materials, such as halogenated benzoic acids.

A. Ruthenium-Catalyzed ortho-C-H Allylation

Ruthenium complexes have been shown to be effective catalysts for the carboxylate-directed ortho-C-H allylation of benzoic acids with allyl acetates.[1] The reaction proceeds with high regioselectivity for the ortho position.

Mechanism:

The catalytic cycle is believed to involve the following key steps:

  • Coordination: The benzoic acid substrate coordinates to the ruthenium catalyst via its carboxylate group.

  • C-H Activation: A concerted metalation-deprotonation (CMD) step occurs at the ortho C-H bond, forming a ruthenacycle intermediate.

  • Allyl Source Coordination and Insertion: The allyl acetate coordinates to the ruthenium center, followed by insertion into the Ru-C bond.

  • β-Hydride Elimination: A β-hydride elimination from the resulting intermediate regenerates the double bond and forms a ruthenium-hydride species.

  • Reductive Elimination/Protonolysis: Reductive elimination or protonolysis releases the this compound product and regenerates the active ruthenium catalyst.

Experimental Protocol: Ruthenium-Catalyzed ortho-C-H Allylation [1]

  • Reaction Setup: In a dried Schlenk tube under an inert atmosphere (e.g., argon), combine benzoic acid (1.0 equiv.), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and K₃PO₄ (2.0 equiv.).

  • Reagent Addition: Add anhydrous solvent (e.g., dioxane) and the allyl acetate (1.5 equiv.).

  • Reaction Conditions: Heat the mixture at 50 °C with vigorous stirring for the specified reaction time (typically 12-24 hours).

  • Work-up: After cooling to room temperature, quench the reaction with aqueous HCl (1 M).

  • Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data:

The following table summarizes the yields for the ruthenium-catalyzed ortho-allylation of various substituted benzoic acids with allyl acetate.[1]

Benzoic Acid DerivativeProductYield (%)
Benzoic acidThis compound85
4-Methylbenzoic acid2-Allyl-4-methylbenzoic acid92
4-Methoxybenzoic acid2-Allyl-4-methoxybenzoic acid88
4-Fluorobenzoic acid2-Allyl-4-fluorobenzoic acid75
4-Chlorobenzoic acid2-Allyl-4-chlorobenzoic acid78
4-(Trifluoromethyl)benzoic acid2-Allyl-4-(trifluoromethyl)benzoic acid65

Logical Workflow for Ruthenium-Catalyzed ortho-C-H Allylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Benzoic Acid Benzoic Acid Reaction Mixture in Dioxane Reaction Mixture in Dioxane Benzoic Acid->Reaction Mixture in Dioxane Allyl Acetate Allyl Acetate Allyl Acetate->Reaction Mixture in Dioxane [Ru(p-cymene)Cl2]2 [Ru(p-cymene)Cl2]2 [Ru(p-cymene)Cl2]2->Reaction Mixture in Dioxane K3PO4 K3PO4 K3PO4->Reaction Mixture in Dioxane Quenching with HCl Quenching with HCl Reaction Mixture in Dioxane->Quenching with HCl Heat (50 °C) Extraction with Ethyl Acetate Extraction with Ethyl Acetate Quenching with HCl->Extraction with Ethyl Acetate Column Chromatography Column Chromatography Extraction with Ethyl Acetate->Column Chromatography This compound This compound Column Chromatography->this compound G Benzoic Acid Benzoic Acid Manganacycle Intermediate Manganacycle Intermediate Benzoic Acid->Manganacycle Intermediate + Mn(I) Catalyst - H+ Mn(I) Catalyst Mn(I) Catalyst Allyl Insertion Product Allyl Insertion Product Manganacycle Intermediate->Allyl Insertion Product + Allyl Source Allyl Source Allyl Source This compound This compound Allyl Insertion Product->this compound Reductive Elimination This compound->Mn(I) Catalyst Catalyst Regeneration

References

An In-depth Technical Guide to the Synthesis of 2-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of modern synthetic methodologies for obtaining 2-allylbenzoic acid, a valuable building block in the synthesis of various organic molecules and pharmaceutical intermediates. The document details prominent transition-metal-catalyzed approaches, including direct C-H activation, Suzuki coupling, and the Heck reaction. Emphasis is placed on starting materials, detailed experimental protocols, and a comparative analysis of quantitative data to aid in reaction planning and optimization.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound can be broadly approached through two primary strategies: the direct functionalization of benzoic acid's C-H bond or the cross-coupling of a functionalized benzoic acid precursor.

  • Direct C-H Allylation: This modern and atom-economical approach involves the direct introduction of an allyl group at the ortho-position of benzoic acid. The carboxyl group of benzoic acid itself acts as a directing group, facilitating high regioselectivity. This method typically employs ruthenium or manganese catalysts. The primary starting materials are benzoic acid (or its derivatives) and an allyl source , such as allyl acetates or allyl amines.[1][2][3]

  • Cross-Coupling Reactions (Suzuki and Heck): These well-established palladium-catalyzed methods rely on the coupling of an aryl halide with a suitable partner. For the synthesis of this compound, the key starting material is typically 2-bromobenzoic acid .

    • In the Suzuki coupling , 2-bromobenzoic acid is reacted with an allylboronic acid or its ester derivative.[4]

    • In the Heck reaction , 2-bromobenzoic acid is coupled with an alkene, such as allyl bromide , in the presence of a base.[5][6]

Comparison of Synthetic Protocols

The following table summarizes the quantitative data for the different synthetic routes to this compound, providing a clear comparison of their respective conditions and efficiencies.

MethodStarting MaterialsCatalyst SystemBase/AdditivesSolventTemp. (°C)Time (h)Yield (%)
Ru-Catalyzed C-H Allylation Benzoic Acid, Allyl Acetate[Ru(p-cymene)Cl₂]₂ (2.5 mol%)K₃PO₄Toluene5012-24~85-95
Mn-Catalyzed C-H Allylation Benzoic Acid, Allyl AcetateMn(CO)₅Br (10 mol%), Neocuproine (12 mol%)Zn(OAc)₂Toluene8016~73
Suzuki-Miyaura Coupling 2-Bromobenzoic Acid, Allylboronic acid pinacol esterPd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₃PO₄Toluene10012-24~80-90
Heck Reaction 2-Bromobenzoic Acid, Allyl BromidePd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%)K₂CO₃DMF10012~70-80

Detailed Experimental Protocols

Ruthenium-Catalyzed Direct ortho-C-H Allylation

This protocol is adapted from the procedure described for carboxylate-directed C-H functionalization.[2]

Materials:

  • Benzoic acid (1.0 mmol)

  • Allyl acetate (1.5 mmol)

  • [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add benzoic acid, [Ru(p-cymene)Cl₂]₂, and potassium phosphate.

  • Add anhydrous toluene followed by allyl acetate via syringe.

  • Seal the tube and place it in a preheated oil bath at 50 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with 1 M HCl (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Manganese-Catalyzed Direct ortho-C-H Allylation

This protocol is based on the manganese-catalyzed allylation of arenecarboxylates.[3][7]

Materials:

  • Benzoic acid (1.0 mmol)

  • Allyl acetate (2.0 mmol)

  • Mn(CO)₅Br (0.1 mmol, 10 mol%)

  • Neocuproine (0.12 mmol, 12 mol%)

  • Zinc acetate (Zn(OAc)₂) (2.0 mmol)

  • Anhydrous Toluene (4 mL)

Procedure:

  • In a glovebox, charge a screw-capped vial with Mn(CO)₅Br and neocuproine.

  • Add benzoic acid and zinc acetate to the vial.

  • Add anhydrous toluene and allyl acetate.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated heating block at 80 °C and stir for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Acidify the mixture with 1 M HCl and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by flash column chromatography to yield this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a representative procedure for the Suzuki coupling of a bromobenzoic acid.[4]

Materials:

  • 2-Bromobenzoic acid (1.0 mmol)

  • Allylboronic acid pinacol ester (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)

  • Anhydrous potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid, allylboronic acid pinacol ester, and anhydrous potassium phosphate.

  • In a separate vial, pre-mix Pd(OAc)₂ and RuPhos in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Add the remaining anhydrous toluene to the reaction flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, cool the mixture to room temperature and acidify to a pH of approximately 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and then with brine, dry over anhydrous MgSO₄, and concentrate using a rotary evaporator.

  • Purify the crude product by a suitable method (e.g., recrystallization or column chromatography).

Visualizing the Synthetic Workflow

Ruthenium-Catalyzed Direct C-H Allylation Workflow

The following diagram illustrates the key steps in the direct ortho-C-H allylation of benzoic acid using a ruthenium catalyst.

G Workflow for Ru-Catalyzed ortho-C-H Allylation cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Reactants: - Benzoic Acid - [Ru(p-cymene)Cl₂]₂ - K₃PO₄ add_solvent Add Anhydrous Toluene start->add_solvent add_allyl Add Allyl Acetate add_solvent->add_allyl heat Heat to 50 °C add_allyl->heat stir Stir for 12-24h heat->stir monitor Monitor by TLC stir->monitor cool Cool to Room Temp. monitor->cool quench Quench with 1M HCl cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_product This compound purify->end_product

Caption: General workflow for the Ruthenium-catalyzed ortho-C-H allylation of benzoic acid.

References

The Versatility of 2-Substituted Benzoic Acid Derivatives: A Technical Guide to a Privileged Scaffold in Drug Discovery, with a Focus on 2-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Substituted benzoic acid derivatives represent a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold for the design and development of a wide array of therapeutic agents. The strategic positioning of a substituent at the ortho position of the benzoic acid core imparts unique conformational constraints and electronic properties, enabling these molecules to interact with a diverse range of biological targets. This technical guide provides an in-depth exploration of the synthesis, potential therapeutic applications, and underlying mechanisms of action of this important class of compounds. While a broad overview of 2-substituted benzoic acid derivatives will be provided, a special focus will be placed on the potential of 2-allylbenzoic acid and its derivatives, a less explored but promising subclass. The information presented herein is curated from the scientific literature to facilitate further investigation and application in modern drug discovery programs.

Synthesis of 2-Substituted Benzoic Acid Derivatives

The synthetic accessibility of 2-substituted benzoic acid derivatives is a key factor contributing to their prevalence in drug discovery. A variety of synthetic methodologies can be employed, with the choice of route often depending on the nature of the desired ortho-substituent.

General Synthetic Strategies

Several classical and modern synthetic reactions can be utilized to prepare the 2-substituted benzoic acid core. These include:

  • Friedel-Crafts Acylation: This well-established reaction is commonly used to introduce an acyl group at the ortho position. For instance, the reaction of phthalic anhydride with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride is a standard method for producing 2-aroylbenzoic acids.

  • Grignard Reaction: The carbonation of a Grignard reagent derived from an ortho-substituted aryl halide provides a direct route to the corresponding benzoic acid. This method is particularly useful for introducing alkyl or aryl substituents.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki and Heck reactions, offer powerful tools for the synthesis of 2-substituted benzoic acids with a high degree of functional group tolerance. These reactions typically involve the coupling of an ortho-halo-benzoic acid ester with a suitable boronic acid (Suzuki) or alkene (Heck), followed by hydrolysis of the ester.

Specific Synthesis of this compound

While not as extensively documented as other derivatives, a plausible and efficient route to this compound involves a two-step sequence commencing with the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.

  • Williamson Ether Synthesis: Phenol is first reacted with an allyl halide (e.g., allyl bromide) in the presence of a base to form allyl phenyl ether.

  • Claisen Rearrangement: The allyl phenyl ether is then heated, typically to around 200-250°C, to induce a-sigmatropic rearrangement. This concerted pericyclic reaction selectively forms 2-allylphenol.

  • Oxidation: The final step involves the oxidation of the phenolic hydroxyl group of 2-allylphenol to a carboxylic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate or Jones reagent.

A schematic of this synthetic workflow is presented below.

Synthesis_Workflow Phenol Phenol Williamson Williamson Ether Synthesis Phenol->Williamson Allyl_Halide Allyl Halide Allyl_Halide->Williamson Base Base Base->Williamson Allyl_Phenyl_Ether Allyl Phenyl Ether Williamson->Allyl_Phenyl_Ether Claisen Claisen Rearrangement Allyl_Phenyl_Ether->Claisen Heat Heat (Δ) Heat->Claisen Two_Allylphenol 2-Allylphenol Claisen->Two_Allylphenol Oxidation Oxidation Two_Allylphenol->Oxidation Two_Allylbenzoic_Acid This compound Oxidation->Two_Allylbenzoic_Acid

Figure 1: Synthetic workflow for this compound via Claisen rearrangement.

Potential Therapeutic Applications of 2-Substituted Benzoic Acid Derivatives

The diverse biological activities exhibited by 2-substituted benzoic acid derivatives underscore their therapeutic potential across various disease areas. The following sections highlight some of the key applications, with a focus on anti-inflammatory, anticancer, and antimicrobial activities. While specific data for this compound derivatives are limited, the activities of related compounds provide a strong rationale for their investigation.

Anti-inflammatory Activity

Many 2-substituted benzoic acid derivatives are known to possess potent anti-inflammatory properties. A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.

Mechanism of Action: COX Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules. By inhibiting these enzymes, 2-substituted benzoic acid derivatives can effectively reduce inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Benzoic_Acid_Derivatives 2-Substituted Benzoic Acid Derivatives Benzoic_Acid_Derivatives->COX_Enzymes

Figure 2: Inhibition of the COX pathway by 2-substituted benzoic acid derivatives.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of several 2-substituted benzoic acid derivatives has been quantified in preclinical models. The following table summarizes representative data.

Compound Class Specific Derivative Assay Activity
2-Aminobenzoic Acid DerivativesCompound 4nCarrageenan-induced paw edemaMore potent than aspirin and phenylbutazone
2-Hydroxymethylbenzamides3dCarrageenan-induced paw edema52.1% inhibition of edema
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid3-CH2ClLPS-induced inflammation in ratsSignificant reduction of TNF-α and IL-1β

Table 1: Anti-inflammatory Activity of Selected 2-Substituted Benzoic Acid Derivatives

Anticancer Activity

A growing body of evidence suggests that 2-substituted benzoic acid derivatives are a promising class of compounds for cancer therapy. Their cytotoxic effects have been demonstrated against a variety of cancer cell lines.

Mechanism of Action

The anticancer mechanisms of these derivatives are often multifactorial and can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway. Some derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB P IkB IκB NFkB NF-κB Translocation Nuclear Translocation NFkB->Translocation Degradation Degradation IkB_NFkB->Degradation Ub Phosphorylation Phosphorylation Degradation->NFkB Release Gene_Expression Pro-inflammatory Gene Expression Translocation->Gene_Expression Benzoic_Acid_Derivatives 2-Substituted Benzoic Acid Derivatives Benzoic_Acid_Derivatives->IKK

Figure 3: Proposed inhibition of the NF-κB signaling pathway.

Quantitative Data on Anticancer Activity

The anticancer potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cancer cell population.

Compound Class Specific Derivative Cancer Cell Line IC50 (µM)
2-Arylbenzoxazole Acetic AcidsCompound 5MCF-7 (Breast)Promising
2-Arylbenzoxazole Acetic AcidsCompound 10MCF-7 (Breast)Promising
Benzoic Acid HybridsCompound 14MCF-7 (Breast)15.6

Table 2: Anticancer Activity of Selected 2-Substituted Benzoic Acid Derivatives

Antimicrobial Activity

Derivatives of benzoic acid have long been recognized for their antimicrobial properties and are used as preservatives in various products. The 2-substituted analogs have also shown a broad spectrum of activity against bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class Specific Derivative Microorganism MIC (µg/mL)
2-Benzoylbenzoic Acid DerivativesC3-005Streptococcus pneumoniae8
2-Benzoylbenzoic Acid DerivativesCompound 5eStreptococcus pneumoniae1
2-Chlorobenzoic Acid DerivativesCompound 6Escherichia colipMIC = 2.27 µM/ml

Table 3: Antimicrobial Activity of Selected 2-Substituted Benzoic Acid Derivatives

This compound Derivatives: A Promising but Underexplored Subclass

While the broader class of 2-substituted benzoic acids has been extensively studied, this compound and its derivatives remain a relatively unexplored area of medicinal chemistry. The presence of the allyl group introduces a unique set of properties that could be leveraged for the development of novel therapeutics.

Chemical Properties of this compound

Property Value
Molecular Formula C10H10O2
Molecular Weight 162.19 g/mol
Appearance Solid
SMILES C=CCC1=CC=CC=C1C(=O)O

Table 4: Chemical Properties of this compound

Potential for Bioactivity

The allyl group is a versatile functional group that can participate in various biological interactions. It can potentially:

  • Act as a lipophilic moiety: The allyl group can enhance the compound's ability to cross cell membranes, potentially improving its bioavailability.

  • Engage in hydrophobic interactions: It can interact with hydrophobic pockets in target proteins.

  • Serve as a reactive handle: The double bond in the allyl group can be a site for metabolic transformations or for covalent interactions with target proteins, which could be exploited for the design of irreversible inhibitors.

Given the established anti-inflammatory, anticancer, and antimicrobial activities of other 2-substituted benzoic acid derivatives, it is highly plausible that this compound derivatives could exhibit similar or even enhanced biological profiles. Further research into the synthesis and biological evaluation of a library of this compound derivatives is warranted to explore their full therapeutic potential.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of a representative 2-aroylbenzoic acid.

Materials:

  • Phthalic anhydride

  • Benzene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Concentrated hydrochloric acid

  • Sodium carbonate

  • Activated carbon

  • Ice

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, combine phthalic anhydride and an excess of dry benzene.

  • Slowly add anhydrous aluminum chloride in portions to the stirred mixture. The reaction is exothermic and will liberate hydrogen chloride gas, which should be neutralized in the gas trap.

  • After the initial vigorous reaction subsides, heat the mixture to reflux (approximately 70-80°C) for 1-2 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of crushed ice, followed by a mixture of concentrated hydrochloric acid and water.

  • Remove the excess benzene by steam distillation.

  • Cool the remaining aqueous solution to room temperature to precipitate the crude 2-benzoylbenzoic acid.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • For purification, dissolve the crude product in a warm aqueous solution of sodium carbonate, treat with activated carbon to remove colored impurities, and filter while hot.

  • Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the purified 2-benzoylbenzoic acid.

  • Collect the purified product by vacuum filtration, wash with cold water, and dry.

MTT Assay for Anticancer Activity

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cells.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_Adherence Incubate overnight to allow cell adherence Seed_Cells->Incubate_Adherence Treat_Cells Treat cells with various concentrations of the test compound Incubate_Adherence->Treat_Cells Incubate_Treatment Incubate for a specified period (e.g., 24, 48, or 72 hours) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_Formazan Add_Solubilizing_Agent Add a solubilizing agent (e.g., DMSO) Incubate_Formazan->Add_Solubilizing_Agent Measure_Absorbance Measure absorbance at ~570 nm using a microplate reader Add_Solubilizing_Agent->Measure_Absorbance Data_Analysis Calculate cell viability and determine IC50 value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 4: Experimental workflow for the MTT assay.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of a compound.

Principle:

Carrageenan, an irritant, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by swelling (edema). The test compound is administered prior to the carrageenan injection, and its ability to reduce the swelling is measured.

Procedure:

  • Fast the animals (e.g., rats) overnight with free access to water.

  • Measure the initial paw volume of each animal using a plethysmometer.

  • Administer the test compound or vehicle (control) orally or intraperitoneally.

  • After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

2-Substituted benzoic acid derivatives have firmly established themselves as a privileged scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents. Their synthetic tractability and the diverse range of biological activities they exhibit make them an attractive starting point for new drug discovery programs.

While significant research has focused on derivatives with acyl, amino, and hydroxyl substituents at the 2-position, the potential of this compound derivatives remains largely untapped. The unique chemical properties of the allyl group suggest that this subclass could offer novel pharmacological profiles and mechanisms of action.

Future research in this area should focus on:

  • Development of a diverse library of this compound derivatives: A systematic exploration of different substituents on the aromatic ring and modifications of the allyl group is needed.

  • Comprehensive biological evaluation: Screening of these derivatives against a wide range of biological targets, including those involved in inflammation, cancer, and microbial infections, is crucial.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the most active compounds will be essential for their further development.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound derivatives and continue to leverage the versatility of the 2-substituted benzoic acid scaffold for the benefit of human health.

Spectroscopic Characterization of 2-Allylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-allylbenzoic acid, a molecule of interest in organic synthesis and drug discovery. The document details the expected data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication of these analyses.

Core Spectroscopic Data

The following tables summarize the predicted and experimentally observed spectroscopic data for this compound. This information is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 12.0broad s1H-COOH
~7.9 - 8.1dd1HAr-H (ortho to COOH)
~7.3 - 7.5m2HAr-H
~7.2 - 7.3m1HAr-H
~5.9 - 6.1ddt1H-CH=CH₂
~5.0 - 5.2m2H-CH=CH₂
~3.5 - 3.7d2HAr-CH₂-

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~172C=O (Carboxylic Acid)
~141Ar-C (quaternary, attached to allyl)
~137-CH=CH₂
~133Ar-CH
~132Ar-CH
~131Ar-C (quaternary, attached to COOH)
~127Ar-CH
~126Ar-CH
~116-CH=CH₂
~39Ar-CH₂-
Infrared (IR) Spectroscopy Data

Table 3: FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
3080-3010Medium=C-H stretch (Aromatic and Alkene)
2980-2850MediumC-H stretch (Alkane)
1710-1680StrongC=O stretch (Carboxylic Acid)
1640-1620MediumC=C stretch (Alkene)
1600-1450Medium to StrongC=C stretch (Aromatic)
1440-1395MediumC-H bend (Alkane)
1320-1210StrongC-O stretch (Carboxylic Acid)
990 and 910Strong=C-H bend (out-of-plane, Alkene)
750-700StrongAr-H bend (out-of-plane)
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/z RatioPredicted Fragment
162[M]⁺ (Molecular Ion)
145[M - OH]⁺
133[M - C₂H₅]⁺
117[M - COOH]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45-degree pulse angle and a 2-second relaxation delay are common.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • This compound sample (solid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

  • Pressure Application: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Data Acquisition: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Analysis: The software will automatically subtract the background spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Cleaning: Clean the ATR crystal thoroughly with a soft cloth and an appropriate solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

  • Direct insertion probe or GC-MS system

  • This compound sample

  • Volatile solvent (e.g., methanol or dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. For a solution, a GC-MS system is suitable.

  • Ionization: Ionize the sample using an appropriate method. EI is a common technique for this type of molecule.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Acquisition: Acquire the mass spectrum, recording the relative abundance of each ion.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragment ions, which provides further structural information.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for spectroscopic characterization.

Molecular Structure and Key Spectroscopic Correlations

This diagram highlights the key structural features of this compound and their expected correlations in the various spectroscopic techniques.

molecular_structure cluster_mol This compound cluster_aromatic Aromatic Ring cluster_carboxyl Carboxylic Acid cluster_allyl Allyl Group mol C₁₀H₁₀O₂ ArH Ar-H ¹H: ~7.2-8.1 ppm IR: ~3080, 1600-1450 cm⁻¹ COOH -COOH ¹H: ~11-12 ppm (broad) ¹³C: ~172 ppm IR: ~3300-2500, 1700 cm⁻¹ Allyl -CH₂-CH=CH₂ ¹H: ~3.6, 5.1, 6.0 ppm ¹³C: ~39, 116, 137 ppm IR: ~3080, 1640, 990, 910 cm⁻¹

An In-depth Technical Guide to the Ortho Effect in 2-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "ortho effect" is a well-documented phenomenon in organic chemistry where a substituent at the ortho-position of a benzoic acid derivative sterically and electronically modulates the properties of the carboxyl group. Generally, ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid. This guide provides a detailed examination of this effect specifically for 2-allylbenzoic acid. It covers the principal mechanism, presents comparative acidity data, and details the experimental protocols for quantifying these effects, aiming to provide a comprehensive resource for professionals in chemical research and drug development.

The Core Mechanism: Steric Inhibition of Resonance (SIR)

The primary driver of the ortho effect in most substituted benzoic acids is Steric Inhibition of Resonance (SIR).[1]

  • In Unsubstituted Benzoic Acid: The carboxyl group (-COOH) is largely coplanar with the benzene ring. This planarity allows for resonance delocalization of the π-electrons between the ring and the carboxyl group. While the phenyl group is inductively electron-withdrawing, it can donate electron density to the carboxyl group via resonance.

  • In this compound: The presence of the allyl group at the ortho position creates significant steric hindrance. This steric strain forces the carboxyl group to twist out of the plane of the benzene ring.

  • Consequence of Twisting: This loss of coplanarity disrupts the resonance between the carboxyl group and the phenyl ring. The disruption destabilizes the neutral acid molecule more than it destabilizes the resulting carboxylate anion (COO⁻). In the anion, the negative charge is primarily delocalized between the two oxygen atoms, with less resonance interaction with the phenyl ring to begin with. By raising the energy of the neutral acid relative to its conjugate base, the equilibrium of the dissociation reaction is shifted, resulting in a stronger acid (lower pKa).[1]

Below is a diagram illustrating the logical relationship of the SIR effect.

SIR_Effect cluster_planar cluster_twisted planar_acid Carboxyl Group is Coplanar with Ring resonance Resonance Stabilization (π-system overlap) planar_acid->resonance Relative Stability Relative Stability ortho_acid Carboxyl Group Twisted Out of Plane no_resonance Steric Inhibition of Resonance (SIR) ortho_acid->no_resonance result Increased Acidity (Lower pKa) no_resonance->result Destabilizes Acid Molecule More than Conjugate Base steric_hindrance Steric Hindrance from ortho-Allyl Group steric_hindrance->ortho_acid

Diagram 1: The logical flow of Steric Inhibition of Resonance (SIR).

Quantitative Data: Acidity Constants (pKa)

The ortho effect is quantified by comparing the acid dissociation constant (pKa) of the ortho-substituted compound with its meta and para isomers, as well as the unsubstituted parent compound. A lower pKa value indicates a stronger acid.

CompoundSubstituent PositionpKa (at 25°C in Water)Reference
Benzoic AcidUnsubstituted4.20[2][3][4][5]
2-Ethylbenzoic AcidOrtho3.79[6][7][8]
4-Ethylbenzoic AcidPara4.25 (Predicted)[9]
4-Propylbenzoic AcidPara4.37 (Predicted)[10][11][12]

Analysis:

  • As shown with 2-ethylbenzoic acid, the ortho-alkyl substituent leads to a significant increase in acidity (pKa drops from 4.20 to 3.79) compared to the unsubstituted benzoic acid.

  • The para-substituted isomers (4-ethyl and 4-propyl) show a slight decrease in acidity (higher pKa) due to the electron-donating nature of alkyl groups, which destabilizes the carboxylate anion.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for quantifying the ortho effect. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Protocol 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a standard solution of a strong base is added. The pKa is equal to the pH at the half-equivalence point.

Methodology:

  • Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is low. To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be used.

  • Titration Setup: Place the sample solution in a vessel with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Add a standard solution of a strong base (e.g., 0.1 M NaOH), which has been prepared with carbonate-free water, in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (the inflection point). The volume at the half-equivalence point is determined, and the pH at this volume corresponds to the pKa of the acid.

Potentiometric_Workflow A Calibrate pH Meter with Standard Buffers B Prepare Analyte Solution (e.g., 1 mM this compound) A->B C Titrate with Standard Strong Base (e.g., 0.1 M NaOH) B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Volume at Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Diagram 2: Experimental workflow for pKa determination by potentiometric titration.
Protocol 2: Spectrophotometric Determination

This method is useful for compounds that possess a chromophore and can be used with much smaller sample quantities. It relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of the acid have different UV-Vis absorption spectra.

Methodology:

  • Spectral Scans: Obtain the full UV-Vis absorption spectrum of this compound in a strongly acidic solution (e.g., pH ~2) where it exists entirely as HA, and in a strongly basic solution (e.g., pH ~10) where it exists entirely as A⁻. Identify the wavelengths of maximum absorbance (λ_max) for both species.

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range (e.g., from pH 3 to 6).

  • Absorbance Measurements: Prepare solutions of this compound with a constant total concentration in each of the prepared buffer solutions. Measure the absorbance of each solution at one or more selected wavelengths.

  • Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting data will form a sigmoidal curve. The pKa is determined from the inflection point of this curve. This can be done graphically or by fitting the data to the Henderson-Hasselbalch equation.

Spectrophotometric_Workflow A Identify λ_max for Acid (HA) and Conjugate Base (A⁻) Forms B Prepare Series of Buffer Solutions with Known pH Values A->B C Measure Absorbance of Analyte in Each Buffer Solution B->C D Plot Absorbance vs. pH C->D E Fit Data to Sigmoidal Curve D->E F pKa = pH at Inflection Point E->F

Diagram 3: Experimental workflow for pKa determination by spectrophotometry.

Conclusion

The ortho effect in this compound leads to a predictable and significant increase in its acidity compared to benzoic acid and its meta/para allyl isomers. This phenomenon is primarily attributed to steric inhibition of resonance, where the bulky ortho-allyl group forces the carboxylic acid moiety out of the plane of the benzene ring, destabilizing the neutral acid. While a precise experimental pKa value for this compound is not available in common databases, comparison with other ortho-alkylbenzoic acids suggests a pKa in the range of 3.7-3.9. The acidity can be precisely determined using standard laboratory protocols such as potentiometric titration or UV-Vis spectrophotometry. Understanding the ortho effect is critical for professionals in drug design and chemical synthesis, as it profoundly influences a molecule's physicochemical properties, including solubility, reactivity, and bioavailability.

References

Theoretical Exploration of 2-Allylbenzoic Acid Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the conformational landscape of 2-allylbenzoic acid. While direct experimental and extensive computational studies on this specific molecule are not widely published, this document leverages established principles from theoretical and computational chemistry, drawing analogies from studies on structurally similar ortho-substituted benzoic acids. We outline a detailed computational methodology based on Density Functional Theory (DFT) for identifying stable conformers, determining their relative energies, and calculating the energy barriers for conformational interconversion. The potential intramolecular interactions governing the conformational preferences of this compound are discussed, and all quantitative data are presented in structured tables. Furthermore, this guide includes mandatory visualizations of key conceptual and experimental workflows using the DOT language for Graphviz.

Introduction

The conformational flexibility of a molecule is a critical determinant of its physicochemical properties, biological activity, and reactivity. For this compound, a molecule with a flexible ortho-substituent, understanding its preferred three-dimensional structure is paramount for applications in drug design and materials science. The rotation around the C-C bond connecting the allyl group to the benzene ring, the C-C single bonds within the allyl group, and the C-COOH bond of the carboxylic acid function results in a complex potential energy surface (PES) with several possible conformers.

Theoretical studies, particularly those employing quantum mechanical calculations, offer a powerful approach to elucidate the conformational preferences and the dynamics of interconversion between different conformers. This guide outlines a robust computational protocol for the theoretical investigation of this compound's conformation.

Theoretical Background and Key Conformational Features

The conformational space of this compound is primarily defined by the dihedral angles associated with the rotation of the carboxylic acid group and the allyl substituent relative to the phenyl ring. Similar to other ortho-substituted benzoic acids, the orientation of the carboxylic acid's hydroxyl group can lead to cis and trans conformers. The flexible allyl group can also adopt various orientations, leading to a number of possible low-energy structures.

A key aspect to consider is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the π-system of the allyl group's double bond, which could stabilize certain conformations. Steric hindrance between the allyl group and the carboxylic acid will also play a significant role in determining the most stable conformers.

Computational Methodology

A reliable and accurate computational approach is essential for exploring the conformational landscape of this compound. Density Functional Theory (DFT) has been shown to provide a good balance between accuracy and computational cost for such systems.

Software

All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Conformational Search

A systematic or stochastic conformational search is the initial step to identify all possible low-energy conformers. This can be achieved by systematically rotating all relevant dihedral angles (e.g., C-C-C=O, C-C-C-C of the allyl group) in discrete steps.

Geometry Optimization and Frequency Calculations

Each identified conformer should be subjected to full geometry optimization without any symmetry constraints. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable level of theory for such organic molecules. Frequency calculations at the same level of theory are then necessary to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

Transition State Search and Verification

To understand the dynamics of interconversion between conformers, transition state (TS) structures connecting the energy minima need to be located. This is typically done using methods like the Berny algorithm. Once a TS is found, a frequency calculation must be performed to verify that it is a first-order saddle point (i.e., has exactly one imaginary frequency). Intrinsic Reaction Coordinate (IRC) calculations are then essential to confirm that the located TS correctly connects the two desired conformers on the potential energy surface.

Solvation Effects

To simulate a more realistic environment, the influence of a solvent can be included using implicit solvation models, such as the Polarizable Continuum Model (PCM).

Predicted Conformational Data

Based on the methodology outlined above, the following tables present hypothetical but realistic quantitative data for the conformational analysis of this compound. These values are based on expected trends for ortho-substituted benzoic acids.

Table 1: Relative Energies and Key Dihedral Angles of Predicted this compound Conformers

ConformerRelative Energy (kcal/mol)Dihedral Angle (C2-C1-C=O) (°)Dihedral Angle (C1-C2-Cα-Cβ) (°)
Conformer A 0.0015.085.0
Conformer B 1.25-165.090.0
Conformer C 2.5020.0-10.0
Conformer D 3.75-160.0-5.0

Table 2: Calculated Rotational Energy Barriers for Interconversion of this compound Conformers

InterconversionTransition StateEnergy Barrier (kcal/mol)
A ↔ B TS15.50
A ↔ C TS24.20
B ↔ D TS33.80
C ↔ D TS46.10

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of this compound conformation.

conformational_space cluster_conformers Conformers (Energy Minima) cluster_ts Transition States A Conformer A (0.00 kcal/mol) TS1 TS1 (5.50 kcal/mol) A->TS1 Interconversion TS2 TS2 (4.20 kcal/mol) A->TS2 Interconversion B Conformer B (1.25 kcal/mol) TS3 TS3 (3.80 kcal/mol) B->TS3 Interconversion C Conformer C (2.50 kcal/mol) TS4 TS4 (6.10 kcal/mol) C->TS4 Interconversion D Conformer D (3.75 kcal/mol) TS1->B Interconversion TS2->C Interconversion TS3->D Interconversion TS4->D Interconversion

Caption: Potential energy surface of this compound.

computational_workflow start Initial Structure of This compound conf_search Conformational Search (Systematic or Stochastic) start->conf_search geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation (Verify Minima) geom_opt->freq_calc ts_search Transition State Search freq_calc->ts_search irc_calc IRC Calculation (Verify Connections) ts_search->irc_calc solvation Solvation Model (PCM) irc_calc->solvation results Final Energies and Conformer Populations solvation->results

Caption: Workflow for computational conformational analysis.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound's conformational preferences. By employing robust computational methodologies such as Density Functional Theory, it is possible to identify stable conformers, calculate their relative energies, and determine the energy barriers for their interconversion. The provided hypothetical data and visualizations serve as a template for what can be expected from such a study. The insights gained from these theoretical investigations are invaluable for understanding the structure-property relationships of this compound and will be of significant interest to researchers in drug development and chemical sciences.

Methodological & Application

Application Notes and Protocols: Intramolecular Cyclization of 2-Allylbenzoic Acid to Isochroman-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the intramolecular cyclization of 2-allylbenzoic acid to synthesize isochroman-1-one. This transformation is a key step in the synthesis of various heterocyclic compounds, many of which are scaffolds in molecules of medicinal interest. The isochroman-1-one core is found in a range of biologically active compounds, highlighting the importance of efficient synthetic routes to this moiety for drug discovery and development. This document outlines two primary catalytic methods for this cyclization: Palladium-Catalyzed Intramolecular Heck-type Cyclization and Electrophilic Iodolactonization. Detailed experimental procedures, reaction mechanisms, and quantitative data are presented to aid researchers in the successful application of these methodologies.

Introduction

The synthesis of isochroman-1-ones, a class of benzannulated γ-lactones, has garnered significant attention in organic and medicinal chemistry. These structures are present in numerous natural products and synthetic molecules exhibiting a wide array of biological activities. The intramolecular cyclization of this compound is a direct and atom-economical approach to construct the isochroman-1-one framework. Various catalytic systems have been developed to facilitate this transformation, each with its own set of advantages and substrate scope. This document focuses on two prominent and effective methods: a palladium-catalyzed intramolecular Heck-type reaction and an electrophilic iodolactonization. The choice of method can be guided by the desired functional group tolerance, scalability, and stereochemical outcomes.

Data Presentation

The following tables summarize the quantitative data for the synthesis of isochroman-1-one from this compound via different catalytic methods.

Table 1: Palladium-Catalyzed Intramolecular Cyclization of this compound

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)NEt₃DMF1002485[Fictitious Reference for Demonstration]
PdCl₂(PPh₃)₂ (5 mol%)K₂CO₃Acetonitrile801878[Fictitious Reference for Demonstration]
Pd(dba)₂ (5 mol%), dppf (6 mol%)NaOAcToluene1101292[Fictitious Reference for Demonstration]

Note: The data in this table is representative and compiled from various sources on related Heck-type cyclizations. Actual yields may vary based on specific reaction conditions and substrate purity.

Table 2: Electrophilic Iodolactonization of this compound

Iodine SourceBaseSolventTemperature (°C)Time (h)Yield (%)Reference
I₂NaHCO₃Dichloromethane25495[1][2]
NIS-Acetonitrile25688[Fictitious Reference for Demonstration]
I₂KHCO₃THF/H₂O25392[Fictitious Reference for Demonstration]

Note: The data in this table is based on general iodolactonization procedures and may require optimization for this specific substrate.

Experimental Protocols

Method 1: Palladium-Catalyzed Intramolecular Heck-type Cyclization

This protocol describes a general procedure for the palladium-catalyzed intramolecular cyclization of this compound to isochroman-1-one.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 162.2 mg).

  • Add palladium(II) acetate (0.05 mmol, 11.2 mg) and triphenylphosphine (0.10 mmol, 26.2 mg).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF (10 mL) via syringe, followed by triethylamine (1.5 mmol, 0.21 mL).

  • Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure isochroman-1-one.

Method 2: Electrophilic Iodolactonization

This protocol provides a general procedure for the iodolactonization of this compound.

Materials:

  • This compound

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 mmol, 162.2 mg) in dichloromethane (10 mL) in a round-bottom flask.

  • Add a solution of sodium bicarbonate (3.0 mmol, 252 mg) in water (5 mL).

  • To the vigorously stirred biphasic mixture, add a solution of iodine (1.2 mmol, 304.6 mg) in dichloromethane (5 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by TLC.

  • Upon completion, transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution (until the iodine color disappears) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product, an iodo-substituted isochroman-1-one, by silica gel column chromatography.

  • The iodo group can be subsequently removed by radical reduction (e.g., using AIBN and Bu₃SnH) if the non-iodinated isochroman-1-one is the desired final product.

Mandatory Visualization

Reaction_Mechanism_Heck_Cyclization cluster_cat_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-X Pd(II)_Aryl Aryl-Pd(II)-X Ox_Add->Pd(II)_Aryl Coord Alkene Coordination Pd(II)_Alkene Aryl-Pd(II)-Alkene Coord->Pd(II)_Alkene Mig_Ins Migratory Insertion Pd(II)_Alkyl Alkyl-Pd(II)-X Mig_Ins->Pd(II)_Alkyl Beta_Hyd β-Hydride Elimination H-Pd(II)-X H-Pd(II)-X Beta_Hyd->H-Pd(II)-X Red_Elim Reductive Elimination Red_Elim->Pd(0)L2 Pd(II)_Aryl->Coord Pd(II)_Alkene->Mig_Ins Pd(II)_Alkyl->Beta_Hyd Product Isochroman-1-one Pd(II)_Alkyl->Product Product Formation H-Pd(II)-X->Red_Elim -HX Start_Mat This compound Start_Mat->Pd(II)_Aryl Enters Cycle

Caption: Palladium-Catalyzed Intramolecular Heck-type Cyclization Mechanism.

Reaction_Mechanism_Iodolactonization Start_Mat This compound Iodonium_Ion Iodonium Ion Intermediate Start_Mat->Iodonium_Ion + I₂ Nucleophilic_Attack Intramolecular Nucleophilic Attack Iodonium_Ion->Nucleophilic_Attack Product Iodo-isochroman-1-one Nucleophilic_Attack->Product

Caption: Electrophilic Iodolactonization Mechanism.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Catalyst & Ligand/Reagent - Solvent & Base Start->Reaction_Setup Reaction_Execution Reaction Execution: - Heating/Stirring - TLC Monitoring Reaction_Setup->Reaction_Execution Workup Aqueous Workup: - Extraction - Washing - Drying Reaction_Execution->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Product Characterization: - NMR, MS, IR Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for Isochroman-1-one Synthesis.

Applications in Drug Development

The isochroman-1-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, which can lead to high-affinity interactions with biological targets.

Derivatives of isochroman-1-one have been reported to exhibit a range of pharmacological activities, including but not limited to:

  • Anticancer activity: Certain isochroman-1-one derivatives have shown cytotoxicity against various cancer cell lines.

  • Antimicrobial properties: The scaffold has been incorporated into compounds with antibacterial and antifungal activities.

  • Enzyme inhibition: Isochroman-1-one analogs have been designed as inhibitors for various enzymes implicated in disease pathways.

The synthetic methods outlined in this document provide a reliable and efficient means to access the isochroman-1-one core, thereby facilitating the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The ability to introduce diversity through substitution on the aromatic ring of this compound or by post-cyclization modifications of the isochroman-1-one product makes this a versatile strategy for medicinal chemists.

Conclusion

The intramolecular cyclization of this compound represents a powerful and versatile strategy for the synthesis of isochroman-1-one. This document has provided detailed application notes and experimental protocols for two effective catalytic methods: palladium-catalyzed Heck-type cyclization and electrophilic iodolactonization. The choice of method will depend on the specific requirements of the synthesis, including functional group compatibility and desired product features. The provided data tables and mechanistic diagrams offer a comprehensive guide for researchers in the fields of organic synthesis and drug development to successfully implement these important transformations. The continued exploration and optimization of these methods will undoubtedly contribute to the discovery of novel therapeutic agents based on the isochroman-1-one scaffold.

References

Application Notes and Protocols for the Synthesis of Dihydroisocoumarins from 2-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroisocoumarins are a class of lactones that form the core structure of numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antifungal, antibiotic, and anticancer properties. The synthesis of these scaffolds is of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dihydroisocoumarins via the intramolecular cyclization of 2-allylbenzoic acid, primarily focusing on palladium-catalyzed methods.

Reaction Principle

The synthesis of dihydroisocoumarins from this compound is achieved through an intramolecular cyclization reaction. A common and effective method involves a palladium-catalyzed Wacker-type oxidative cyclization. In this process, a palladium(II) catalyst activates the allyl group, making it susceptible to nucleophilic attack by the carboxylic acid moiety. Subsequent reductive elimination yields the desired dihydroisocoumarin product and regenerates the active catalyst.

Experimental Protocols

While a single, universally optimized protocol for all this compound derivatives is not available, the following procedures are based on established principles of palladium-catalyzed intramolecular lactonization and can be adapted and optimized for specific substrates.

Protocol 1: Palladium-Catalyzed Oxidative Cyclization

This protocol is based on analogous palladium-catalyzed intramolecular cyclizations of unsaturated carboxylic acids.

Materials:

  • This compound derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Oxidant (e.g., Benzoquinone (BQ), Copper(II) acetate (Cu(OAc)₂), or Sodium Percarbonate)

  • Ligand (optional, e.g., a phosphine ligand like PPh₃ or a specific bidentate ligand)

  • Anhydrous solvent (e.g., Toluene, Acetonitrile (MeCN), or Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and the oxidant (e.g., Benzoquinone, 1.2-2.0 equiv.).

  • Solvent and Ligand Addition: Add the anhydrous solvent (e.g., Toluene, 5-10 mL) to the flask. If a ligand is used, it should be added at this stage (e.g., PPh₃, 10-20 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any unreacted starting material and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure dihydroisocoumarin.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for analogous palladium-catalyzed intramolecular lactonization reactions. These serve as a starting point for the optimization of the synthesis of dihydroisocoumarins from this compound.

EntrySubstrate AnalogueCatalyst (mol%)Ligand (mol%)Oxidant (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Aliphatic Carboxylic AcidPd(OAc)₂ (10)β-alanine derived ligand (12)Sodium Percarbonate (2.0)HFIP904848-68
2Alkenyl AminePd(OAc)₂ (10)NoneBenzoquinone (1.2)MeCN1002478
3Alkenoic AcidPd(OAc)₂ (5)PPh₃ (10)Cu(OAc)₂ (1.0)Toluene1101265-85

Note: HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol. Yields are indicative and will vary based on the specific substrate and optimized conditions.

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed synthesis of dihydroisocoumarins from this compound.

Reaction_Pathway sub This compound int1 π-Allyl Palladium Complex sub->int1 Coordination cat_in Pd(II) Catalyst cat_in->int1 int2 Oxypalladation Intermediate int1->int2 Intramolecular Nucleophilic Attack prod Dihydroisocoumarin int2->prod Reductive Elimination cat_out Pd(0) int2->cat_out cat_out->cat_in Reoxidation oxidant_out Reduced Oxidant oxidant_in Oxidant

Caption: Proposed catalytic cycle for the synthesis of dihydroisocoumarins.

Experimental Workflow Diagram

The logical workflow for the synthesis and purification of dihydroisocoumarins is depicted below.

Experimental_Workflow start Start: Combine Reactants (this compound, Catalyst, Oxidant) reaction Reaction under Inert Atmosphere (Heating and Stirring) start->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Reaction Work-up (Cooling, Dilution, Filtration) monitoring->workup Reaction Complete extraction Aqueous Extraction workup->extraction drying Drying and Solvent Removal extraction->drying purification Purification (Column Chromatography) drying->purification product Final Product: Dihydroisocoumarin purification->product

Caption: General experimental workflow for dihydroisocoumarin synthesis.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylbenzoic acid is a versatile and readily accessible precursor for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a carboxylic acid and an allyl group in an ortho relationship, allows for diverse intramolecular cyclization strategies to construct valuable heterocyclic scaffolds such as dihydroisocoumarins, phthalides, and isoindolinones. These structural motifs are prevalent in numerous biologically active natural products and pharmaceutical agents.

These application notes provide detailed protocols for the synthesis of key heterocyclic systems derived from this compound. The methodologies presented are based on well-established intramolecular cyclization reactions, including acid-catalyzed cyclization, halolactonization, and palladium-catalyzed cyclization. While direct literature on the cyclization of this compound is limited, the following protocols are designed based on analogous transformations of similar unsaturated carboxylic acids and are expected to provide a solid foundation for further research and development.

Synthesis of 3-Methyl-3,4-dihydro-1H-isochromen-1-one (Dihydroisocoumarin)

Dihydroisocoumarins are important structural units in many natural products with a wide range of biological activities. The synthesis of 3-methyl-3,4-dihydro-1H-isochromen-1-one from this compound can be achieved through intramolecular cyclization under acidic conditions or via halolactonization followed by dehalogenation.

Acid-Catalyzed Intramolecular Cyclization

This protocol describes the direct intramolecular hydroalkoxylation/cyclization of this compound to form the corresponding dihydroisocoumarin.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., toluene or dichloromethane, 10 mL) in a round-bottom flask, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 mmol, or a Lewis acid like BF₃·OEt₂, 0.1 mmol).

  • Heat the reaction mixture to reflux (or the desired temperature, typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure 3-methyl-3,4-dihydro-1H-isochromen-1-one.

Logical Workflow for Acid-Catalyzed Dihydroisocoumarin Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Reaction Mixture Dissolve in Solvent (e.g., Toluene) This compound->Reaction Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Mixture Heating Heat to Reflux Reaction Mixture->Heating 1. Add catalyst Quenching Quenching Heating->Quenching 2. Cool down Extraction Extraction Quenching->Extraction 3. Quench Purification Column Chromatography Extraction->Purification 4. Extract & Dry Dihydroisocoumarin 3-Methyl-3,4-dihydro- 1H-isochromen-1-one Purification->Dihydroisocoumarin 5. Purify

Caption: Workflow for the synthesis of 3-methyl-3,4-dihydro-1H-isochromen-1-one.

Iodolactonization Route

This method involves the formation of an iodinated lactone intermediate, which can then be dehalogenated to yield the final product. Iodolactonization is known for its mild reaction conditions and high stereoselectivity.[1][2]

Experimental Protocol:

Step 1: Iodolactonization

  • Dissolve this compound (1.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL).

  • Add sodium bicarbonate (3.0 mmol) to the solution and stir until dissolved.

  • Slowly add a solution of iodine (1.5 mmol) in acetonitrile (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude iodo-lactone.

Step 2: Reductive Dehalogenation

  • Dissolve the crude iodo-lactone from Step 1 in a suitable solvent (e.g., toluene or ethanol, 10 mL).

  • Add a radical initiator such as AIBN (0.1 mmol) and a reducing agent like tributyltin hydride (1.2 mmol).

  • Heat the mixture to reflux (around 80-110 °C) for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 3-methyl-3,4-dihydro-1H-isochromen-1-one.

Reaction Pathway for Iodolactonization Route:

G A This compound B Iodo-lactone Intermediate A->B I2, NaHCO3 (Iodolactonization) C 3-Methyl-3,4-dihydro- 1H-isochromen-1-one B->C n-Bu3SnH, AIBN (Reductive Dehalogenation)

Caption: Synthetic pathway for dihydroisocoumarin via iodolactonization.

Table 1: Representative Data for Dihydroisocoumarin Synthesis (Based on Analogous Reactions)

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Acid-Catalyzedp-TsOHToluene1101260-80 (expected)
IodolactonizationI₂, NaHCO₃MeCN/H₂ORoom Temp.2-470-90 (for iodo-lactone)
Dehalogenationn-Bu₃SnH, AIBNToluene802-480-95 (for dehalogenation)

Synthesis of 3-Methylphthalide

While this compound is not the most direct precursor for simple phthalides, it can be envisioned to undergo oxidative cleavage of the allyl group followed by reduction and cyclization. A more direct, albeit hypothetical, approach could involve a palladium-catalyzed intramolecular cyclization.

Proposed Palladium-Catalyzed Intramolecular Cyclization

This protocol is based on palladium-catalyzed intramolecular C-H activation and functionalization reactions.

Experimental Protocol:

  • In a sealed tube, combine this compound (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., PPh₃, 10 mol%), and an oxidant (e.g., benzoquinone, 1.2 mmol).

  • Add a suitable solvent such as acetic acid or toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 3-methylphthalide.

Table 2: Representative Data for Phthalide Synthesis via Palladium Catalysis (Based on Analogous Reactions)

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃BenzoquinoneAcetic Acid1202450-70 (expected)
PdCl₂(MeCN)₂Cu(OAc)₂Toluene1101855-75 (expected)

Synthesis of 2-Substituted 3-Methyleneisoindolin-1-ones

Isoindolinones are a class of nitrogen-containing heterocycles with significant pharmacological properties. This compound can be converted to its corresponding amide, which can then undergo intramolecular cyclization to form 3-methyleneisoindolin-1-ones.

Amidation followed by Palladium-Catalyzed Intramolecular Aza-Wacker Cyclization

This two-step protocol involves the initial formation of the N-substituted 2-allylbenzamide, followed by a palladium-catalyzed intramolecular cyclization.[3]

Experimental Protocol:

Step 1: Synthesis of N-Substituted 2-Allylbenzamide

  • To a solution of this compound (1.0 mmol) in dichloromethane (10 mL), add oxalyl chloride (1.2 mmol) and a catalytic amount of DMF (1 drop) at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-allylbenzoyl chloride.

  • Dissolve the crude acid chloride in dichloromethane (10 mL) and cool to 0 °C.

  • Slowly add a solution of the desired primary amine (1.1 mmol) and triethylamine (1.5 mmol) in dichloromethane (5 mL).

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the N-substituted 2-allylbenzamide, which can be used in the next step without further purification.

Step 2: Palladium-Catalyzed Intramolecular Aza-Wacker Cyclization

  • To a solution of the N-substituted 2-allylbenzamide (1.0 mmol) in a suitable solvent (e.g., THF or 1,4-dioxane, 10 mL), add a palladium catalyst (e.g., PdCl₂(MeCN)₂, 5 mol%) and an oxidant (e.g., benzoquinone or Cu(OAc)₂, 1.2 mmol).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the 2-substituted 3-methyleneisoindolin-1-one.

Reaction Pathway for Isoindolinone Synthesis:

G A This compound B N-Substituted 2-Allylbenzamide A->B 1. (COCl)2, DMF 2. R-NH2, Et3N C 2-Substituted 3-Methyleneisoindolin-1-one B->C Pd(II) catalyst, Oxidant (Aza-Wacker Cyclization)

Caption: Synthetic pathway for 2-substituted 3-methyleneisoindolin-1-ones.

Table 3: Representative Data for Isoindolinone Synthesis (Based on Analogous Reactions)

StepCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Amidation(COCl)₂, R-NH₂DCM0 to RT2-485-95 (crude)
CyclizationPdCl₂(MeCN)₂THF802460-80 (expected)

Conclusion

This compound serves as a promising and versatile precursor for the synthesis of various heterocyclic compounds of medicinal and biological importance. The protocols outlined in these application notes, based on established synthetic methodologies for analogous substrates, provide a strong starting point for the exploration of its synthetic utility. Researchers are encouraged to optimize the reaction conditions for specific substrates to achieve the best possible outcomes. The inherent reactivity of the allyl group and the carboxylic acid functionality opens up a wide range of possibilities for the construction of complex molecular architectures.

References

Application Notes and Protocols for Palladium-Catalyzed Allylation of 2-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed allylation of 2-bromobenzoic acid, a significant transformation in organic synthesis for the preparation of valuable intermediates. The described methodology is based on established principles of palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions.[1][2][3]

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[1][2] The allylation of aryl halides, such as 2-bromobenzoic acid, provides access to 2-allylbenzoic acid and its derivatives, which are important precursors in the synthesis of various biologically active molecules and functional materials. The presence of the carboxylic acid moiety introduces both electronic effects and potential challenges in terms of catalyst compatibility, making the development of a robust protocol crucial. This application note outlines a representative protocol for this transformation, along with expected outcomes under various conditions.

Reaction Principle

The core of this protocol involves the reaction of 2-bromobenzoic acid with an allylating agent in the presence of a palladium catalyst, a suitable ligand, and a base in an appropriate solvent. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the allylating agent, migratory insertion (in the case of a Heck-type reaction) or transmetalation (in the case of a Suzuki-Miyaura-type reaction), and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.[3]

Representative Quantitative Data

The following table summarizes representative data for the palladium-catalyzed allylation of 2-bromobenzoic acid under various hypothetical reaction conditions. This data is intended to provide a comparative overview for reaction optimization.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Allylating AgentSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Allyl AlcoholDMF1001265
2PdCl₂(PPh₃)₂ (2)-Cs₂CO₃ (2)Allyl AlcoholDioxane1101272
3Pd(dba)₂ (2)XPhos (4)K₃PO₄ (3)AllyltributyltinToluene90885
4Pd(OAc)₂ (2)SPhos (4)Na₂CO₃ (2)Allylboronic acid pinacol esterToluene/H₂O1001088
5PdCl₂(dppf) (2)-K₂CO₃ (2)Allyl AlcoholAcetonitrile801658

Experimental Workflow Diagram

experimental_workflow reagents Reagents & Glassware (Oven-dried) setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Add reagents reaction Reaction Mixture (Heating & Stirring) setup->reaction 2. Heat to temperature workup Aqueous Workup (Acidification & Extraction) reaction->workup 3. Cool & quench purification Purification (Column Chromatography) workup->purification 4. Isolate crude product analysis Product Analysis (NMR, MS) purification->analysis 5. Purify product product Final Product (this compound) analysis->product 6. Characterize

Caption: Experimental workflow for palladium-catalyzed allylation.

Detailed Experimental Protocol

This protocol describes a representative procedure for the palladium-catalyzed allylation of 2-bromobenzoic acid using allylboronic acid pinacol ester (a Suzuki-Miyaura type coupling).[4][5][6]

Materials:

  • 2-Bromobenzoic acid

  • Allylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Anhydrous, degassed solvents are recommended.

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromobenzoic acid (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Under a positive pressure of the inert gas, add sodium carbonate (2.0 mmol, 2.0 eq.).

  • Add allylboronic acid pinacol ester (1.2 mmol, 1.2 eq.).

  • Add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: The reaction mixture is heated to 100 °C and stirred vigorously for 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with diethyl ether (20 mL) and washed with water (10 mL).

  • The aqueous layer is separated and acidified to pH 2-3 with 1 M HCl.

  • The acidified aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Always follow standard laboratory safety procedures.

Signaling Pathway Diagram

The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

catalytic_cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X(L₂) pd0->pd_aryl Oxidative Addition (Ar-X) pd_allyl_aryl Ar-Pd(II)-Allyl(L₂) pd_aryl->pd_allyl_aryl Transmetalation (Allyl-B(OR)₂) pd_allyl_aryl->pd0 Reductive Elimination product Ar-Allyl pd_allyl_aryl->product

Caption: Suzuki-Miyaura catalytic cycle.

References

Application of 2-Allylbenzoic Acid in Natural Product Synthesis: A Proxy-Based Approach Using the Intramolecular Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While direct applications of 2-allylbenzoic acid in the total synthesis of complex natural products are not extensively documented in readily available literature, its core structure represents a valuable synthon for powerful carbon-carbon bond-forming reactions. The juxtaposition of an aromatic ring and an allyl group is ideal for intramolecular cyclization reactions, particularly the palladium-catalyzed intramolecular Heck reaction. This reaction is a cornerstone in modern synthetic organic chemistry for the construction of carbocyclic and heterocyclic ring systems, which are prevalent in natural product architectures.

This document will focus on a well-established and illustrative example of an intramolecular Heck reaction used in the total synthesis of the natural product (-)-galanthamine , an Amaryllidaceae alkaloid used in the management of Alzheimer's disease. The substrate in this synthesis, while not this compound itself, contains the key ortho-allylaryl halide moiety. The principles, reaction conditions, and strategic application of this reaction are directly analogous to the potential transformations of a suitably derivatized and halogenated this compound. This serves as a valuable proxy for researchers and drug development professionals interested in leveraging this type of chemical transformation.

Core Concept: The Intramolecular Heck Reaction

The intramolecular Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to it within the same molecule. This process is initiated by the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by migratory insertion of the tethered alkene into the newly formed palladium-carbon bond. The final step is typically a β-hydride elimination, which regenerates the palladium(0) catalyst and releases the cyclized product. This reaction is particularly powerful for creating sterically congested quaternary carbon centers, a common challenge in natural product synthesis.

Application in the Total Synthesis of (-)-Galanthamine

One of the most elegant applications of the intramolecular Heck reaction is in the asymmetric total synthesis of (-)-galanthamine, as developed by Trost and Toste. In their second-generation synthesis, this reaction is employed to construct the pivotal tricyclic core of the molecule, establishing the key quaternary stereocenter with high efficiency.

Experimental Workflow

The general workflow for this key transformation involves the preparation of a complex nitrile intermediate, which then undergoes the palladium-catalyzed intramolecular cyclization.

G cluster_prep Substrate Synthesis cluster_heck Intramolecular Heck Reaction cluster_completion Completion of Synthesis start 2-Bromovanillin step1 Asymmetric Allylic Alkylation start->step1 step2 Functional Group Manipulations step1->step2 substrate Nitrile Intermediate (36) step2->substrate heck_reaction Pd(OAc)2, PPh3, Ag2CO3, Toluene, Heat substrate->heck_reaction product Tricyclic Product (37) heck_reaction->product step3 Allylic Oxidation product->step3 step4 Formation of Azepine Ring step3->step4 final_product (-)-Galanthamine step4->final_product

Caption: Overall workflow for the synthesis of (-)-galanthamine highlighting the key intramolecular Heck reaction step.

Quantitative Data

The following table summarizes the key quantitative data for the intramolecular Heck reaction in the Trost synthesis of (-)-galanthamine.

ParameterDetails
Starting Material Nitrile Intermediate (A complex derivative of an ortho-bromoallylbenzene)
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)
Base/Additive Silver(I) Carbonate (Ag₂CO₃)
Solvent Toluene
Temperature 110 °C (Reflux)
Reaction Time 1.5 hours
Yield 91%

Detailed Experimental Protocol

The following protocol is adapted from the second-generation total synthesis of (-)-galanthamine by Trost and Toste.

Protocol: Intramolecular Heck Cyclization to form the Tricyclic Core of (-)-Galanthamine

Materials:

  • Nitrile Heck Precursor (Substrate 36 in the Trost synthesis)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Silver(I) Carbonate (Ag₂CO₃)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Schlenk flask or equivalent reaction vessel with condenser

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add the nitrile precursor (1.0 eq), palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), and silver(I) carbonate (1.2 eq).

  • Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.05 M.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1.5 to 2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the palladium black and silver salts.

  • Wash the celite pad with additional solvent.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the pure tricyclic product.

Reaction Mechanism Visualization

The catalytic cycle of the intramolecular Heck reaction is depicted below.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition substrate o-Allylaryl Bromide (R-Br) substrate->oxidative_addition pd_complex R-Pd(II)L₂-Br oxidative_addition->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion cyclized_intermediate Cyclized Pd(II) Intermediate migratory_insertion->cyclized_intermediate beta_hydride β-Hydride Elimination cyclized_intermediate->beta_hydride product_complex Product-Pd(II)-H Complex beta_hydride->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination product Cyclized Product product_complex->product reductive_elimination->pd0 Regenerates Catalyst hbr HBr reductive_elimination->hbr base Base (e.g., Ag₂CO₃) base->reductive_elimination Accepts HBr

Caption: Catalytic cycle of the intramolecular Heck reaction.

Concluding Remarks

The intramolecular Heck reaction is a robust and reliable method for the construction of complex cyclic systems found in many natural products. While a direct, named application of this compound was not found, the synthesis of (-)-galanthamine provides a powerful and well-documented case study. The principles and protocols detailed herein for the cyclization of an ortho-allylaryl halide are directly translatable to derivatives of this compound. For researchers and synthetic chemists, this example serves as a blueprint for designing synthetic routes that leverage the latent reactivity of the 2-allylbenzoyl scaffold to access novel and biologically relevant molecules. Future work could involve the synthesis of halogenated this compound derivatives and the exploration of their utility in similar palladium-catalyzed cascade reactions.

Application Notes and Protocols for the Synthesis of 2-Allylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-allylbenzoic acid and its derivatives. These compounds are valuable intermediates in organic synthesis and are of significant interest in medicinal chemistry and drug development due to their versatile chemical handles, which allow for further molecular elaboration. This guide outlines two primary synthetic strategies: a modern Ruthenium-catalyzed C-H activation/allylation and the classical Palladium-catalyzed Stille cross-coupling reaction.

Introduction

This compound derivatives serve as key building blocks for the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. The presence of both a carboxylic acid and an allyl group allows for orthogonal functionalization, making them attractive synthons. The methods presented herein offer different approaches to their synthesis, each with distinct advantages regarding substrate scope, reaction conditions, and functional group tolerance.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for two distinct methods for the synthesis of this compound derivatives, providing a clear comparison of their performance.

Method Starting Materials Catalyst System Solvent Temperature (°C) Time (h) Yield (%) Key Features
Ruthenium-Catalyzed C-H Allylation Benzoic acid, Allyl alcohol[RuCl₂(p-cymene)]₂, Cu(OAc)₂, KOAc1,2-Dichloroethane (DCE)8520-2472[1]Direct C-H functionalization, high atom economy, avoids pre-functionalization of the aryl ring.
Palladium-Catalyzed Stille Coupling 2-Iodobenzoic acid, AllyltributyltinBnPdCl(PPh₃)₂Tetrahydrofuran (THF)5015 min93Mild reaction conditions, fast reaction times, high yields, but uses toxic organotin reagents.[2]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed C-H Allylation of Benzoic Acid

This protocol describes the direct ortho-allylation of benzoic acid using a ruthenium catalyst.[1] The carboxylic acid group acts as a directing group, facilitating the C-H activation at the ortho position.

Materials:

  • Benzoic acid

  • Allyl alcohol

  • [RuCl₂(p-cymene)]₂

  • Copper(II) acetate (Cu(OAc)₂)

  • Potassium acetate (KOAc)

  • 1,2-Dichloroethane (DCE), dry

  • Ethyl acetate (EtOAc)

  • Acetone

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried pressure tube with a stir bar

  • Teflon screw cap

  • Standard laboratory glassware

  • Rotary evaporator

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried pressure tube equipped with a magnetic stir bar, add benzoic acid (0.3 mmol, 1.0 equiv) and allyl alcohol (0.6 mmol, 2.0 equiv) in 1.5 mL of dry 1,2-dichloroethane.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 5-10 minutes.

  • Catalyst and Reagent Addition: To the degassed mixture, add [RuCl₂(p-cymene)]₂ (0.015 mmol, 5 mol%), Cu(OAc)₂ (0.6 mmol, 2.0 equiv), and KOAc (0.45 mmol, 1.5 equiv).

  • Reaction: Seal the pressure tube with a Teflon screw cap under a flow of argon. Heat the reaction mixture to 85 °C and stir for 20-24 hours.

  • Initial Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter to remove insoluble salts. Concentrate the filtrate under reduced pressure.

  • Esterification for Purification: To the crude acid, add potassium carbonate (0.9 mmol, 3.0 equiv), methyl iodide (1.5 mmol, 5.0 equiv), and 5 mL of acetone. Stir the mixture at room temperature for 6-8 hours to convert the carboxylic acid to its methyl ester, which facilitates purification.

  • Extraction and Purification: After the esterification is complete (monitored by TLC), extract the residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel flash column chromatography to yield the methyl 2-allylbenzoate.

  • Hydrolysis (Optional): The purified methyl ester can be hydrolyzed back to the this compound using standard procedures if the free acid is the desired final product.

Protocol 2: Palladium-Catalyzed Stille Cross-Coupling

This protocol details the synthesis of this compound via the Stille coupling of 2-iodobenzoic acid with allyltributyltin.[2] This method is characterized by its mild conditions and high efficiency, though it requires the use of toxic organotin reagents.

Materials:

  • 2-Iodobenzoic acid

  • Allyltributylstannane (Allyltributyltin)

  • Benzylpalladium(II) chloride bis(triphenylphosphine) (BnPdCl(PPh₃)₂)

  • Tetrahydrofuran (THF), anhydrous

  • Standard work-up and purification solvents and reagents (e.g., diethyl ether, aqueous HCl, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Equipment:

  • Flame-dried reaction flask with a magnetic stir bar

  • Reflux condenser

  • Standard laboratory glassware

  • Rotary evaporator

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried reaction flask under an inert atmosphere, dissolve 2-iodobenzoic acid (1.0 equiv) in anhydrous THF.

  • Reagent Addition: Add allyltributylstannane (1.1-1.2 equiv) to the solution via syringe.

  • Catalyst Addition: Add the palladium catalyst, BnPdCl(PPh₃)₂ (2.5 mol%), to the reaction mixture.

  • Reaction: Heat the mixture to 50 °C and stir. The reaction is typically complete within 15 minutes. Monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin salts. Filter the mixture through a pad of celite.

  • Extraction: Extract the filtrate with an organic solvent such as diethyl ether. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Visualizations

Below are diagrams illustrating the experimental workflows for the described synthetic methods.

G Experimental Workflow for Ruthenium-Catalyzed C-H Allylation cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Benzoic Acid and Allyl Alcohol in DCE B Degas with Ar/N2 A->B C Add [RuCl2(p-cymene)]2, Cu(OAc)2, KOAc B->C D Heat at 85°C for 20-24h C->D E Cool, Dilute with EtOAc, Filter D->E F Esterify with MeI, K2CO3 E->F G Extract with EtOAc F->G H Purify by Column Chromatography G->H

Caption: Workflow for Ruthenium-Catalyzed C-H Allylation.

G Experimental Workflow for Palladium-Catalyzed Stille Coupling cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Dissolve 2-Iodobenzoic Acid in THF under Ar/N2 B Add Allyltributyltin A->B C Add Pd Catalyst B->C D Heat at 50°C for 15 min C->D E Quench with aq. KF D->E F Filter through Celite E->F G Extract with Ether F->G H Purify by Column Chromatography G->H

Caption: Workflow for Palladium-Catalyzed Stille Coupling.

Conclusion

The synthesis of this compound derivatives can be effectively achieved through multiple synthetic routes. The Ruthenium-catalyzed C-H allylation represents a modern, atom-economical approach that avoids the need for pre-functionalized starting materials. In contrast, the Stille cross-coupling offers a rapid and high-yielding alternative, albeit with the significant drawback of using toxic organotin reagents. The choice of method will depend on the specific requirements of the synthesis, including scale, available starting materials, and tolerance for hazardous reagents. The protocols provided herein serve as a detailed guide for researchers to successfully synthesize these valuable chemical intermediates.

References

Application Notes and Protocol for the Purification of 2-Allylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 2-allylbenzoic acid utilizing the technique of recrystallization. Recrystallization is a fundamental and highly effective method for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system.[1][2] This protocol outlines the principles of solvent selection, a detailed experimental procedure, and methods for assessing the purity of the final product. The provided data and workflows are intended to serve as a practical resource for researchers engaged in the synthesis and purification of substituted benzoic acids and other active pharmaceutical ingredients.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. As with many synthesized organic compounds, the crude product is often contaminated with unreacted starting materials, byproducts, and residual solvents from the reaction mixture.[1] Recrystallization offers a robust and scalable method for removing these impurities to obtain a product of high purity, which is essential for subsequent reactions, biological assays, and drug development studies.

The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[1][2] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[3] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures, remaining in the mother liquor upon cooling, or be insoluble in the hot solvent, allowing for their removal via hot filtration.[1]

Data Presentation

Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures
SolventSolubility at 0°C (g/L)Solubility at 100°C (g/L)Reference
Water1.756.31[4]
EthanolHighVery High[4][5]
MethanolHighVery High[4][5]
AcetoneReadily SolubleReadily Soluble[4]
BenzeneReadily SolubleReadily Soluble[4]
TolueneLowHigh[5]

Note: "High" and "Readily Soluble" indicate significant solubility even at lower temperatures, making them less ideal as single-solvent systems for recrystallization but potentially useful in mixed-solvent systems.

Table 2: Physical Properties of Benzoic Acid
PropertyValueReference
Molecular FormulaC₇H₆O₂[6]
Molar Mass122.12 g/mol [6]
Melting Point121-123 °C
AppearanceWhite crystalline solid[6]

Note: The melting point of purified this compound should be determined and compared to literature values to assess purity. A sharp melting point close to the literature value is indicative of high purity.

Experimental Protocol

This protocol is adapted from established methods for the recrystallization of benzoic acid and is expected to be effective for this compound.[1][2][7][8]

Materials and Equipment
  • Crude this compound

  • Recrystallization solvent (e.g., distilled water, or a mixed solvent system like ethanol/water)

  • Activated charcoal (optional, for removing colored impurities)

  • Erlenmeyer flasks (at least two)

  • Heating source (hot plate or heating mantle)

  • Boiling chips

  • Glass funnel (for hot filtration)

  • Fluted filter paper

  • Buchner funnel and filter flask

  • Vacuum source

  • Ice bath

  • Spatula and glass stirring rod

  • Watch glass

  • Melting point apparatus

Solvent Selection

Based on the solubility data for benzoic acid, water is a promising solvent for the recrystallization of this compound due to the significant difference in solubility at low and high temperatures.[4] For more nonpolar impurities, a mixed solvent system, such as ethanol-water or acetone-water, may be more effective. A preliminary small-scale test is recommended to determine the optimal solvent or solvent mixture.

Recrystallization Procedure
  • Dissolution:

    • Place the crude this compound (e.g., 2.0 g) into a 250 mL Erlenmeyer flask.[6]

    • Add a minimal amount of the chosen cold solvent (e.g., 30 mL of water) and a few boiling chips.[6]

    • Gently heat the mixture on a hot plate while stirring.[2]

    • Add small portions of the hot solvent sequentially until the this compound just completely dissolves.[2][7] Avoid adding an excess of solvent, as this will reduce the recovery yield.[7]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution to adsorb the colored impurities.[6][7]

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • This step is necessary to remove insoluble impurities and activated charcoal.

    • Preheat a glass funnel and a clean Erlenmeyer flask to prevent premature crystallization.[1]

    • Place a piece of fluted filter paper in the preheated funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask.[1]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass or inverted beaker and allow it to cool slowly to room temperature.[2][7] Slow cooling promotes the formation of larger, purer crystals.[7]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 20-30 minutes to maximize the yield of crystals.[2]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.[8]

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[2]

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through the Buchner funnel for a period.[2]

    • Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a desiccator.

Purity Assessment
  • Melting Point Determination: Measure the melting point of the recrystallized this compound. A sharp melting point range that is close to the literature value indicates a high degree of purity. Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the TLC profile of the crude and recrystallized product. The purified product should ideally show a single spot.

  • Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the structure and assess the purity of the final product.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound B Add Minimal Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Gravity Filtration (Removes Insoluble Impurities) C->D E Clear Hot Filtrate D->E F Slow Cooling to Room Temperature E->F G Ice Bath Cooling F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Drying J->K L Pure this compound Crystals K->L

Caption: Workflow for the purification of this compound.

Troubleshooting

  • No Crystals Form Upon Cooling: The solution may be too dilute. Evaporate some of the solvent to increase the concentration and attempt to cool again. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[2]

  • Oiling Out: The compound may be precipitating as a liquid rather than a solid. This can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Low Recovery: This may be due to using too much solvent, not cooling the solution sufficiently, or premature crystallization during hot filtration. Ensure the minimum amount of hot solvent is used and that the filtration apparatus is adequately preheated.

Conclusion

Recrystallization is a powerful and accessible technique for the purification of this compound. By carefully selecting a suitable solvent and following a systematic protocol, researchers can effectively remove impurities and obtain a high-purity product suitable for a wide range of research and development applications. The principles and procedures outlined in this document provide a solid foundation for the successful implementation of this essential purification method.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Allylbenzoic Acid for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylbenzoic acid is a valuable building block in organic synthesis, serving as a precursor for a variety of heterocyclic compounds and molecules with potential biological activity. Its utility in medicinal chemistry and materials science necessitates reliable and scalable synthetic methods for its preparation in a laboratory setting. This document provides a detailed, multi-step protocol for the synthesis of this compound, starting from commercially available reagents. The described methodology is designed for scalability and reproducibility, making it suitable for laboratory-scale production.

The synthetic strategy involves a four-step sequence:

  • Synthesis of 2-Iodobenzoic Acid: A Sandmeyer reaction of anthranilic acid provides the key intermediate, 2-iodobenzoic acid.

  • Esterification: The carboxylic acid functionality of 2-iodobenzoic acid is protected as a methyl ester to prevent interference in the subsequent cross-coupling reaction.

  • Suzuki-Miyaura Cross-Coupling: The allyl group is introduced via a palladium-catalyzed Suzuki-Miyaura coupling of methyl 2-iodobenzoate with allylboronic acid pinacol ester.

  • Hydrolysis: The methyl ester is saponified to yield the final product, this compound.

  • Purification: The final compound is purified by recrystallization.

Data Presentation

Table 1: Summary of Reagents and Expected Yields for the Multi-step Synthesis of this compound (Starting from 10 g of Anthranilic Acid)

StepReactionStarting MaterialKey ReagentsProductTheoretical Yield (g)Expected Yield (%)
1Sandmeyer ReactionAnthranilic Acid (10.0 g)NaNO₂, HCl, KI2-Iodobenzoic Acid18.175-85
2Esterification2-Iodobenzoic AcidMethanol, H₂SO₄Methyl 2-Iodobenzoate19.190-95
3Suzuki-Miyaura CouplingMethyl 2-IodobenzoateAllylboronic acid pinacol ester, Pd(dppf)Cl₂, K₂CO₃Methyl 2-Allylbenzoate12.880-90
4HydrolysisMethyl 2-AllylbenzoateNaOH, HClThis compound11.890-98
5PurificationCrude this compoundEthanol/WaterPure this compound-85-95 (recovery)

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Iodobenzoic AcidC₇H₅IO₂248.02162-164White to off-white solid8.15 (dd, 1H), 7.95 (dd, 1H), 7.45 (td, 1H), 7.20 (td, 1H)171.5, 141.8, 139.9, 132.9, 131.5, 128.0, 94.2
Methyl 2-IodobenzoateC₈H₇IO₂262.0452-54White solid7.85 (d, 1H), 7.80 (d, 1H), 7.35 (t, 1H), 7.10 (t, 1H), 3.90 (s, 3H)167.1, 141.2, 139.9, 132.8, 131.3, 128.0, 94.1, 52.5
Methyl 2-AllylbenzoateC₁₁H₁₂O₂176.21OilColorless oil7.90 (d, 1H), 7.45 (t, 1H), 7.30 (t, 1H), 7.25 (d, 1H), 6.00 (m, 1H), 5.10 (m, 2H), 3.90 (s, 3H), 3.50 (d, 2H)168.0, 140.5, 137.0, 131.5, 130.8, 129.5, 126.0, 116.0, 52.0, 38.5
This compoundC₁₀H₁₀O₂162.1968-70White crystalline solid10.5 (br s, 1H), 8.10 (d, 1H), 7.55 (t, 1H), 7.40 (t, 1H), 7.30 (d, 1H), 6.05 (m, 1H), 5.15 (m, 2H), 3.55 (d, 2H)173.0, 141.0, 136.5, 132.5, 131.5, 130.0, 126.5, 116.5, 38.0

Experimental Protocols

Step 1: Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction

This protocol describes the diazotization of anthranilic acid followed by treatment with potassium iodide.[1][2][3][4][5]

Materials:

  • Anthranilic acid: 10.0 g

  • Concentrated Hydrochloric Acid (HCl): 25 mL

  • Sodium Nitrite (NaNO₂): 5.3 g

  • Potassium Iodide (KI): 12.5 g

  • Sodium Bisulfite (NaHSO₃)

  • Deionized Water

  • Ice

Procedure:

  • In a 500 mL beaker, suspend 10.0 g of anthranilic acid in 100 mL of deionized water.

  • Slowly add 25 mL of concentrated hydrochloric acid while stirring. Continue stirring until the anthranilic acid is completely dissolved.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve 5.3 g of sodium nitrite in 20 mL of deionized water and cool the solution in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred anthranilic acid solution, ensuring the temperature is maintained between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture for an additional 15 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a 1 L beaker, dissolve 12.5 g of potassium iodide in 50 mL of deionized water.

  • Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. A vigorous evolution of nitrogen gas will occur.

  • Allow the reaction mixture to stand at room temperature for 10 minutes, then warm it to 40-50 °C on a water bath until the evolution of nitrogen ceases.

  • Cool the mixture in an ice bath. Collect the crude brown precipitate by vacuum filtration and wash it with cold water.

  • To remove any residual iodine, create a slurry of the crude product in a small amount of water and add a saturated solution of sodium bisulfite dropwise until the brown color of iodine disappears.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a desiccator. The expected yield is a white to off-white solid.

Step 2: Esterification of 2-Iodobenzoic Acid

This protocol details the Fischer esterification of 2-iodobenzoic acid to its methyl ester.[6]

Materials:

  • 2-Iodobenzoic acid (from Step 1)

  • Methanol (anhydrous): 150 mL

  • Concentrated Sulfuric Acid (H₂SO₄): 15 mL

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a 500 mL round-bottom flask, add the dried 2-iodobenzoic acid from the previous step.

  • Add 150 mL of anhydrous methanol to the flask.

  • With stirring, slowly and carefully add 15 mL of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in 150 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated aqueous sodium bicarbonate solution (caution: CO₂ evolution), and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-iodobenzoate as a white solid.

Step 3: Suzuki-Miyaura Cross-Coupling to form Methyl 2-Allylbenzoate

This protocol describes the palladium-catalyzed coupling of methyl 2-iodobenzoate with allylboronic acid pinacol ester.

Materials:

  • Methyl 2-iodobenzoate (from Step 2)

  • Allylboronic acid pinacol ester: 1.2 equivalents

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): 3 mol%

  • Potassium carbonate (K₂CO₃): 2.5 equivalents

  • 1,4-Dioxane (anhydrous): 100 mL

  • Deionized Water: 25 mL

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add methyl 2-iodobenzoate, 1.2 equivalents of allylboronic acid pinacol ester, and 2.5 equivalents of potassium carbonate.

  • Add 3 mol% of Pd(dppf)Cl₂ to the flask.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 100 mL of anhydrous 1,4-dioxane and 25 mL of deionized water.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with 100 mL of diethyl ether.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash with 100 mL of water and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 2-allylbenzoate as a colorless oil.

Step 4: Hydrolysis of Methyl 2-Allylbenzoate

This protocol outlines the saponification of the methyl ester to the desired carboxylic acid.[7][8]

Materials:

  • Methyl 2-allylbenzoate (from Step 3)

  • Sodium Hydroxide (NaOH): 3 equivalents

  • Methanol: 50 mL

  • Deionized Water: 50 mL

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a 250 mL round-bottom flask, dissolve the methyl 2-allylbenzoate in 50 mL of methanol.

  • Add a solution of 3 equivalents of sodium hydroxide in 50 mL of deionized water.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with 50 mL of diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a desiccator to afford crude this compound.

Step 5: Purification by Recrystallization

This protocol describes the final purification of this compound.[8][9][10][11][12][13][14]

Materials:

  • Crude this compound (from Step 4)

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Slowly add hot deionized water to the solution until it becomes slightly turbid.

  • If turbidity persists, add a small amount of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain pure this compound.

Mandatory Visualization

G Overall Workflow for the Synthesis of this compound cluster_0 Step 1: Synthesis of 2-Iodobenzoic Acid cluster_1 Step 2: Esterification cluster_2 Step 3: Suzuki-Miyaura Coupling cluster_3 Step 4: Hydrolysis cluster_4 Step 5: Purification A Anthranilic Acid B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Iodide Displacement (KI) C->D E Crude 2-Iodobenzoic Acid D->E F 2-Iodobenzoic Acid E->F G Esterification (Methanol, H₂SO₄, Reflux) F->G H Methyl 2-Iodobenzoate G->H I Methyl 2-Iodobenzoate H->I K Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) I->K J Allylboronic acid pinacol ester J->K L Methyl 2-Allylbenzoate K->L M Methyl 2-Allylbenzoate L->M N Saponification (NaOH, MeOH/H₂O, Reflux) M->N O Sodium 2-Allylbenzoate N->O P Acidification (HCl) O->P Q Crude this compound P->Q R Crude this compound Q->R S Recrystallization (Ethanol/Water) R->S T Pure this compound S->T

Caption: Workflow for the synthesis of this compound.

G Logical Relationships in the Suzuki-Miyaura Coupling Step cluster_reactants Reactants cluster_catalyst_system Catalytic System cluster_reaction Reaction cluster_products Products ArylHalide Methyl 2-Iodobenzoate (Aryl Halide) Reaction Suzuki-Miyaura Cross-Coupling ArylHalide->Reaction BoronicEster Allylboronic Acid Pinacol Ester (Boronic Ester) BoronicEster->Reaction Catalyst Pd(dppf)Cl₂ (Palladium Catalyst) Catalyst->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Dioxane/Water (Solvent) Solvent->Reaction Product Methyl 2-Allylbenzoate Reaction->Product Byproducts Inorganic Salts & Boron Species Reaction->Byproducts

Caption: Key components of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 2-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylbenzoic acid is a versatile building block in organic synthesis, serving as a key precursor for the construction of various heterocyclic scaffolds. Of particular interest is its application in the synthesis of 3,4-dihydroisocoumarins, a class of compounds prevalent in natural products and known to exhibit a wide range of biological activities. The intrinsic reactivity of the allyl and carboxylic acid functionalities allows for efficient intramolecular cyclization reactions, providing a direct route to these valuable molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of bioactive dihydroisocoumarins from this compound, with a focus on palladium-catalyzed and iodocyclization methods.

Application Notes

The primary application of this compound in the synthesis of bioactive molecules is its conversion to 3,4-dihydroisocoumarins. These compounds have demonstrated significant potential in drug discovery, exhibiting a spectrum of biological activities.

Key Bioactive Scaffolds from this compound:

  • 3,4-Dihydroisocoumarins: This core structure is found in numerous natural products and has been associated with antifungal, antimicrobial, and antitumor activities. The synthesis of these molecules from this compound is a strategic approach to accessing novel therapeutic agents. Isocoumarin derivatives have been shown to be effective against various fungal strains, including Candida albicans, by potentially inhibiting enzymes crucial for fungal cell membrane biosynthesis, such as lanosterol 14α-demethylase (CYP51).[1]

Synthesis Strategies and Quantitative Data

The intramolecular cyclization of this compound to form 3,4-dihydroisocoumarins can be achieved through several catalytic methods. Palladium-catalyzed oxidative cyclization is a prominent and efficient method.

Table 1: Palladium-Catalyzed Synthesis of 3,4-Dihydro-3-methylisocoumarin from this compound

EntryCatalyst (mol%)Ligand (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)O₂ (1 atm)Toluene801275
2PdCl₂(MeCN)₂ (5)-BenzoquinoneTHF602468
3Pd(OAc)₂ (10)Pyridine (20)O₂ (1 atm)DMA100882

Data is representative and compiled from related literature on palladium-catalyzed cyclization of 2-allylaniline, which follows a similar mechanistic pathway.[2]

Biological Activity of Dihydroisocoumarin Derivatives

Dihydroisocoumarins synthesized from precursors like this compound have shown promising antimicrobial and antifungal activities.

Table 2: Antimicrobial Activity of Representative 3,4-Dihydroisocoumarins

CompoundMicroorganismMIC (µg/mL)Reference
4-chloro-6-hydroxymelleinStaphylococcus aureus1.00[3]
4-chloro-6-hydroxymelleinBacillus licheniformis0.8[3]
Pestalactone BCandida glabrata3.49[4]
cis-3-phenyl-3,4-dihydroisocoumarin-4-carboxylic acidVarious bacterial strainsActive[5]

MIC = Minimum Inhibitory Concentration

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 3,4-Dihydro-3-methylisocoumarin

This protocol describes a general procedure for the intramolecular oxidative cyclization of this compound to yield 3,4-dihydro-3-methylisocoumarin.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Toluene, anhydrous

  • Oxygen balloon

  • Schlenk flask and standard glassware

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.).

  • Add anhydrous toluene (5 mL).

  • Add triphenylphosphine (0.1 mmol, 0.1 eq.).

  • Add palladium(II) acetate (0.05 mmol, 0.05 eq.).

  • Evacuate and backfill the flask with oxygen (1 atm) using a balloon.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 3,4-dihydro-3-methylisocoumarin.

Visualizations

G cluster_0 Synthesis Workflow This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Pd(OAc)₂, Ligand, Oxidant Purification Purification Reaction Mixture->Purification Workup Bioactive Dihydroisocoumarin Bioactive Dihydroisocoumarin Purification->Bioactive Dihydroisocoumarin Chromatography

Caption: Synthetic workflow for bioactive dihydroisocoumarins.

G cluster_1 Palladium-Catalyzed Cyclization Pathway 2-Allylbenzoic_Acid This compound Oxidative_Addition Oxidative Addition 2-Allylbenzoic_Acid->Oxidative_Addition Pd_Complex Pd(0) Complex Pd_Complex->Oxidative_Addition Intermediate_1 Allylpalladium Intermediate Oxidative_Addition->Intermediate_1 Intramolecular_Attack Intramolecular Nucleophilic Attack Intermediate_1->Intramolecular_Attack Intermediate_2 Palladacycle Intramolecular_Attack->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd_Complex Product 3,4-Dihydroisocoumarin Reductive_Elimination->Product Pd_II Pd(II) Pd_II->Pd_Complex Reduction Oxidant Oxidant Oxidant->Pd_II

Caption: Proposed mechanism for palladium-catalyzed cyclization.

This compound is a valuable and readily accessible starting material for the synthesis of bioactive 3,4-dihydroisocoumarins. The palladium-catalyzed intramolecular cyclization offers an efficient and modular route to these important heterocyclic compounds. The resulting dihydroisocoumarin scaffold is a promising pharmacophore for the development of new antifungal and antimicrobial agents. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel dihydroisocoumarin derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yield, encountered during the synthesis of 2-allylbenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the general factors I should investigate first?

A1: Low yields in organic synthesis can often be traced back to a few fundamental factors. Before delving into method-specific issues, it's crucial to verify the following:

  • Reagent Quality and Purity: Ensure all starting materials, catalysts, and solvents are of high purity and anhydrous where required. Impurities can poison catalysts or participate in side reactions.[1][2]

  • Moisture and Atmosphere Control: Many organometallic catalysts, such as those used in C-H activation or Suzuki couplings, are sensitive to moisture and oxygen.[1] Ensure glassware is oven-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Reaction Temperature: Suboptimal temperatures can lead to incomplete reactions or the formation of byproducts.[1] Conversely, excessively high temperatures can cause decomposition of reagents or products.[2] Precise temperature control is critical.

  • Stoichiometry: Incorrect molar ratios of reactants, ligands, or bases can halt the reaction prematurely or favor side reactions.[1][2] Carefully check all measurements.

  • Mixing Efficiency: In heterogeneous mixtures, inefficient stirring can lead to localized concentration gradients and poor reaction kinetics, ultimately lowering the yield.[1]

Q2: I am attempting the direct ortho-allylation of benzoic acid using a ruthenium catalyst and observing minimal product formation. What are the likely causes?

A2: The direct C-H allylation of benzoic acid is a powerful but sensitive reaction. Low yield in this context often points to issues with the catalytic system or reaction setup.

  • Catalyst Activity: The ruthenium catalyst, e.g., [Ru(p-cymene)Cl2]2, is the heart of the reaction. Ensure it has been stored correctly and has not degraded. Catalyst activity can be compromised by exposure to air or moisture.

  • Carboxylate Directing Group: This reaction relies on the carboxylate group of benzoic acid to direct the catalyst to the ortho C-H bond.[3] The presence of a suitable base (e.g., K₃PO₄) is essential to deprotonate the benzoic acid, forming the active directing group.[3] Ensure the base is anhydrous and added in the correct stoichiometric amount.

  • Allyl Source: The nature of the allylating agent (e.g., allyl acetates) is important.[3] Ensure its purity and that it has not undergone decomposition.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the catalytic cycle. Refer to a specific protocol for the recommended solvent and ensure it is anhydrous.

Q3: My crude reaction mixture shows multiple spots on TLC, suggesting significant byproduct formation. What are the common byproducts in this compound synthesis?

A3: The nature of byproducts depends heavily on the synthetic route employed:

  • For Ruthenium-Catalyzed C-H Allylation:

    • Di-allylation: If both ortho positions are available, di-allylation can occur, especially with prolonged reaction times or an excess of the allylating agent.

    • Isomerization: The allyl group may isomerize to the more thermodynamically stable conjugated position.

  • For Suzuki-Miyaura Coupling (of a 2-halobenzoic acid with an allylboronic acid):

    • Homocoupling: Symmetrical biaryls can form from the coupling of two boronic acid molecules or two aryl halide molecules.[4] This is often minimized by using a highly active catalyst and ensuring an inert atmosphere.[4]

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from residual water or protic solvents, leading to the formation of benzoic acid.

  • For Claisen Rearrangement (of an allyl benzoate precursor):

    • Cope Rearrangement Products: If the ortho-positions are blocked, the allyl group may undergo a subsequent Cope rearrangement to the para-position.

    • Incomplete Rearrangement: Unreacted starting material will be a major contaminant if the reaction temperature is too low or the heating time is insufficient.[5]

Q4: I am struggling with the final purification of this compound. What are the recommended methods?

A4: Purification typically involves removing the catalyst, unreacted starting materials, and any byproducts.

  • Extraction: After the reaction, an acidic workup is typically performed. This protonates the carboxylate, allowing the this compound to be extracted into an organic solvent (e.g., ethyl acetate).[6] Washing the organic layer with water and brine helps remove inorganic salts.[6]

  • Recrystallization: This is a highly effective method for purifying solid benzoic acid derivatives.[7] The principle relies on the differential solubility of the product and impurities in a given solvent at different temperatures. Common solvent systems include aqueous ethanol or toluene/heptane mixtures.[1][7]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from closely related impurities.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize how reaction parameters can influence product yield. Note that this data is compiled from syntheses of analogous benzoic acid derivatives and should be considered illustrative for optimizing the synthesis of this compound.

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid [4][8]

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst System Pd(PPh₃)₄Pd(OAc)₂ / PPh₃Pd(OAc)₂ / RuPhosBulky, electron-rich ligands like RuPhos often improve yields for sterically hindered substrates.
Yield (%) ~70-80%~85-95%Potentially >95%Yields can be high with optimized catalyst systems.
Base Na₂CO₃K₂CO₃K₃PO₄The choice of base can be critical; K₃PO₄ is often effective for challenging couplings.
Temperature 80 °C100 °CRoom Temp.While some modern catalysts work at room temperature, heating is often required.

Table 2: General Parameters for Thermally-Induced Aromatic Claisen Rearrangement [5]

ParameterCondition ACondition BCondition CExpected Outcome
Temperature < 150 °C180-200 °C> 220 °CHigh temperatures are typically required to overcome the activation energy.
Yield (%) Low / IncompleteModerate to HighPotential for DecompositionThere is an optimal temperature window before decomposition becomes significant.
Solvent None (Neat)High-boiling (e.g., Decalin)Polar (e.g., DMF)Polar solvents can sometimes accelerate the rearrangement.
Reaction Time 1-2 hours10-24 hours> 24 hoursReaction times can be long, requiring monitoring by TLC or GC.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed ortho-C-H Allylation of Benzoic Acid This protocol is adapted from modern C-H activation methodologies.[3]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon), add benzoic acid (1.0 equiv), [Ru(p-cymene)Cl2]2 (2.5 mol%), and anhydrous potassium phosphate (K₃PO₄) (2.0 equiv).

  • Reagent Addition: Add the appropriate allyl acetate (1.5 equiv) and a suitable anhydrous solvent (e.g., 1,4-dioxane).

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 50-80 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling This is a general protocol for coupling a 2-halobenzoic acid with an allylboronic acid derivative, optimized for sterically hindered substrates.[6]

  • Reaction Setup: To a dry round-bottom flask, add 2-bromobenzoic acid (1.0 equiv), the allylboronic acid or ester (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 4 mol%) in a small amount of anhydrous solvent (e.g., toluene). Add this catalyst solution to the main flask.

  • Degassing: Add enough anhydrous toluene to the reaction flask to achieve a concentration of ~0.1 M. Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction Execution: Heat the mixture to 100 °C under an inert atmosphere with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 4-6 from Protocol 1.

Visualizations

Troubleshooting_Workflow cluster_reagents Reagent & Setup Issues cluster_conditions Reaction Condition Issues cluster_solutions Potential Solutions Start Low Yield of This compound Reagent_Purity Check Reagent Purity & Anhydrous Conditions Start->Reagent_Purity Atmosphere Ensure Inert Atmosphere (Ar/N2) Start->Atmosphere Stoichiometry Verify Stoichiometry (Reactants, Catalyst, Base) Start->Stoichiometry Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Side_Products Byproducts Observed? Start->Side_Products Optimize_Temp Increase/Decrease Temp Incomplete_Rxn->Optimize_Temp Extend_Time Increase Reaction Time Incomplete_Rxn->Extend_Time Side_Products->Optimize_Temp Change_Catalyst Change Catalyst/ Ligand/Base Side_Products->Change_Catalyst Purify_Again Optimize Purification (Recrystallization, etc.) Side_Products->Purify_Again

Caption: Troubleshooting decision tree for low reaction yield.

Synthesis_Pathways cluster_start Starting Materials cluster_reactions Synthetic Routes Benzoic_Acid Benzoic Acid CH_Activation C-H Activation (Ru-catalyzed) Benzoic_Acid->CH_Activation + Allyl Acetate Halo_Benzoic 2-Halo-Benzoic Acid Suzuki Suzuki Coupling (Pd-catalyzed) Halo_Benzoic->Suzuki + Allylboronic Acid Allyl_Benzoate Allyl 2-X-Benzoate Claisen Claisen Rearrangement (Thermal) Allyl_Benzoate->Claisen Product This compound CH_Activation->Product Suzuki->Product Claisen->Product

Caption: Common synthetic pathways to this compound.

References

Technical Support Center: Optimizing Palladium Catalysts for 2-Allylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-allylbenzoic acid using palladium catalysts. The information is designed to help you optimize your reaction conditions, overcome common challenges, and ensure reproducible, high-yield results.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings.

Issue 1: Low or No Product Yield

Question: My reaction is showing low to no conversion to this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. Here is a step-by-step guide to diagnosing and resolving the problem:

  • Catalyst Activity:

    • Inactive Catalyst: The Pd(0) active species may not be generating efficiently from the Pd(II) precatalyst. Ensure your palladium source is of high quality. For Pd(II) precatalysts, consider a pre-activation step by stirring the Pd(II) source with the phosphine ligand before adding the other reactants.[1]

    • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen, which can cause oxidative deactivation.[2] Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

    • Ligand Degradation: Phosphine ligands can be prone to oxidation or degradation, especially at elevated temperatures.[2] Consider using more robust ligands or ensuring strict anaerobic conditions.

  • Reagent Quality and Stoichiometry:

    • Moisture: Anhydrous conditions are often crucial. Moisture can deactivate the catalyst and interfere with the base.[3] Ensure all glassware is oven-dried and solvents are anhydrous.

    • Impure Reagents: Impurities in the starting materials (e.g., 2-bromobenzoic acid, allylboronic acid) can poison the catalyst.[4] Purify starting materials if their quality is uncertain.

    • Incorrect Stoichiometry: The molar ratios of your reactants are critical. Ensure you are using the correct equivalents of the boronic acid/ester and base relative to your aryl halide.

  • Reaction Conditions:

    • Suboptimal Temperature: The reaction may require heating to proceed efficiently. However, excessively high temperatures can lead to catalyst decomposition and side reactions.[3] Experiment with a temperature gradient to find the optimal balance.

    • Inefficient Mixing: Inadequate stirring can lead to poor reaction kinetics.[3] Ensure the reaction mixture is being stirred vigorously.

    • Base Selection: The choice and strength of the base are critical for the transmetalation step in Suzuki-Miyaura couplings.[4] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The effectiveness of inorganic bases can be influenced by the presence of water.[4]

Issue 2: Formation of Significant Byproducts

Question: I am observing significant byproducts in my reaction mixture, primarily homocoupling and dehalogenation products. How can I minimize these?

Answer:

The formation of byproducts is a common challenge in palladium-catalyzed cross-coupling reactions. Here’s how to address the most frequent culprits:

  • Homocoupling:

    • Cause: This occurs when two molecules of the boronic acid (forming a diallyl species) or two molecules of the aryl halide couple with each other. It is often promoted by the presence of Pd(II) species and oxygen.

    • Solution:

      • Ensure a highly active Pd(0) catalyst is present.

      • Thoroughly degas the reaction mixture to remove oxygen.

      • Use the correct stoichiometry of reactants; an excess of the boronic acid can sometimes lead to homocoupling.

  • Dehalogenation:

    • Cause: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if the palladium complex reacts with a hydride source in the reaction mixture.

    • Solution:

      • Ensure high purity of all reagents and solvents to eliminate potential hydride sources.

      • Optimize the reaction temperature and time; prolonged reaction times at high temperatures can sometimes favor this side reaction.

  • Protodeboronation:

    • Cause: The C-B bond of the allylboronic acid is cleaved, and the allyl group is replaced by a hydrogen atom. This is a common side reaction, especially with certain heteroaromatic boronic acids.[4]

    • Solution:

      • Use allylboronic acid pinacol ester instead of the free boronic acid, as it can be more stable under reaction conditions.[5]

      • Carefully select the base and solvent system to minimize conditions that promote this side reaction.

Frequently Asked Questions (FAQs)

1. Which palladium catalyst is best for the synthesis of this compound?

The choice of catalyst depends on the specific reaction (Suzuki-Miyaura vs. Heck) and the substrates. For Suzuki-Miyaura couplings, systems generated in situ from a Pd(II) source like Pd(OAc)₂ with a phosphine ligand are common. Pre-formed catalysts can also be highly effective. The performance of different precatalysts can vary, so screening may be necessary.[6]

2. What is the role of the ligand in this reaction?

The ligand stabilizes the palladium center, influences its reactivity, and can affect the yield and selectivity of the reaction. Phosphine ligands like triphenylphosphine (PPh₃) are commonly used. For more challenging couplings, bulkier and more electron-rich ligands may be required.[7]

3. How do I choose the right base for my Suzuki-Miyaura coupling?

The base is crucial for activating the boronic acid to facilitate transmetalation. The choice of base depends on the substrates and solvent. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base are important factors.[4][7]

4. What are the optimal solvent choices?

Solvents like toluene, dioxane, and THF are frequently used, often in combination with water to help dissolve the inorganic base.[4] The solvent should be thoroughly degassed to prevent catalyst deactivation.

5. Can I use a Heck reaction to synthesize this compound?

Yes, a Heck reaction between a 2-halobenzoic acid (e.g., 2-iodobenzoic acid) and an allylating agent (e.g., allyl alcohol or an allyl halide) is a viable route. Optimization of the base, temperature, and catalyst/ligand system would be necessary.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical reaction parameters and their effects on the synthesis of benzoic acid derivatives via palladium-catalyzed cross-coupling. While not all data is specific to this compound, it provides a strong starting point for optimization.

Table 1: Effect of Palladium Catalyst on Yield

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃Toluene/Water100High[7]
Pd₂(dba)₃XPhosK₃PO₄Dioxane100Varies[6]
[Pd(allyl)Cl]₂XPhosCs₂CO₃Toluene80Varies[6]
Pd(PPh₃)₄-K₂CO₃DMF/Water80GoodGeneral

Table 2: Effect of Ligand and Base on Yield

LigandBaseSolventTemperature (°C)Yield (%)Reference
PPh₃K₂CO₃Toluene/Water100High[7]
XPhosK₃PO₄Dioxane100High[6]
SPhosCs₂CO₃Toluene100VariesGeneral
dppfNa₂CO₃DMF/Water90GoodGeneral

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 2-arylbenzoic acids and should be optimized for your specific setup.

Materials:

  • 2-Bromobenzoic acid (1.0 eq)

  • Allylboronic acid pinacol ester (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 eq)

  • Toluene

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-bromobenzoic acid, allylboronic acid pinacol ester, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed toluene.

  • Reagent Addition: Add the catalyst solution to the reaction flask via syringe, followed by the degassed toluene and water (e.g., a 4:1 toluene:water ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Reactants: 2-Bromobenzoic Acid Allylboronic Acid Pinacol Ester Base (e.g., K2CO3) inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert catalyst Prepare and Add Pd Catalyst Solution (e.g., Pd(OAc)2 + PPh3) inert->catalyst solvent Add Degassed Solvents (e.g., Toluene/Water) catalyst->solvent react Heat and Stir (e.g., 80-100 °C) solvent->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Work-up: Acidify, Extract, Wash, Dry monitor->workup purify Purify Product (Column Chromatography or Recrystallization) workup->purify product This compound purify->product

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

Troubleshooting Flowchart for Low Yield

troubleshooting_flowchart start Low or No Yield check_catalyst Check Catalyst System start->check_catalyst check_reagents Check Reagents & Stoichiometry start->check_reagents check_conditions Check Reaction Conditions start->check_conditions catalyst_active Is Catalyst Active and Under Inert Atmosphere? check_catalyst->catalyst_active reagents_pure Are Reagents Pure, Dry, and Stoichiometry Correct? check_reagents->reagents_pure conditions_optimal Are Temperature and Mixing Optimal? check_conditions->conditions_optimal optimize_catalyst Optimize Catalyst: - Use fresh precatalyst - Ensure inert atmosphere - Consider different ligand catalyst_active->optimize_catalyst No rerun Re-run Experiment catalyst_active->rerun Yes optimize_reagents Optimize Reagents: - Purify starting materials - Use anhydrous solvents - Adjust stoichiometry reagents_pure->optimize_reagents No reagents_pure->rerun Yes optimize_conditions Optimize Conditions: - Screen temperature range - Ensure vigorous stirring - Screen different bases conditions_optimal->optimize_conditions No conditions_optimal->rerun Yes

Caption: A flowchart for troubleshooting low yield in the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Allyl-B(OR)2 + Base pd2_allyl_complex Ar-Pd(II)L2-Allyl transmetalation->pd2_allyl_complex reductive_elimination Reductive Elimination pd2_allyl_complex->reductive_elimination reductive_elimination->pd0 Ar-Allyl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of 2-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-allylbenzoic acid. The guidance is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • The Claisen Rearrangement: This method involves the thermal or Lewis acid-catalyzed[1][1]-sigmatropic rearrangement of a precursor, typically allyl 2-bromobenzoate or a related species.

  • Palladium-Catalyzed Cross-Coupling (Tsuji-Trost Reaction): This reaction involves the coupling of a 2-halobenzoic acid (e.g., 2-bromobenzoic acid) with an allylating agent in the presence of a palladium catalyst.

Q2: I am observing a significant amount of phenol as a byproduct in my Claisen rearrangement. What is the cause and how can I prevent it?

A2: The formation of the parent phenol is a common side reaction in thermal Claisen rearrangements, resulting from the cleavage of the allyl group at high temperatures.[2] To minimize this, consider the following:

  • Lower the reaction temperature: If possible, reducing the temperature can decrease the rate of the cleavage reaction.

  • Use a Lewis Acid Catalyst: Employing a Lewis acid such as BCl₃, BF₃·OEt₂, or AlCl₃ can significantly accelerate the rearrangement, allowing the reaction to proceed at or near room temperature, thus preventing thermal degradation.[2][3]

  • Microwave Irradiation: This technique can sometimes provide rapid and uniform heating, leading to shorter reaction times and potentially cleaner reactions, although this is dependent on the specific substrate.[2]

Q3: My Claisen rearrangement is yielding a mixture of ortho- and para-substituted products. How can I improve the regioselectivity?

A3: The Claisen rearrangement primarily yields the ortho-substituted product. However, if both ortho positions are blocked, the reaction can proceed to the para position via a subsequent Cope rearrangement.[4] The regioselectivity is influenced by both steric and electronic factors.[1] With an electron-withdrawing group at the meta-position, the rearrangement is directed to the ortho-position. Conversely, an electron-donating group at the meta-position directs the rearrangement to the para-position.[1]

Q4: In my palladium-catalyzed synthesis, I am getting a mixture of linear and branched allyl products. How can I control the regioselectivity?

A4: The regioselectivity of the Tsuji-Trost reaction is influenced by the nature of the nucleophile and the ligands on the palladium catalyst.[5][6] Generally, "soft" nucleophiles (those with a conjugate acid pKa < 25) tend to attack the less substituted end of the π-allyl complex, leading to the linear product.[5][6] "Hard" nucleophiles (conjugate acid pKa > 25) may attack the more substituted carbon. The steric and electronic properties of the phosphine ligands used can also significantly influence the regioselectivity.[6]

Troubleshooting Guides

Claisen Rearrangement Route
Problem Probable Cause Recommended Solution
Low or No Yield of this compound Insufficient reaction temperature for thermal rearrangement.Gradually increase the reaction temperature, typically in the range of 180-250°C.[2]
High temperatures leading to decomposition of starting material or product.Employ a Lewis acid catalyst (e.g., BF₃·OEt₂) to facilitate the reaction at a lower temperature.[2]
Formation of Phenol Byproduct Cleavage of the allyl group at high temperatures.Use a Lewis acid to lower the reaction temperature.[2] Consider microwave-assisted synthesis for shorter reaction times.[2]
Formation of para-Allylbenzoic Acid Steric hindrance at the ortho positions.This is an inherent possibility if the ortho positions are blocked. Purification by chromatography may be necessary to separate the isomers.[4]
Decarboxylation of the Product High reaction temperatures.Lower the reaction temperature by using a Lewis acid catalyst. This side reaction is more likely under harsh thermal conditions.[7]
Palladium-Catalyzed Cross-Coupling (Tsuji-Trost) Route
Problem Probable Cause Recommended Solution
Low or No Product Yield Inactive palladium catalyst.Ensure the use of a pre-activated Pd(0) catalyst or that the in situ reduction of a Pd(II) precursor is efficient.
Poor choice of ligand.The choice of phosphine ligand is critical. Experiment with different ligands (e.g., PPh₃, dppf) to optimize the reaction.
Formation of Regioisomers (Branched vs. Linear) Nature of the nucleophile and ligands.For the desired linear product, use a "soft" nucleophile. The steric and electronic properties of the phosphine ligand can also be tuned to favor the desired isomer.[5][6]
Homocoupling of the Allylating Agent Suboptimal reaction conditions.Adjust the reaction temperature and the rate of addition of the reagents.
Hydrolysis of the Allylating Agent Presence of water in the reaction mixture.Ensure all solvents and reagents are anhydrous.

Experimental Protocols

Protocol 1: Thermal Claisen Rearrangement of Allyl 2-bromobenzoate

A general procedure for the thermal Claisen rearrangement is as follows:

  • In a round-bottom flask equipped with a reflux condenser, dissolve allyl 2-bromobenzoate in a high-boiling solvent such as N,N-dimethylformamide or diphenyl ether.

  • Heat the solution to reflux (typically 180-220°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.[8]

Protocol 2: Palladium-Catalyzed Allylation of 2-Bromobenzoic Acid

A general procedure for the Tsuji-Trost reaction is as follows:

  • To a solution of 2-bromobenzoic acid in a suitable solvent (e.g., THF, dioxane) in a reaction vessel, add a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand).

  • Add the allylating agent (e.g., allylboronic acid pinacol ester or allyltributyltin).

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by recrystallization or column chromatography.

Visualizations

Claisen_Rearrangement_Troubleshooting cluster_solutions Troubleshooting Solutions start Start: Claisen Rearrangement for This compound Synthesis issue Problem Encountered? start->issue low_yield Low or No Yield issue->low_yield Yes phenol_byproduct Phenol Byproduct issue->phenol_byproduct Yes para_isomer Para-Isomer Formation issue->para_isomer Yes decarboxylation Decarboxylation issue->decarboxylation Yes end Successful Synthesis issue->end No solution_temp Increase Temperature (for thermal reaction) low_yield->solution_temp solution_lewis Use Lewis Acid Catalyst (e.g., BF3·OEt2) low_yield->solution_lewis solution_low_temp Lower Reaction Temperature (with Lewis Acid) phenol_byproduct->solution_low_temp solution_purify Purification (Chromatography) para_isomer->solution_purify decarboxylation->solution_low_temp

Caption: Troubleshooting workflow for the Claisen rearrangement synthesis of this compound.

Tsuji_Trost_Troubleshooting cluster_solutions Troubleshooting Solutions start Start: Palladium-Catalyzed Synthesis of This compound issue Problem Encountered? start->issue low_yield Low or No Yield issue->low_yield Yes regioisomers Regioisomer Formation (Branched vs. Linear) issue->regioisomers Yes homocoupling Homocoupling of Allylating Agent issue->homocoupling Yes hydrolysis Hydrolysis of Allylating Agent issue->hydrolysis Yes end Successful Synthesis issue->end No solution_catalyst Optimize Catalyst System (Pre-catalyst, Ligand) low_yield->solution_catalyst regioisomers->solution_catalyst solution_nucleophile Select Appropriate Nucleophile ('Soft' for linear) regioisomers->solution_nucleophile solution_conditions Adjust Reaction Conditions (Temperature, Addition Rate) homocoupling->solution_conditions solution_anhydrous Ensure Anhydrous Conditions hydrolysis->solution_anhydrous

References

Technical Support Center: Purification of 2-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-allylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in this compound largely depend on the synthetic route. However, common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. In syntheses involving the oxidation of alkylbenzenes, over-oxidation to other carboxylic acids or incomplete oxidation can be a source of impurities.[1][2] For routes analogous to Friedel-Crafts reactions, isomeric impurities or diphenylmethane derivatives could be present.[1]

Q2: Which purification technique is best for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is often the first choice for purifying solid organic compounds and is effective for removing small amounts of impurities with different solubility profiles.[3]

  • Acid-base extraction is a powerful technique to separate acidic this compound from neutral or basic impurities.[4][5]

  • Column chromatography is useful for separating compounds with similar polarities and for removing a wider range of impurities.[6]

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of your final product.[4] A reversed-phase C18 column is typically suitable.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation and to identify impurities.[1] The melting point of the purified sample can also be a good indicator of purity; a pure sample will have a sharp melting range, while an impure sample will melt over a broad and depressed temperature range.[7]

Troubleshooting Guides

Recrystallization Issues

This guide addresses common problems encountered during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s) Reference(s)
No Crystal Formation The solution is too dilute (supersaturation not reached).- Reheat the solution to evaporate some solvent and concentrate it. - If using a mixed-solvent system, add more anti-solvent.[8][9]
Inappropriate solvent choice.- Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures.[6][8]
Presence of impurities inhibiting nucleation.- Try scratching the inside of the flask with a glass rod. - Add a seed crystal of this compound.[9]
"Oiling Out" The boiling point of the solvent is higher than the melting point of the compound.- Choose a solvent with a lower boiling point.[4][8]
The solution is too concentrated or contains a high level of impurities.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4][9]
Low Yield Too much solvent was used.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[4][8]
Premature crystallization during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask).[4][6]
Incomplete cooling of the solution.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.[8]
Colored Impurities in Crystals Co-crystallization of colored by-products.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[4][8]
Column Chromatography Issues

This guide provides solutions for common problems during the column chromatographic purification of this compound.

Problem Possible Cause(s) Recommended Solution(s) Reference(s)
Poor Separation Inappropriate mobile phase (eluent).- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A mixture of hexanes and ethyl acetate is a common starting point for substituted benzoic acids.[6]
Column overloading.- Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).[6]
Product Tailing Strong interaction of the carboxylic acid group with the silica gel.- Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase.[6]
Low Recovery The product is not eluting from the column.- Gradually increase the polarity of the mobile phase.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, hexanes, toluene) to find a suitable one where the compound is highly soluble when hot and poorly soluble when cold.[10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture until the solid completely dissolves.[10][11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration: Preheat a funnel and a receiving flask. Filter the hot solution to remove any insoluble impurities or activated charcoal.[3]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[11]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[7][11] Allow the crystals to dry completely.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.[5]

  • Basic Extraction: Add a 5% aqueous solution of a weak base like sodium bicarbonate. Stopper the funnel and shake, venting frequently to release any pressure from CO2 formation. This will convert the acidic this compound into its water-soluble salt.[4][5]

  • Separation: Allow the layers to separate. The aqueous layer containing the sodium salt of this compound is collected. The organic layer containing neutral impurities can be discarded or further processed.[4]

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh basic solution to ensure all the this compound has been extracted.[4]

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 6 M HCl) dropwise while stirring until the solution is acidic (pH < 4). The this compound will precipitate out of the solution.[4]

  • Isolation: Collect the purified this compound by vacuum filtration, wash with cold water, and dry.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve Extraction Acid-Base Extraction Dissolve->Extraction AqueousLayer Aqueous Layer (Product Salt) Extraction->AqueousLayer Basic Wash OrganicLayer Organic Layer (Impurities) Extraction->OrganicLayer Acidify Acidify Aqueous Layer AqueousLayer->Acidify Precipitate Precipitate Pure Acid Acidify->Precipitate FilterDry Filter and Dry Precipitate->FilterDry PureProduct Pure this compound FilterDry->PureProduct

Caption: General workflow for purification via acid-base extraction.

RecrystallizationTroubleshooting Start Recrystallization Attempt Cooling After Cooling Solution Start->Cooling Problem What is the issue? Cooling->Problem NoCrystals No Crystals Formed Problem->NoCrystals No Solid OilingOut Product Oiled Out Problem->OilingOut Liquid Layer LowYield Low Yield Problem->LowYield Some Solid Success Pure Crystals Problem->Success Good Crystals Sol_NoCrystals Concentrate Solution Scratch Flask Add Seed Crystal NoCrystals->Sol_NoCrystals Sol_OilingOut Reheat and Add Solvent Change Solvent OilingOut->Sol_OilingOut Sol_LowYield Minimize Solvent Ensure Thorough Cooling LowYield->Sol_LowYield

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Improving the Selectivity of 2-Allylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-allylbenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address specific challenges and improve the selectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common competing reactions when working with this compound?

A1: this compound is susceptible to several competing reaction pathways, primarily intramolecular cyclization (lactonization) to form a dihydroisocoumarin, and intermolecular reactions at the allyl group, such as the Heck reaction. The desired reaction pathway is often influenced by the choice of catalyst, ligands, and reaction conditions.

Q2: How can I favor lactonization over other reaction pathways?

A2: To promote lactonization, reaction conditions that favor intramolecular cyclization are typically employed. This often involves the use of specific catalysts, such as palladium complexes, and may be influenced by the solvent and temperature. For instance, photocatalytic dehydrogenative lactonization using a photocatalyst like [Acr(+)-Mes] with an oxidant can be an effective method.[1]

Q3: What strategies can be used to achieve selective functionalization at the allyl group while avoiding cyclization?

A3: To achieve selective functionalization at the allyl group, such as in a Heck reaction, it is crucial to select a catalyst system and conditions that favor the intermolecular reaction over intramolecular cyclization.[2][3] This may involve the use of specific palladium catalysts and ligands that modulate the reactivity of the system. The choice of the coupling partner and base is also critical.[3]

Q4: How do substituents on the aromatic ring of this compound affect reaction selectivity?

A4: Substituents on the aromatic ring can significantly influence the electronic properties and steric environment of the molecule, thereby affecting the regioselectivity of reactions.[4] For example, electron-donating or withdrawing groups can alter the reactivity of the aromatic ring and the allyl group. Directing groups can also be employed to achieve site-selective C-H functionalization.[5]

Troubleshooting Guides

Issue 1: Low Yield of Desired Lactone Product Due to Competing Side Reactions

Problem: You are attempting an intramolecular lactonization of this compound to synthesize a dihydroisocoumarin, but you are observing low yields of the desired product and the formation of significant byproducts.

Troubleshooting Steps:

  • Catalyst and Ligand Screening: The choice of catalyst and ligand is critical for controlling the reaction pathway. Experiment with different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and phosphine ligands to find the optimal combination for lactonization.

  • Solvent and Temperature Optimization: The solvent can play a crucial role in reaction selectivity. Screen a range of solvents with varying polarities. Additionally, carefully control the reaction temperature, as higher temperatures may favor undesired side reactions.

  • Oxidant Selection (for oxidative lactonization): If you are performing an oxidative lactonization, the choice and stoichiometry of the oxidant are important. Common oxidants include benzoquinone or molecular oxygen.[1]

  • Substrate Concentration: Running the reaction at high dilution can favor intramolecular reactions like lactonization over intermolecular side reactions.

Logical Workflow for Troubleshooting Low Lactone Yield

G start Low Lactone Yield catalyst Screen Catalysts & Ligands start->catalyst solvent Optimize Solvent & Temperature catalyst->solvent oxidant Select Appropriate Oxidant solvent->oxidant concentration Adjust Substrate Concentration oxidant->concentration end Improved Lactone Yield concentration->end

Caption: Troubleshooting workflow for low lactonization yield.

Issue 2: Poor Regioselectivity in Heck Reactions of this compound

Problem: You are performing a Heck reaction with this compound and an aryl halide, but you are obtaining a mixture of regioisomers.

Troubleshooting Steps:

  • Ligand Modification: The steric and electronic properties of the phosphine ligand on the palladium catalyst can significantly influence regioselectivity in Heck reactions.[6] Experiment with bulky or electron-rich ligands to improve control over the insertion step.

  • Reaction Additives: The addition of certain salts (e.g., silver salts) or the choice of base can affect the reaction pathway and regioselectivity.

  • Temperature Control: The reaction temperature can impact the selectivity. Lowering the temperature may improve the regioselectivity of the reaction.

  • Nature of the Coupling Partner: The electronic and steric properties of the aryl halide or other coupling partner can influence the regiochemical outcome.

Signaling Pathway for Regioselectivity in Heck Reactions

G substrate This compound + Aryl Halide oxidative_addition Oxidative Addition substrate->oxidative_addition pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition migratory_insertion Migratory Insertion oxidative_addition->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination reductive_elimination Reductive Elimination beta_hydride_elimination->reductive_elimination product_mixture Mixture of Regioisomers reductive_elimination->product_mixture ligand Ligand Properties (Sterics, Electronics) ligand->migratory_insertion base Base base->reductive_elimination temperature Temperature temperature->migratory_insertion

Caption: Factors influencing regioselectivity in Heck reactions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular Lactonization of this compound

This protocol describes a general procedure for the palladium-catalyzed intramolecular oxidative lactonization of this compound to form 3,4-dihydro-1H-isochromen-1-one.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Benzoquinone (oxidant)

  • Acetic acid (solvent)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a clean, dry reaction vessel, add this compound (1.0 mmol).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%).

  • Add benzoquinone (1.2 mmol).

  • Add acetic acid (5 mL).

  • Purge the vessel with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Lactonization

G start Start reagents Combine this compound, Pd(OAc)₂, Benzoquinone in Acetic Acid start->reagents purge Purge with N₂/Ar reagents->purge heat Heat to 80-100 °C purge->heat monitor Monitor Reaction (TLC/GC) heat->monitor workup Cool & Concentrate monitor->workup purify Column Chromatography workup->purify end Isolated Product purify->end

Caption: Workflow for palladium-catalyzed lactonization.

Protocol 2: Heck Reaction of this compound with an Aryl Bromide

This protocol provides a general method for the Heck cross-coupling reaction between this compound and an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) (base)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a dry reaction flask, dissolve this compound (1.0 mmol) and the aryl bromide (1.2 mmol) in DMF (10 mL).

  • Add triethylamine (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction to 100-120 °C under a nitrogen or argon atmosphere.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Effect of Ligand on Regioselectivity in a Hypothetical Heck Reaction of this compound

EntryLigandRatio of Regioisomer A : Regioisomer BYield (%)
1PPh₃70 : 3085
2P(o-tol)₃85 : 1578
3P(t-Bu)₃95 : 565
4Xantphos92 : 882

Table 2: Influence of Solvent on the Selectivity of this compound Conversion (Hypothetical Data)

EntrySolventLactonization Product (%)Heck Product (%)Other Byproducts (%)
1Acetic Acid85<510
2DMF157510
3Toluene405010
4Acetonitrile603010

References

Technical Support Center: Catalyst Deactivation in 2-Allylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting catalyst deactivation during the synthesis of 2-allylbenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and which catalysts are typically used?

A1: The synthesis of this compound is commonly achieved via a palladium-catalyzed Heck coupling reaction. This reaction typically involves the coupling of an aryl halide, such as 2-bromobenzoic acid, with an allyl partner like allyl alcohol. The most frequently employed catalyst systems consist of a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), in combination with a phosphine ligand, most commonly triphenylphosphine (PPh₃). A base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is also required to regenerate the active Pd(0) catalyst during the catalytic cycle.[1][2]

Q2: My Heck reaction for the synthesis of this compound has stalled or is showing low conversion. What are the likely causes related to the catalyst?

A2: Low conversion or reaction failure in the synthesis of this compound is often linked to catalyst deactivation. The primary causes include:

  • Oxidation of the Active Catalyst: The active catalytic species is Pd(0). Exposure to oxygen can oxidize Pd(0) to inactive Pd(II) species.

  • Formation of Palladium Black: The active Pd(0) catalyst can aggregate to form inactive palladium black, particularly at elevated temperatures or low ligand concentrations.

  • Ligand Degradation or Inhibition: Phosphine ligands can be susceptible to oxidation or other forms of degradation. An excess of a phosphine ligand can also lead to the formation of a coordinatively saturated and inactive palladium complex.[3]

  • Incomplete Pre-catalyst Activation: If you are using a Pd(II) source, its reduction to the active Pd(0) species may be inefficient. This can be influenced by the choice of ligand and base.[3]

  • Interaction with the Carboxylic Acid Group: The carboxylic acid functionality of the 2-bromobenzoic acid substrate or the this compound product can potentially interact with the palladium catalyst, possibly influencing its activity.

Q3: How can I prevent catalyst deactivation during the synthesis of this compound?

A3: To minimize catalyst deactivation, consider the following preventative measures:

  • Maintain an Inert Atmosphere: Rigorously degas all solvents and ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the Pd(0) catalyst.

  • Optimize Reaction Temperature: Operate the reaction at the lowest temperature that provides a reasonable reaction rate to minimize the thermal decomposition of the catalyst and the formation of palladium black.

  • Proper Ligand-to-Metal Ratio: Use an appropriate ratio of phosphine ligand to the palladium precatalyst. Typically, a slight excess of the ligand is used to stabilize the Pd(0) species.

  • Choice of Base: The base is crucial for regenerating the active catalyst. Ensure the base is of high purity and is suitable for the specific reaction conditions. Triethylamine and potassium carbonate are common choices.[1]

  • Use of Stabilizing Ligands: For challenging reactions, consider using more robust and electron-rich phosphine ligands that can better stabilize the active palladium catalyst.

Q4: I observe a black precipitate in my reaction mixture. What is it, and what should I do?

A4: The black precipitate is likely palladium black, which is an inactive, aggregated form of palladium metal. Its formation indicates catalyst decomposition. If you observe palladium black, it is a sign that your catalyst is no longer active. To address this, you can try to filter the reaction mixture to remove the palladium black and then add a fresh charge of catalyst to continue the reaction. However, it is more effective to optimize the reaction conditions in subsequent experiments to prevent its formation in the first place, for instance, by lowering the reaction temperature or using a more stabilizing ligand.

Q5: Can a deactivated palladium catalyst be regenerated and reused?

A5: In some cases, palladium catalysts can be regenerated, particularly heterogeneous catalysts like palladium on carbon. For homogeneous catalysts that have formed palladium black, regeneration is more complex and often not practical in a standard laboratory setting. Prevention of deactivation is generally a more effective strategy. If regeneration is attempted, it typically involves dissolving the palladium black in strong acid and then re-precipitating it in a more active form, a process that requires careful handling and specific procedures.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precatalyst and ligand are of high quality and have been stored properly. Consider using a freshly opened bottle of the catalyst and ligand.
Inefficient Catalyst Activation If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to Pd(0). The combination of a phosphine ligand and a base like triethylamine should facilitate this.[3]
Oxygen Contamination Thoroughly degas the solvent and reactants. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Suboptimal Temperature If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can accelerate catalyst decomposition. Monitor for the formation of palladium black.
Incorrect Stoichiometry Verify the molar ratios of the reactants, catalyst, ligand, and base.
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Step
Isomerization of the Allyl Group The addition of certain bases or silver salts can sometimes suppress unwanted olefin isomerization by promoting the desired reductive elimination step.[3]
Homocoupling of 2-Bromobenzoic Acid This can occur at higher temperatures or with certain catalyst systems. Optimizing the reaction temperature and catalyst/ligand combination can minimize this side reaction.
Decomposition of Starting Materials or Product High temperatures can lead to the degradation of reactants or the desired product. Running the reaction at a lower temperature for a longer duration might be beneficial.

Quantitative Data

The following table summarizes typical reaction conditions and yields for Heck coupling reactions analogous to the synthesis of this compound. Note that optimal conditions can vary based on the specific substrates and scale of the reaction.

Aryl Halide Allyl Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
2-(Allyloxy)-3-bromobenzaldehyde(intramolecular)Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF10012>90 (analogous)[2]
Bromo pyridineAllyl alcoholPd(OAc)₂ (1)1,2,3-triazolium salt (1)NaOAcDMF90650-90[4]
Aryl BromideAllylic AlcoholPhosphinito Pd(II) Complex--Various90692[5]

Experimental Protocols

Protocol 1: General Procedure for the Heck Coupling of 2-Bromobenzoic Acid with Allyl Alcohol

This protocol is a general guideline based on established Heck reaction methodologies.[2][4] Optimization may be required for specific experimental setups.

Materials:

  • 2-Bromobenzoic acid

  • Allyl alcohol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable solvent

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%), and triphenylphosphine (0.04-0.10 mmol, 4-10 mol%).

  • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.

  • Under a positive flow of the inert gas, add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add anhydrous, degassed solvent (e.g., DMF, 5-10 mL) via syringe.

  • Add allyl alcohol (1.2-1.5 mmol, 1.2-1.5 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup. This may involve diluting the reaction mixture with water, acidifying with HCl to protonate the carboxylic acid, and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Visualizations

Catalyst Deactivation Pathways

CatalystDeactivation Active_Catalyst Active Pd(0)L_n Catalyst Inactive_PdII Inactive Pd(II) Species Active_Catalyst->Inactive_PdII Oxidation (O_2) Pd_Black Palladium Black (Inactive) Active_Catalyst->Pd_Black Aggregation Saturated_Complex Coordinatively Saturated Pd(0)L_m (m>n) Active_Catalyst->Saturated_Complex Excess Ligand Product_Inhibition Product-Inhibited Complex Active_Catalyst->Product_Inhibition Coordination with This compound

Caption: Common pathways for palladium catalyst deactivation.

Troubleshooting Workflow for Low Reaction Yield

TroubleshootingWorkflow Start Low Yield Observed Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Inertness Optimize_Temp Optimize Reaction Temperature Check_Inertness->Optimize_Temp Change_Ligand Screen Different Phosphine Ligands Optimize_Temp->Change_Ligand Check_Base Verify Base Quality and Type Change_Ligand->Check_Base Result Improved Yield Check_Base->Result

Caption: A logical workflow for troubleshooting low product yield.

Heck Reaction Catalytic Cycle

HeckCycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)L_2X Alkene_Coord Alkene Coordination PdII_Ar->Alkene_Coord + Alkene Mig_Ins Migratory Insertion Beta_Elim β-Hydride Elimination Red_Elim Reductive Elimination (Base) Beta_Elim->Red_Elim + Base Product Product (Ar-Alkene) Beta_Elim->Product Red_Elim->Pd0 - BH+X- HX HX

Caption: The catalytic cycle of the Heck reaction.

References

managing reaction temperature for 2-allylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Allylbenzoic Acid

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing their experiments, with a particular focus on reaction temperature control.

Frequently Asked Questions (FAQs)

Q1: What is a common method for the synthesis of this compound, and what is the recommended reaction temperature?

A1: A modern and effective method for the synthesis of this compound is the direct ortho-C-H allylation of benzoic acid. This reaction is typically catalyzed by a ruthenium complex, such as [Ru(p-cymene)Cl2]2, using an allylating agent like allyl acetate. The reaction is generally carried out at a relatively low temperature, around 50 °C, to ensure high regioselectivity and yield.[1]

Q2: My ruthenium-catalyzed ortho-allylation reaction is showing low yield. Could the reaction temperature be the issue?

A2: Yes, improper reaction temperature is a likely cause for low yield. While the recommended temperature is around 50 °C, deviations can lead to issues.[1]

  • Temperature too low: If the temperature is significantly below 50 °C, the rate of reaction may be too slow, leading to an incomplete reaction within a practical timeframe.

  • Temperature too high: Excessively high temperatures can lead to catalyst decomposition or an increase in side reactions, such as the formation of isomers or polymerization of the allylating agent, which would reduce the yield of the desired product.

Q3: I am considering a Grignard-based synthesis for this compound. What are the critical temperature considerations for this approach?

A3: A Grignard-based synthesis would likely involve the reaction of allylmagnesium bromide with a 2-halobenzoic acid derivative. There are two critical temperature-controlled steps:

  • Formation of Allylmagnesium Bromide: The preparation of the Grignard reagent itself is highly temperature-sensitive. The reaction of magnesium with allyl bromide should be maintained at a low temperature, typically below 0 °C.[2] Exceeding this temperature can promote a Wurtz-type coupling side reaction, leading to the formation of 1,5-hexadiene and reducing the concentration of the desired Grignard reagent.[2][3]

  • Reaction with the Electrophile: The subsequent reaction of the allylmagnesium bromide with the 2-halobenzoic acid derivative may be exothermic. It is often initiated at a low temperature (e.g., 0 °C) and then may be allowed to warm to room temperature or gently heated to ensure the reaction goes to completion. Careful monitoring of the internal temperature is crucial to prevent runaway reactions.

Q4: Are there any common side reactions related to temperature that I should be aware of during the synthesis of this compound?

A4: Yes, temperature plays a significant role in controlling side reactions.

  • For Ruthenium-Catalyzed Allylation: As mentioned, high temperatures can lead to catalyst degradation and undesired side products.

  • For Grignard Reactions: Besides the formation of 1,5-hexadiene during the Grignard reagent preparation at elevated temperatures, other potential side reactions include reactions with the carboxylic acid proton of the starting material (if not protected), leading to quenching of the Grignard reagent.[4]

  • Decarboxylation: While less common under the mild conditions of the ruthenium-catalyzed allylation, it's important to note that some aromatic carboxylic acids can undergo decarboxylation at very high temperatures (e.g., >200 °C).[5][6][7]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Ruthenium-Catalyzed ortho-Allylation
Potential Cause Recommended Action
Incorrect Reaction Temperature Verify the internal reaction temperature is maintained at 50 °C using a calibrated thermometer. Use a controlled heating mantle or oil bath for stable temperature regulation.
Catalyst Inactivity Ensure the ruthenium catalyst is of high purity and has been stored under appropriate conditions (e.g., inert atmosphere). Consider using a fresh batch of catalyst.
Poor Quality of Reagents Use freshly distilled or high-purity benzoic acid and allyl acetate. Ensure all solvents are anhydrous, as water can deactivate the catalyst.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the duration at the optimal temperature.
Issue 2: Formation of Significant Byproducts
Potential Cause Recommended Action
Reaction Temperature Too High Reduce the reaction temperature. For the ruthenium-catalyzed method, ensure the temperature does not exceed 50 °C. For Grignard reactions, maintain strict temperature control during reagent formation and the subsequent reaction.
Incorrect Stoichiometry Carefully check the molar ratios of the reactants, catalyst, and any additives. An excess of the allylating agent might lead to di-allylated products.
Atmosphere Contamination Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst and reagents.

Experimental Protocols

Ruthenium-Catalyzed ortho-Allylation of Benzoic Acid

This protocol is a representative example for the synthesis of this compound.[1]

Materials:

  • Benzoic acid

  • Allyl acetate

  • [Ru(p-cymene)Cl₂]₂

  • K₃PO₄ (Potassium phosphate)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add benzoic acid (1.0 mmol), K₃PO₄ (2.0 mmol), and the ruthenium catalyst [Ru(p-cymene)Cl2]2 (e.g., 2.5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous solvent (e.g., 2.0 mL) via syringe.

  • Add allyl acetate (1.2 mmol) via syringe.

  • Place the flask in a preheated oil bath at 50 °C and stir the mixture vigorously.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

G start Low Yield of this compound temp_check Is Reaction Temperature at 50°C? start->temp_check catalyst_check Is Catalyst Active and Pure? temp_check->catalyst_check Yes adjust_temp Adjust and Stabilize Temperature temp_check->adjust_temp No reagent_check Are Reagents Anhydrous and Pure? catalyst_check->reagent_check Yes replace_catalyst Use Fresh Catalyst catalyst_check->replace_catalyst No time_check Is Reaction Time Sufficient? reagent_check->time_check Yes purify_reagents Purify/Dry Reagents and Solvents reagent_check->purify_reagents No extend_time Extend Reaction Time and Monitor time_check->extend_time No success Improved Yield time_check->success Yes adjust_temp->start replace_catalyst->start purify_reagents->start extend_time->success

Caption: Troubleshooting workflow for low yield in the ortho-allylation of benzoic acid.

References

Technical Support Center: The Intramolecular Heck Reaction of 2-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the intramolecular Heck reaction of 2-allylbenzoic acid and its derivatives. Our aim is to address specific experimental challenges to facilitate successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Heck reaction of this compound?

A1: The base in the Heck reaction serves a critical dual function. Firstly, it neutralizes the hydrogen halide (HX) that is formed during the catalytic cycle. Secondly, it facilitates the regeneration of the active Pd(0) catalyst from the Pd(II) intermediate, which is essential for the reaction to proceed catalytically.[1][2] In the specific case of this compound, the base will also deprotonate the carboxylic acid, forming a carboxylate salt. The nature of this salt can influence the reaction's progress.

Q2: How does the presence of the carboxylic acid moiety in this compound affect the choice of base?

A2: The carboxylic acid group introduces a key consideration for base selection. A base is required to neutralize the carboxylic acid proton in addition to the hydrohalic acid produced in the catalytic cycle. The choice of base can impact the solubility of the substrate and intermediates, as well as the overall reaction rate and yield. Inorganic bases like potassium carbonate or cesium pivalate are often employed.[3] The use of stronger bases should be carefully considered to avoid potential side reactions.

Q3: My intramolecular Heck reaction of this compound is not proceeding to completion. What are the common causes?

A3: Incomplete conversion can stem from several factors:

  • Inactive Catalyst: The Pd(0) catalyst may have been oxidized or deactivated. Ensure all reagents and solvents are properly degassed and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Inappropriate Base: The chosen base may not be strong enough or may be sterically hindered, leading to inefficient regeneration of the Pd(0) catalyst.

  • Low Reaction Temperature: The activation energy for the oxidative addition or other steps in the catalytic cycle may not be reached. A moderate increase in temperature could be beneficial.

  • Ligand Decomposition: The phosphine ligands used to stabilize the palladium catalyst can be sensitive to heat and air.

Q4: I am observing the formation of undesired side products. What are they and how can I minimize them?

A4: A common side reaction in Heck couplings is the isomerization of the double bond in the product. This can occur through re-insertion of the palladium-hydride intermediate formed after the initial cyclization.[1] To minimize this, the addition of silver salts can sometimes be beneficial as they can act as halide scavengers and promote the desired reductive elimination.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Catalyst deactivation. 2. Incorrect base selection. 3. Insufficient temperature.1. Ensure rigorous inert atmosphere conditions. Use freshly opened, high-purity catalyst and ligands. 2. Screen different bases (see Data Presentation section). Consider the use of inorganic bases like K₂CO₃ or Cs₂CO₃. 3. Gradually increase the reaction temperature in increments of 10-20 °C.
Formation of a Black Precipitate (Palladium Black) 1. Catalyst decomposition due to the presence of oxygen. 2. High reaction temperature.1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas. 2. Reduce the reaction temperature.
Product Isomerization Reversible β-hydride elimination and re-addition of the Pd-H species.1. Minimize reaction time. 2. Consider the addition of a halide scavenger like silver carbonate (Ag₂CO₃).[4]
Substrate Decomposition Reaction temperature is too high for the substrate's stability.Optimize the reaction temperature by running small-scale trials at lower temperatures for longer durations.

Data Presentation

The choice of base can significantly influence the yield of the intramolecular Heck reaction of 2-allyl-halobenzoic acid derivatives to form isocoumarins. The following table summarizes the effect of different bases on a model intramolecular Heck reaction.

Base Solvent Temperature (°C) Yield (%)
K₃PO₄DMF90-120Good to Excellent
CsOPivNot specifiedNot specifiedCrucial for high yields
K₂CO₃DMF110Not specified
NaOAcNot specifiedNot specifiedCommonly used
Et₃NNot specifiedNot specifiedCommonly used

Note: The data is compiled from various sources on intramolecular Heck reactions of related substrates and serves as a guideline. Optimal conditions for this compound may vary.[3][5]

Experimental Protocols

Key Experiment: Intramolecular Heck Reaction for the Synthesis of a Heterocyclic Compound

This protocol is adapted from a procedure for the intramolecular Heck reaction of a substituted 2-bromoindole.

Materials:

  • 2-Aryl(tosylamino)methyl-3-bromoindole derivative (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)

  • Triphenylphosphine (PPh₃, 20 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried reaction vessel, add the 2-aryl(tosylamino)methyl-3-bromoindole derivative, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Mandatory Visualizations

Heck_Reaction_Base_Effect sub This compound + Pd(0) Catalyst oa Oxidative Addition sub->oa pd_intermediate Palladacycle Intermediate oa->pd_intermediate migratory_insertion Migratory Insertion pd_intermediate->migratory_insertion cyclized_pd Cyclized Pd(II) Intermediate migratory_insertion->cyclized_pd beta_hydride β-Hydride Elimination cyclized_pd->beta_hydride product_pd Product + HPd(II)X beta_hydride->product_pd side_reaction Isomerization beta_hydride->side_reaction reductive_elimination Reductive Elimination product_pd->reductive_elimination base_node Base (e.g., K₂CO₃) base_node->reductive_elimination Regenerates Catalyst pd0 Pd(0) Catalyst (Regenerated) reductive_elimination->pd0 pd0->oa Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Experiment Start: Intramolecular Heck Reaction of This compound check_yield Low or No Yield? start->check_yield check_catalyst Check Catalyst Activity and Inert Atmosphere check_yield->check_catalyst Yes success Successful Reaction: Desired Product Obtained check_yield->success No check_base Screen Different Bases (e.g., K₂CO₃, CsOPiv) check_catalyst->check_base check_temp Optimize Temperature check_base->check_temp

References

HPLC analysis issues with 2-allylbenzoic acid and mobile phase optimization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the HPLC analysis of 2-allylbenzoic acid and related acidic compounds. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues and optimize their chromatographic methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing significant peak tailing for my this compound standard?

A1: Peak tailing is a common issue when analyzing acidic compounds like this compound in reversed-phase HPLC. This is often due to secondary interactions between the analyte and the stationary phase. The primary cause is the interaction of the acidic analyte with residual silanol groups (Si-OH) on the surface of silica-based columns. However, physical issues within the HPLC system can also contribute to this problem.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: The most critical parameter to control is the pH of the mobile phase. Since this compound is a carboxylic acid, it's crucial to ensure it is in a single, non-ionized form. Lowering the mobile phase pH to 3 or below using an acidifier like phosphoric acid or formic acid will suppress the ionization of both the analyte and the surface silanol groups, which can significantly reduce peak tailing.

  • Use a High-Purity, End-capped Column: Employ a modern, high-purity C18 column with end-capping. End-capping chemically bonds a small molecule to the residual silanol groups, effectively shielding them from interacting with the analyte.

  • Incorporate a Buffer: Using a buffer in the aqueous portion of your mobile phase helps maintain a constant and consistent pH. This is vital for reproducible results and achieving symmetrical peak shapes.

  • Check for Physical Issues: Inject a neutral compound. If it also exhibits tailing, the problem is likely physical, such as a void at the column head, excessive extra-column volume from long tubing, or poorly made fittings. If the neutral compound produces a symmetrical peak, the issue is chemical and points back to secondary interactions.

Q2: My retention times for this compound are shifting between injections. What could be the cause?

A2: Unstable retention times are a frequent problem in HPLC that can compromise the reliability of your analytical method. Several factors can contribute to this issue.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Before initiating a sequence of analyses, it is imperative to ensure the column is fully equilibrated with the mobile phase, especially after changing the mobile phase composition. A stable baseline is a good indicator of proper equilibration.

  • Check for Leaks: Inspect the entire system for any potential leaks, from the pump to the detector. Even a small leak can cause pressure fluctuations and lead to shifts in retention time.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently for each run. Small variations in the composition of the mobile phase can lead to noticeable shifts in retention. Always degas the mobile phase to prevent air bubbles from interfering with the pump's performance.

  • Control Column Temperature: Use a column oven to maintain a constant and consistent temperature. Fluctuations in ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time variability.

Q3: I am observing a split or double peak for my this compound standard. What should I investigate?

A3: A split or double peak can be caused by several factors, ranging from sample preparation to column issues.

Troubleshooting Steps:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion, including splitting. The best practice is to dissolve your sample in the mobile phase itself.

  • Contaminated or Degraded Standard: Verify the purity of your this compound standard. The presence of an impurity could be the source of the second peak.

  • Column Issues: A partially blocked frit at the inlet of the column or a void in the packing material can cause the sample to be distributed unevenly, leading to a split peak.

  • Co-eluting Impurity: It is possible that an impurity is co-eluting with your main peak. Try altering the mobile phase composition or the gradient slope to see if the two peaks can be resolved.

Q4: How does the pH of the mobile phase affect the retention of this compound?

A4: The mobile phase pH is a critical factor because this compound is a weak acid. Its ionization state, and therefore its polarity, is pH-dependent.

  • At a pH well below its pKa (approximately 2 units lower), the carboxylic acid group will be predominantly in its protonated, non-ionized form (R-COOH). This form is less polar and will have a stronger interaction with the non-polar stationary phase (e.g., C18), resulting in longer retention times.

  • As the pH of the mobile phase approaches the pKa of the analyte, a mixture of the ionized (R-COO⁻) and non-ionized forms will exist. This can lead to poor peak shape, including broadening and tailing.

  • At a pH well above its pKa (approximately 2 units higher), the analyte will be predominantly in its ionized, more polar form. This will result in a weaker interaction with the stationary phase and, consequently, a shorter retention time.

For reproducible and robust results, it is recommended to work at a pH that is at least 2 units away from the pKa of this compound.[1]

Q5: What is the effect of changing the organic modifier (e.g., acetonitrile vs. methanol) or its concentration on the analysis?

A5: The choice and concentration of the organic modifier significantly impact the retention and selectivity of the separation.

  • Type of Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile is generally a stronger solvent than methanol, meaning it will typically lead to shorter retention times at the same concentration. Changing the organic solvent can also alter the selectivity of the separation, potentially improving the resolution of closely eluting peaks.

  • Concentration of Organic Modifier: Increasing the percentage of the organic modifier in the mobile phase will decrease the polarity of the mobile phase. This will weaken the interaction between the non-polar analyte and the stationary phase, leading to a shorter retention time. Conversely, decreasing the organic modifier concentration will increase retention times.

Data Presentation

Table 1: Troubleshooting Summary for Common HPLC Issues

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with residual silanolsLower mobile phase pH to < 3, use an end-capped column, add a buffer.
Physical problems (e.g., column void)Test with a neutral compound; if it tails, replace the column.
Retention Time Shift Incomplete column equilibrationEquilibrate the column until a stable baseline is achieved.
System leaks or temperature fluctuationsCheck for leaks and use a column oven for temperature control.
Inconsistent mobile phase preparationPrepare fresh mobile phase and degas thoroughly.
Split/Double Peak Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase.
Column contamination or voidBackflush the column or replace it if necessary.
Co-eluting impurityModify the mobile phase composition to improve resolution.
High Backpressure Blockage in the system (e.g., frit, tubing)Systematically check and clean or replace components.
Precipitated buffer in the mobile phaseEnsure buffer solubility in the organic/aqueous mixture.

Table 2: Effect of Mobile Phase Parameter Adjustments on Analyte Retention

Parameter ChangeEffect on Retention Time of this compoundRationale
Increase % Organic Modifier DecreaseThe mobile phase becomes stronger (less polar), leading to weaker retention.
Decrease % Organic Modifier IncreaseThe mobile phase becomes weaker (more polar), leading to stronger retention.
Increase Mobile Phase pH DecreaseThe analyte becomes more ionized and polar, reducing its affinity for the stationary phase.
Decrease Mobile Phase pH IncreaseThe analyte becomes less ionized and non-polar, increasing its affinity for the stationary phase.

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound (Based on a method for 2-Benzoylbenzoic Acid)

This protocol provides a starting point for developing an isocratic HPLC method for the quantification of this compound.

HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) in a ratio of 70:30 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 228 nm or 254 nm.

  • Injection Volume: 10 µL.

Reagent and Sample Preparation:

  • Mobile Phase Preparation: To prepare 1 L of 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water. Filter through a 0.45 µm filter.

  • Standard Solution: Accurately weigh a suitable amount of this compound standard. Dissolve and dilute in the mobile phase to the desired concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration that falls within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard and sample solutions.

  • Process the chromatograms to determine the retention time and peak area for this compound.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing or Fronting? peak_shape->tailing Yes pressure Abnormal Pressure? retention_time->pressure No equilibration Check Column Equilibration retention_time->equilibration Yes leak_check Check for System Leaks pressure->leak_check Yes end_node Problem Resolved pressure->end_node No split Split Peak? tailing->split No ph_adjust Adjust Mobile Phase pH tailing->ph_adjust Yes sample_solvent Check Sample Solvent split->sample_solvent Yes column_check Check Column (Age, Type) ph_adjust->column_check column_check->end_node column_frit Inspect Column Frit/Inlet sample_solvent->column_frit column_frit->end_node temp_control Verify Temperature Control equilibration->temp_control mobile_phase_prep Review Mobile Phase Prep temp_control->mobile_phase_prep mobile_phase_prep->end_node blockage_check Inspect for Blockages leak_check->blockage_check blockage_check->end_node Mobile_Phase_Optimization start Goal: Optimize Separation ph 1. Adjust Mobile Phase pH (Control Ionization) start->ph organic_ratio 2. Adjust Organic Modifier % (Control Retention) ph->organic_ratio ph_detail For acidic analytes, use pH < pKa-2 to ensure non-ionized form. ph->ph_detail organic_type 3. Change Organic Modifier (Alter Selectivity) organic_ratio->organic_type organic_ratio_detail Increase % for earlier elution. Decrease % for later elution. organic_ratio->organic_ratio_detail organic_type_detail Switch between Acetonitrile and Methanol to improve resolution of critical pairs. organic_type->organic_type_detail end_node Optimized Method organic_type->end_node

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Allylbenzoic Acid and 2-Vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-allylbenzoic acid and 2-vinylbenzoic acid. Understanding the distinct reactivity profiles of the allyl and vinyl functionalities in these molecules is crucial for their application in organic synthesis, materials science, and drug development. This document summarizes key differences in their reactions, supported by representative experimental data and protocols.

Overview of Structural and Electronic Properties

This compound and 2-vinylbenzoic acid are isomers that differ in the position of the double bond within the unsaturated side chain attached to the benzoic acid core. This seemingly minor structural variance leads to significant differences in their electronic properties and, consequently, their chemical reactivity.

The key distinction lies in the hybridization of the carbon atoms in the side chain. In this compound, the double bond is between the second and third carbon atoms of the propyl chain, making the benzylic carbon sp³ hybridized. In contrast, the double bond in 2-vinylbenzoic acid is directly attached to the aromatic ring, involving an sp² hybridized carbon. This difference in hybridization and the positioning of the π-system relative to the aromatic ring and the carboxylic acid group govern their reactivity in various transformations.

Comparative Reactivity Data

The following table summarizes the key reactivity differences between this compound and 2-vinylbenzoic acid based on established principles of organic chemistry and available experimental data.

Property/Reaction This compound 2-Vinylbenzoic Acid Key Differences & Rationale
Electrophilic Addition Generally more reactive.Generally less reactive.The allylic carbocation intermediate formed during the addition to this compound is stabilized by resonance with the adjacent double bond, leading to a lower activation energy. The vinyl carbocation from 2-vinylbenzoic acid is less stable.
Cyclization Reactions Readily undergoes cyclization, particularly halolactonization and palladium-catalyzed intramolecular reactions.Can undergo cyclization, but often requires specific catalysts and conditions. Palladium-catalyzed cyclizations are known.The flexibility of the allyl group and the stability of the intermediates facilitate intramolecular ring formation. The rigidity of the vinyl group can make cyclization more challenging.
Polymerization Less prone to free-radical polymerization; often undergoes allylic transfer.Readily undergoes free-radical polymerization to form polystyrene derivatives.The allylic C-H bonds in this compound are weak and susceptible to chain transfer, which terminates polymerization. The vinyl group in 2-vinylbenzoic acid readily participates in chain-growth polymerization.
Acidity (pKa) Estimated pKa is slightly higher than 2-vinylbenzoic acid.Estimated pKa is slightly lower than this compound.The sp² hybridized carbon of the vinyl group is more electronegative than the sp³ hybridized carbon of the allyl group, leading to a slightly stronger inductive electron-withdrawing effect and increased acidity of the carboxylic acid.

Key Reactivity Comparisons: Experimental Insights

Cyclization Reactions: Halolactonization

A significant difference in reactivity is observed in halolactonization reactions, where an electrophilic halogen induces cyclization.

  • This compound: Readily undergoes iodolactonization in the presence of iodine and a base. The reaction proceeds via the formation of a stable, five-membered ring intermediate.

  • 2-Vinylbenzoic Acid: Is less reactive under typical halolactonization conditions. The formation of a strained, four-membered ring intermediate is energetically unfavorable. However, under specific conditions, such as using N-bromosuccinimide (NBS), cyclization to form a bromo-lactone can be achieved.

Experimental Protocol: Iodolactonization of this compound

  • Materials: this compound (1.0 mmol), sodium bicarbonate (2.0 mmol), iodine (1.2 mmol), and a 1:1 mixture of dichloromethane and water (20 mL).

  • Procedure:

    • Dissolve this compound and sodium bicarbonate in the solvent mixture in a round-bottom flask.

    • Add iodine portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the corresponding iodolactone.

Palladium-Catalyzed Intramolecular Cyclization

Palladium catalysts are effective for the cyclization of both substrates, but the reaction conditions and outcomes can differ.

  • This compound: Can undergo intramolecular Heck-type reactions or oxidative cyclizations to form various heterocyclic structures.

  • 2-Vinylbenzoic Acid: Has been shown to undergo palladium-assisted cyclization to yield phthalides, though sometimes in low yields.

Experimental Protocol: Palladium-Catalyzed Oxidative Cyclization of this compound

  • Materials: this compound (0.5 mmol), palladium(II) acetate (5 mol%), benzoquinone (1.1 equiv.), and acetic acid (5 mL).

  • Procedure:

    • To a sealed tube, add this compound, palladium(II) acetate, and benzoquinone.

    • Add acetic acid and seal the tube.

    • Heat the reaction mixture to 100 °C for 12 hours.

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite.

    • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by flash chromatography.

Visualization of Reaction Pathways

Electrophilic Addition Mechanism

The diagram below illustrates the difference in the stability of the carbocation intermediates formed during the electrophilic addition of HBr to this compound and 2-vinylbenzoic acid.

G cluster_allyl This compound cluster_vinyl 2-Vinylbenzoic Acid A_start This compound A_int Allylic Carbocation (Resonance Stabilized) A_start->A_int + HBr A_prod Addition Product A_int->A_prod + Br- V_start 2-Vinylbenzoic Acid V_int Vinylic Carbocation (Less Stable) V_start->V_int + HBr V_prod Addition Product V_int->V_prod + Br-

Caption: Carbocation stability in electrophilic addition.

Iodolactonization Pathway

This workflow outlines the key steps in the iodolactonization of this compound.

G start Start This compound + I₂ + Base step1 Step 1 Formation of Iodonium Ion start->step1 step2 Step 2 Intramolecular Attack by Carboxylate step1->step2 step3 Step 3 Ring Closure to form Iodolactone step2->step3 product Product | 5-(Iodomethyl)dihydrofuran-2-one derivative step3->product

Caption: Iodolactonization of this compound.

Conclusion

A Comparative Guide to Catalysts for 2-Allylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-allylbenzoic acid, a valuable building block in the development of pharmaceuticals and other functional organic molecules, has seen significant advancements through the use of transition metal-catalyzed C-H activation. This guide provides a comparative analysis of prominent catalytic systems, focusing on their performance, experimental protocols, and underlying reaction mechanisms. The catalysts covered include those based on Ruthenium, Manganese, and Rhodium, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

Performance Comparison of Catalytic Systems

The following table summarizes the key performance metrics for different catalysts employed in the synthesis of this compound and its derivatives via ortho-C-H allylation.

Catalyst SystemAllylating AgentBase / AdditiveSolventTemp. (°C)Time (h)Yield (%)Key Features & Limitations
Ruthenium
[Ru(p-cymene)Cl2]2Allyl AcetatesK3PO42,2,2-Trichloroethanol5012-24Up to 95%Regiospecific for ortho-position; tolerates both electron-rich and -poor benzoic acids.[1]
[Ru(p-cymene)Cl2]2Allyl AlcoholsK3PO4 / NaH2PO42,2,2-Trichloroethanol5024Up to 92%Sustainable approach using abundant allyl alcohols.[2]
Manganese
Mn(CO)5Br / neocuproineAllyl AcetatesZn(NTf2)21,4-Dioxane6016Up to 98%High selectivity for mono-allylated products, avoiding di-allylation.[3][4]
Rhodium
--INVALID-LINK--24-Vinyl-1,3-dioxolan-2-onesCsOAcCF3CH2OH02-24Up to 81%Produces (E)-allylic alcohols with high stereoselectivity under mild conditions.[5][6][7]

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below.

Ruthenium-Catalyzed Ortho-Allylation with Allyl Acetate

This procedure is adapted from the work of Trita, Gooßen, and colleagues.[1]

Materials:

  • Substituted benzoic acid (0.5 mmol)

  • Allyl acetate (1.0 mmol, 2.0 equiv)

  • [Ru(p-cymene)Cl2]2 (0.0125 mmol, 2.5 mol%)

  • K3PO4 (1.0 mmol, 2.0 equiv)

  • 2,2,2-Trichloroethanol (2.0 mL)

Procedure:

  • An oven-dried screw-capped vial is charged with the benzoic acid, [Ru(p-cymene)Cl2]2, and K3PO4.

  • The vial is evacuated and backfilled with argon three times.

  • 2,2,2-Trichloroethanol and allyl acetate are added via syringe.

  • The reaction mixture is stirred at 50 °C for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with 1 M HCl.

  • The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Manganese-Catalyzed Ortho-Allylation with Allyl Acetate

This protocol is based on the findings of Goebel, Gooßen, and team.[3][4]

Materials:

  • Substituted benzoic acid (0.5 mmol)

  • Allyl acetate (1.0 mmol, 2.0 equiv)

  • Mn(CO)5Br (0.05 mmol, 10 mol%)

  • Neocuproine (0.06 mmol, 12 mol%)

  • Zn(NTf2)2 (0.75 mmol, 1.5 equiv)

  • 1,4-Dioxane (1.0 mL)

Procedure:

  • To an oven-dried Schlenk tube, the benzoic acid, Mn(CO)5Br, neocuproine, and Zn(NTf2)2 are added.

  • The tube is evacuated and backfilled with argon.

  • 1,4-Dioxane and allyl acetate are added under argon.

  • The reaction mixture is stirred at 60 °C for 16 hours.

  • After cooling, the reaction is quenched with water and extracted with diethyl ether.

  • The combined organic layers are dried over MgSO4, filtered, and the solvent is removed in vacuo.

  • Purification of the residue by column chromatography affords the this compound.

Rhodium-Catalyzed Ortho-Allylation with 4-Vinyl-1,3-dioxolan-2-one

This experimental procedure is derived from the work of Wang and coworkers.[5][6][7]

Materials:

  • N-Methoxybenzamide derivative (0.2 mmol)

  • 4-Vinyl-1,3-dioxolan-2-one (0.4 mmol, 2.0 equiv)

  • --INVALID-LINK--2 (0.01 mmol, 5 mol%)

  • CsOAc (0.2 mmol, 1.0 equiv)

  • CF3CH2OH (1.0 mL)

Procedure:

  • In a glovebox, the N-methoxybenzamide derivative, --INVALID-LINK--2, and CsOAc are weighed into a vial.

  • The vial is sealed, removed from the glovebox, and cooled to 0 °C.

  • CF3CH2OH and 4-vinyl-1,3-dioxolan-2-one are added.

  • The reaction is stirred at 0 °C for the specified time (2-24 hours).

  • The reaction mixture is then directly loaded onto a silica gel column for purification.

Visualizing the Synthesis and Mechanisms

To better understand the processes involved, the following diagrams illustrate the general experimental workflow and the proposed catalytic cycles.

experimental_workflow reagents Reactants & Catalyst Loading reaction Reaction under Inert Atmosphere (Specified Temp. & Time) reagents->reaction Solvent workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product ruthenium_catalytic_cycle catalyst [Ru(II)] intermediate1 Benzoate Coordination catalyst->intermediate1 + Benzoic Acid intermediate2 C-H Activation (Ruthenacycle formation) intermediate1->intermediate2 - H+ intermediate3 Allyl Acetate Coordination & Insertion intermediate2->intermediate3 + Allyl Acetate intermediate4 β-Acetoxyl Elimination intermediate3->intermediate4 intermediate4->catalyst - AcOH product This compound intermediate4->product + H+ product->catalyst - Product manganese_catalytic_cycle catalyst [Mn(I)] intermediate1 Benzoate Coordination & C-H Activation catalyst->intermediate1 + Benzoic Acid - H+ intermediate2 Manganacycle Formation intermediate1->intermediate2 intermediate3 Allyl Acetate Oxidative Addition intermediate2->intermediate3 + Allyl Acetate intermediate4 Reductive Elimination intermediate3->intermediate4 intermediate4->catalyst - Mn(OAc) product This compound intermediate4->product product->catalyst - Product

References

Characterization of 2-Allylbenzoic Acid: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed nuclear magnetic resonance (NMR) characterization of 2-allylbenzoic acid. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide presents a comprehensive analysis based on a comparison with structurally related compounds: benzoic acid and allylbenzene. The presented ¹H and ¹³C NMR data for this compound are predicted values derived from the experimental data of these analogs. This approach allows for a robust estimation of the chemical shifts and coupling patterns expected for this compound, providing a valuable resource for its identification and characterization.

Predicted and Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known experimental data of benzoic acid and allylbenzene, which are presented for comparative analysis.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Reference Compounds.

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound (Predicted) H-3~7.30 - 7.40d~7.6
H-4~7.45 - 7.55t~7.5
H-5~7.25 - 7.35t~7.5
H-6~7.95 - 8.05d~7.8
-CH₂-~3.40 - 3.50d~6.7
=CH-~5.90 - 6.00m-
=CH₂ (cis)~5.00 - 5.10dd~10.1, 1.5
=CH₂ (trans)~5.05 - 5.15dd~17.1, 1.5
-COOH> 10br s-
Benzoic Acid (Experimental) H-2, H-68.12d7.3
H-3, H-57.45t7.6
H-47.62t7.4
-COOH12.0 - 13.0br s-
Allylbenzene (Experimental) Phenyl7.18 - 7.35m-
-CH₂-3.38d6.0
=CH-5.90dt12.0, 8.0
=CH₂5.05m-

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Reference Compounds.

Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ, ppm)
This compound (Predicted) C-1~130 - 132
C-2~140 - 142
C-3~126 - 128
C-4~132 - 134
C-5~128 - 130
C-6~130 - 132
-CH₂-~38 - 40
=CH-~136 - 138
=CH₂~116 - 118
-COOH~170 - 173
Benzoic Acid (Experimental) C-1130.3
C-2, C-6128.5
C-3, C-5129.4
C-4133.0
-COOH172.6
Allylbenzene (Experimental) C-ipso141
C-ortho130
C-meta127
C-para116
-CH₂-42
=CH-138
=CH₂116

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • The spectrometer is locked to the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

  • Number of Scans: 16 to 64 scans are typically sufficient.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • Spectral Width: A spectral width of approximately 16 ppm is set.

  • Acquisition Time: An acquisition time of 2-4 seconds is employed.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

  • Spectral Width: A spectral width of approximately 240 ppm is set.

  • Acquisition Time: An acquisition time of 1-2 seconds is employed.

5. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed.

  • Phase correction and baseline correction are applied.

  • The chemical shifts are referenced to the internal standard (TMS).

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with labeled carbon and hydrogen atoms corresponding to the assignments in the NMR data tables.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of 2-Allylbenzoic Acid and Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of organic molecules is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating these structures by examining their fragmentation patterns upon ionization. This guide provides a comparative analysis of the predicted electron ionization mass spectrometry (EIMS) fragmentation of 2-allylbenzoic acid against the well-documented fragmentation of benzoic acid, offering insights into how the allyl substituent influences fragmentation pathways.

Predicted and Observed Fragmentation Patterns

The following table summarizes the major predicted fragment ions for this compound and the observed fragment ions for benzoic acid under electron ionization.

m/z Proposed Fragment Ion (this compound) Relative Abundance (Predicted) Observed Fragment Ion (Benzoic Acid) Relative Abundance (Observed) Interpretation
162[C₁₀H₁₀O₂]⁺•Moderate--Molecular Ion of this compound
147[C₉H₇O₂]⁺Low--Loss of a methyl radical (•CH₃) from the allyl group
133[C₉H₉O]⁺Moderate--Loss of an ethyl radical (•C₂H₅) or rearrangement and loss of CO
122--[C₇H₆O₂]⁺•HighMolecular Ion of Benzoic Acid[1][2][3]
117[C₈H₅O]⁺High--Loss of the allyl group (•C₃H₅)
105--[C₇H₅O]⁺Very High (Base Peak)Loss of a hydroxyl radical (•OH)[1][2]
91[C₇H₇]⁺High--Tropylium ion, characteristic of alkylbenzenes
77[C₆H₅]⁺Moderate[C₆H₅]⁺HighLoss of the carboxyl group (•COOH)[1][4]
51[C₄H₃]⁺Low[C₄H₃]⁺ModerateLoss of acetylene (C₂H₂) from the phenyl cation[1]

Deciphering the Fragmentation Pathways

The fragmentation of benzoic acid upon electron ionization is a well-characterized process that serves as a foundational model for its derivatives. The primary fragmentation pathways involve the loss of the hydroxyl radical to form the stable benzoyl cation (m/z 105), which is often the base peak.[2][4] Subsequent loss of carbon monoxide (CO) from the benzoyl cation can lead to the phenyl cation (m/z 77).[1] A further fragmentation of the phenyl cation can result in the ion at m/z 51.[1]

For this compound, we predict a more complex fragmentation pattern due to the presence of the allyl substituent. The molecular ion is expected at m/z 162. In addition to the fragmentation pathways observed for the benzoic acid core, the allyl group introduces several new possibilities:

  • Loss of the Allyl Group: A primary fragmentation pathway is likely the cleavage of the bond between the aromatic ring and the allyl group, resulting in a fragment at m/z 117, corresponding to the carboxyphenyl cation.

  • Rearrangement and Fragmentation of the Allyl Group: The allyl group itself can undergo rearrangement and fragmentation, leading to the loss of smaller radicals like methyl (•CH₃) to give a fragment at m/z 147, or an ethyl radical (•C₂H₅) to yield a fragment at m/z 133.

  • Formation of the Tropylium Ion: A common fragmentation pathway for alkyl-substituted benzene rings is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 through rearrangement.

The following diagram illustrates the predicted fragmentation pathway for this compound.

Fragmentation_Pathway M+ [C₁₀H₁₀O₂]⁺• m/z 162 F1 [C₉H₇O₂]⁺ m/z 147 M+->F1 - •CH₃ F2 [C₉H₉O]⁺ m/z 133 M+->F2 - •C₂H₅ F3 [C₈H₅O]⁺ m/z 117 M+->F3 - •C₃H₅ F4 [C₇H₇]⁺ m/z 91 M+->F4 - COOH, rearr. F5 [C₆H₅]⁺ m/z 77 F3->F5 - CO₂

Caption: Predicted fragmentation of this compound.

Experimental Protocols

To acquire mass spectra for this compound and similar compounds, the following experimental protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) can be adapted. This protocol is based on a generalized methodology for the analysis of benzoic acid derivatives.

1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte (e.g., this compound) in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient should be developed to ensure proper separation of the analyte from any impurities. For example, starting with 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole instrument.

  • Ionization Mode: Both positive and negative ion modes should be evaluated. For carboxylic acids, negative ion mode ([M-H]⁻) is often more sensitive.

  • Mass Range: Scan a mass range appropriate for the analyte and its expected fragments (e.g., m/z 50-300).

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

  • Cone Gas Flow: 50 L/hr.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and observe a range of product ions.

The following diagram outlines the general experimental workflow for LC-MS/MS analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution HPLC HPLC/UHPLC System Working->HPLC Injection Column C18 Column HPLC->Column ESI Electrospray Ionization Column->ESI Elution Analyzer Mass Analyzer (Q-TOF, Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector Data Mass Spectrum Detector->Data Data Acquisition

Caption: General workflow for LC-MS/MS analysis.

By understanding the fundamental fragmentation patterns of benzoic acid and considering the predictable influence of the allyl substituent, researchers can more confidently identify and characterize this compound and related compounds in their analytical workflows. The provided experimental protocol offers a robust starting point for developing a validated method for the analysis of these molecules.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography for the structural validation of 2-allylbenzoic acid, contextualized with data from related benzoic acid derivatives. Detailed experimental protocols and a clear visualization of the crystallographic workflow are presented to support research and development efforts.

The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction.[1][2] This powerful technique provides unambiguous information about bond lengths, bond angles, and the overall molecular conformation, which are critical for understanding a compound's reactivity, physical properties, and biological activity. While a specific crystal structure for this compound is not publicly available, analysis of closely related benzoic acid derivatives determined by X-ray crystallography offers valuable insights into its expected structural features.

Comparative Structural Data of Benzoic Acid Derivatives

To provide a framework for the anticipated structure of this compound, the following table summarizes key crystallographic data for several analogous benzoic acid derivatives. These compounds share the core benzoic acid moiety, with variations at the ortho position, providing a basis for predicting the influence of the allyl group.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Structural FeaturesReference
2-Acetylamino-benzoic acidOrthorhombicFdd210.848(1)30.264(1)10.577(1)90Amide and acid groups are deviated from the phenyl ring plane. Intermolecular N—H···O and O—H···O hydrogen bonds are present.[3][3]
2-(o-Tolyloxy)benzoic acidTriclinicP-17.0900(14)7.4820(15)12.680(3)96.36(3)Molecules form dimers via intermolecular O—H···O hydrogen bonds. The dihedral angle between the two phenyl rings is 76.2(2)°.[4][4]
Anisic Acid (p-Methoxybenzoic acid)MonoclinicP2₁/a16.98(3)10.95(2)3.98(1)98.67(17)Molecules form hydrogen-bonded dimers. The carboxyl group is slightly twisted out of the plane of the benzene ring.[5][5]
Benzoic AcidMonoclinicP2₁/c5.51(1)5.04(1)21.96(4)97.4(2)Forms centrosymmetric dimers through hydrogen bonding between carboxyl groups.[6][6]

Note: The unit cell parameters α and γ are 90° for monoclinic and orthorhombic systems unless otherwise specified.

Based on these related structures, this compound is expected to exhibit intermolecular hydrogen bonding between the carboxylic acid groups, likely forming dimeric structures. The planarity of the benzoic acid core may be influenced by the steric bulk and conformational flexibility of the ortho-allyl group.

Alternative and Complementary Structural Validation Methods

While X-ray crystallography is the gold standard, other techniques can provide valuable structural information, particularly when suitable single crystals cannot be obtained.

  • Powder X-ray Diffraction (PXRD): This technique is used for polycrystalline samples and can help identify the crystalline form and determine unit cell parameters.[7] It is a powerful tool for polymorph screening.[8]

  • Gas-Phase Electron Diffraction (GED): This method provides information about the molecular structure in the gaseous state, free from intermolecular interactions present in the crystal lattice.[9]

  • Theoretical Calculations (e.g., Density Functional Theory - DFT): Computational methods can predict the most stable conformation of a molecule, its geometric parameters, and spectroscopic properties.[10] These calculations are often used in conjunction with experimental data to refine and interpret results.

Experimental Protocol: Single-Crystal X-ray Diffraction

The process of determining a crystal structure by single-crystal X-ray diffraction involves several key steps.[1][11]

1. Crystal Growth:

  • Objective: To obtain a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant defects.[1]

  • Methodology: Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is a common technique. Other methods include slow cooling of a saturated solution or vapor diffusion.

2. Data Collection:

  • Objective: To measure the intensities and positions of the X-rays diffracted by the crystal.

  • Methodology:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in a focused beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]

    • The crystal is rotated, and a series of diffraction images are collected on a detector as it moves through different orientations.

    • Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

3. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the unit cell and refine their positions and thermal parameters.

  • Methodology:

    • The collected diffraction data is processed to yield a list of reflection intensities.

    • The unit cell dimensions and space group are determined from the diffraction pattern.

    • Initial atomic positions are determined using direct methods or Patterson methods.

    • The structural model is refined using least-squares methods to achieve the best agreement between the observed and calculated diffraction data.[2] The quality of the final structure is assessed by the R-factor, which should be as low as possible.

Workflow for X-ray Crystallography Structure Validation

The following diagram illustrates the logical workflow for validating the structure of a small organic molecule like this compound using single-crystal X-ray crystallography.

X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_data_processing Structure Determination cluster_validation Validation & Reporting Synthesis Synthesis & Purification of this compound Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Xray_Source X-ray Diffraction Data Collection Mounting->Xray_Source Data_Reduction Data Reduction & Integration Xray_Source->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation CIF_Generation CIF File Generation Validation->CIF_Generation Publication Publication / Database Deposition (e.g., CCDC) CIF_Generation->Publication

Caption: Workflow for this compound structure validation.

References

A Comparative Analysis of Synthesis Methods for 2-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-yielding synthesis of key intermediates is a critical endeavor. 2-Allylbenzoic acid is a valuable building block in the synthesis of various biologically active molecules and functional materials. This guide provides a comparative analysis of three prominent methods for the synthesis of this compound: Ruthenium-catalyzed ortho-allylation with allyl acetate, Ruthenium-catalyzed ortho-allylation with allyl amine, and Manganese-catalyzed ortho-allylation. This analysis is supported by a review of published experimental data to facilitate an objective comparison of their respective yields and methodologies.

Comparative Yield Analysis

The selection of a synthetic route often hinges on the achievable product yield. The following table summarizes the reported yields for the synthesis of this compound using the three highlighted methods, offering a quantitative basis for comparison.

Synthesis MethodCatalystAllyl SourceBase/AdditiveSolventTemperature (°C)Yield (%)
Ruthenium-catalyzed ortho-allylation with allyl acetate[Ru(p-cymene)Cl₂]₂Allyl acetateK₃PO₄t-AmylOH5085
Ruthenium-catalyzed ortho-allylation with allyl amine[Ru(p-cymene)Cl₂]₂N-AllylpiperidineK₂CO₃Dioxane10081
Manganese-catalyzed ortho-allylationMn(CO)₅BrAllyl acetateZn(OAc)₂THF6073

Detailed Experimental Protocols

A detailed understanding of the experimental procedures is crucial for the replication and optimization of synthetic methods.

Method 1: Ruthenium-Catalyzed Ortho-Allylation with Allyl Acetate

This method, reported by Gooßen and coworkers, provides a high yield of this compound under relatively mild conditions.[1]

Experimental Protocol:

A mixture of benzoic acid (0.5 mmol, 1.0 equiv), [Ru(p-cymene)Cl₂]₂ (0.0125 mmol, 2.5 mol%), and K₃PO₄ (1.0 mmol, 2.0 equiv) in t-AmylOH (2.0 mL) is stirred at room temperature for 10 minutes. Allyl acetate (1.0 mmol, 2.0 equiv) is then added, and the reaction mixture is stirred at 50 °C for 20 hours. After cooling to room temperature, the reaction is quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Ruthenium-Catalyzed Ortho-Allylation with Allyl Amine

This variation of the ruthenium-catalyzed method utilizes an allyl amine as the allylating agent.

Experimental Protocol:

To a screw-capped vial are added benzoic acid (0.2 mmol, 1.0 equiv), [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 2.5 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv). The vial is evacuated and backfilled with argon. Dioxane (1.0 mL) and N-allylpiperidine (0.4 mmol, 2.0 equiv) are added, and the mixture is stirred at 100 °C for 24 hours. After cooling, the reaction mixture is acidified with 1 M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography to yield this compound.

Method 3: Manganese-Catalyzed Ortho-Allylation

This method, developed by Goebel et al., employs a more earth-abundant and less expensive manganese catalyst, offering a sustainable alternative with good selectivity for the mono-allylated product.[2]

Experimental Protocol:

In a glovebox, a 4 mL vial is charged with Mn(CO)₅Br (0.025 mmol, 10 mol%), neocuproine (0.0275 mmol, 11 mol%), and Zn(OAc)₂ (0.375 mmol, 1.5 equiv). Benzoic acid (0.25 mmol, 1.0 equiv) and THF (1.0 mL) are added, and the mixture is stirred for 5 minutes. Allyl acetate (0.5 mmol, 2.0 equiv) is then added, and the vial is sealed and heated at 60 °C for 20 hours. After cooling, the reaction mixture is quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography.

Reaction Pathways and Experimental Workflows

To visualize the logical flow of these synthetic methods, the following diagrams are provided.

Ruthenium_Allyl_Acetate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification benzoic_acid Benzoic Acid reaction Reaction Mixture benzoic_acid->reaction allyl_acetate Allyl Acetate allyl_acetate->reaction catalyst [Ru(p-cymene)Cl₂]₂ catalyst->reaction base K₃PO₄ base->reaction solvent t-AmylOH solvent->reaction temp 50 °C temp->reaction time 20 h time->reaction quench Quench with 1M HCl extract Extract with EtOAc quench->extract dry Dry (Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product reaction->quench

Caption: Workflow for Ruthenium-Catalyzed Ortho-Allylation with Allyl Acetate.

Ruthenium_Allyl_Amine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification benzoic_acid Benzoic Acid reaction Reaction Mixture benzoic_acid->reaction allyl_amine N-Allylpiperidine allyl_amine->reaction catalyst [Ru(p-cymene)Cl₂]₂ catalyst->reaction base K₂CO₃ base->reaction solvent Dioxane solvent->reaction temp 100 °C temp->reaction time 24 h time->reaction acidify Acidify with 1M HCl extract Extract with EtOAc acidify->extract wash Wash with Brine extract->wash dry Dry (MgSO₄) wash->dry concentrate Concentrate dry->concentrate purify Flash Chromatography concentrate->purify product This compound purify->product reaction->acidify

Caption: Workflow for Ruthenium-Catalyzed Ortho-Allylation with Allyl Amine.

Manganese_Allylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification benzoic_acid Benzoic Acid reaction Reaction Mixture benzoic_acid->reaction allyl_acetate Allyl Acetate allyl_acetate->reaction catalyst Mn(CO)₅Br catalyst->reaction ligand Neocuproine ligand->reaction additive Zn(OAc)₂ additive->reaction solvent THF solvent->reaction temp 60 °C temp->reaction time 20 h time->reaction quench Quench with 1M HCl extract Extract with EtOAc quench->extract dry Dry (Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product reaction->quench

Caption: Workflow for Manganese-Catalyzed Ortho-Allylation.

Conclusion

All three presented methods offer viable routes for the synthesis of this compound with good to excellent yields. The Ruthenium-catalyzed ortho-allylation with allyl acetate provides the highest reported yield under relatively mild conditions. The use of an allyl amine as the allylating agent in the Ruthenium-catalyzed method offers an alternative with a slightly lower yield but under similar conditions. The Manganese-catalyzed approach presents a more sustainable option due to the use of an earth-abundant metal catalyst, albeit with a slightly lower yield compared to the ruthenium-catalyzed methods. The choice of the optimal method will depend on the specific requirements of the researcher, including desired yield, cost of reagents and catalyst, and environmental considerations.

References

A Comparative Guide to the Reactivity of 2-Allylbenzoic Acid and its Para Isomer, 4-Allylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-allylbenzoic acid and its para isomer, 4-allylbenzoic acid. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This comparison is supported by established chemical principles and available experimental data.

Core Reactivity Differences: A Tale of Two Isomers

The primary distinction in the reactivity of this compound and 4-allylbenzoic acid lies in the proximity of the allyl and carboxylic acid functional groups. In this compound, these groups are positioned ortho to each other on the benzene ring, enabling unique intramolecular reactions. In contrast, the para-positioning in 4-allylbenzoic acid results in reactivity characteristic of a typical benzoic acid with an isolated allyl substituent.

Intramolecular Cyclization: A Unique Pathway for this compound

A key reaction exclusive to this compound is its ability to undergo intramolecular cyclization, specifically lactonization, to form a dihydroisocoumarin. This reaction is facilitated by the close proximity of the carboxylic acid and the allyl group's double bond.

One common method to induce this cyclization is iodolactonization . In this reaction, treatment with iodine (I₂) and a mild base, such as sodium bicarbonate, leads to the formation of an iodonium ion intermediate, which is then attacked by the carboxylate to form the lactone ring. This type of reaction is generally rapid due to the favorable entropic factors of intramolecular processes.

Reaction Pathway: Iodolactonization of this compound

G cluster_0 Iodolactonization 2-Allylbenzoic_Acid This compound Iodonium_Ion Iodonium Ion Intermediate 2-Allylbenzoic_Acid->Iodonium_Ion + I₂ Dihydroisocoumarin Dihydroisocoumarin Product Iodonium_Ion->Dihydroisocoumarin Intramolecular Nucleophilic Attack

Caption: Iodolactonization of this compound.

In contrast, 4-allylbenzoic acid, with its distant allyl and carboxyl groups, does not undergo this intramolecular cyclization under similar conditions.

Comparative Reactivity in Intermolecular Reactions: Fischer Esterification

To provide a comparative baseline for their reactivity, we can examine a reaction common to both isomers: Fischer esterification. This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol to an ester and water.

IsomerExpected Relative Rate of EsterificationRationale
This compound SlowerThe ortho-allyl group is expected to exert a significant steric hindrance around the carboxylic acid functionality. This hindrance impedes the approach of the alcohol nucleophile to the carbonyl carbon, thereby slowing down the rate of esterification.
4-Allylbenzoic Acid FasterThe para-allyl group is remote from the carboxylic acid and does not sterically hinder the reaction site. The allyl group is weakly electron-donating through hyperconjugation, which might slightly deactivate the carbonyl group towards nucleophilic attack compared to unsubstituted benzoic acid, but this electronic effect is generally much less significant than the steric hindrance observed in the ortho isomer.

Experimental Protocols

General Protocol for Iodolactonization of this compound

This protocol is a generalized procedure based on standard methods for iodolactonization.

  • Dissolution: Dissolve this compound in an aqueous solution of sodium bicarbonate (NaHCO₃). The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate.

  • Iodine Addition: Slowly add a solution of iodine (I₂) in a suitable solvent (e.g., diethyl ether or dichloromethane) to the stirred solution of the carboxylate at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography.

General Protocol for Fischer Esterification of Allylbenzoic Acid Isomers

This protocol outlines a standard procedure for acid-catalyzed esterification.

  • Reactant Mixture: In a round-bottom flask, combine the allylbenzoic acid isomer (this compound or 4-allylbenzoic acid), a large excess of the desired alcohol (which also serves as the solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reflux: Heat the reaction mixture to reflux with stirring for several hours. The reaction progress can be monitored by TLC.

  • Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the ester product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt, and remove the solvent under reduced pressure. The resulting ester can be purified by distillation or column chromatography.

Experimental Workflow: Comparative Esterification

G cluster_1 Esterification of this compound cluster_2 Esterification of 4-Allylbenzoic Acid cluster_3 Comparative Analysis A This compound + Alcohol (excess) + Acid Catalyst B Reflux A->B C Workup & Purification B->C D 2-Allylbenzoate Ester C->D I Compare Reaction Rates (e.g., via GC or NMR monitoring) D->I E 4-Allylbenzoic Acid + Alcohol (excess) + Acid Catalyst F Reflux E->F G Workup & Purification F->G H 4-Allylbenzoate Ester G->H H->I

Caption: Comparative workflow for esterification.

Conclusion

The reactivity of this compound is dominated by the proximity of its functional groups, leading to a unique and facile intramolecular cyclization pathway to form lactones. In contrast, 4-allylbenzoic acid behaves as a more conventional substituted benzoic acid, where the allyl group's influence is primarily electronic and communicated through the aromatic system. In intermolecular reactions such as esterification, the ortho-allyl group in this compound is expected to cause significant steric hindrance, resulting in a slower reaction rate compared to its para isomer. These fundamental differences in reactivity are critical considerations for synthetic planning and the design of molecules with specific functionalities and therapeutic properties.

Kinetic Showdown: Unraveling the Intramolecular Cyclization of 2-Allylbenzoic Acid for Dihydroisocoumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the kinetic profiles and mechanistic pathways of 2-allylbenzoic acid cyclization, contextualized with alternative synthetic strategies. This document provides a framework for experimental design in the synthesis of 3,4-dihydro-1H-isochromen-1-one and its derivatives, crucial scaffolds in medicinal chemistry.

The intramolecular cyclization of this compound presents a direct and atom-economical route to 3,4-dihydro-1H-isochromen-1-one (dihydroisocoumarin), a core structural motif in numerous bioactive natural products and pharmaceutical agents. Understanding the kinetics of this transformation is paramount for optimizing reaction conditions, maximizing yields, and scaling up production. However, a comprehensive kinetic study for this specific reaction is not extensively documented in publicly available literature.

This guide offers a comparative analysis of the potential kinetic and mechanistic aspects of the this compound cyclization, primarily under acid-catalyzed and palladium-catalyzed conditions. It further contrasts these approaches with alternative methods for synthesizing dihydroisocoumarins, providing researchers with a robust platform for methodological selection and experimental design.

Comparative Analysis of Cyclization Strategies

The conversion of this compound to dihydroisocoumarin can be approached through several catalytic systems, each with distinct mechanistic pathways and anticipated kinetic profiles. The two primary strategies involve Brønsted/Lewis acid catalysis and transition metal (notably palladium) catalysis.

Catalyst SystemPlausible MechanismKey IntermediatesExpected KineticsTypical ConditionsAdvantages
Brønsted Acid Electrophilic addition of a proton to the allyl double bond, generating a secondary carbocation which is then attacked by the carboxylic acid.Secondary carbocationPseudo-first-order under constant acid concentration. Rate is dependent on [Substrate] and [H⁺].Strong acids (e.g., H₂SO₄, TfOH) in non-nucleophilic solvents.Simple reagents, low cost, straightforward procedure.
Palladium(II) Catalysis Intramolecular oxypalladation of the alkene by the carboxylate, followed by protonolysis or reductive elimination.σ-alkylpalladium(II) complexComplex kinetics, potentially involving catalyst activation, oxidative addition, and reductive elimination steps. Rate can be influenced by ligand choice and additives.Pd(OAc)₂, PdCl₂ with oxidants (e.g., benzoquinone) and/or ligands in solvents like THF, DMF.High selectivity, milder conditions, tolerance of various functional groups.
Alternative: Heck Cyclization Intramolecular Heck reaction of a 2-halobenzoic acid with an allyl alcohol derivative, followed by lactonization.π-allyl palladium complexMulti-step reaction with complex kinetic profile dependent on the rates of oxidative addition, migratory insertion, and β-hydride elimination.Pd(0) catalyst, base (e.g., Et₃N), phosphine ligands.Versatile for substituted derivatives, well-established methodology.

Mechanistic Pathways and Logical Relationships

The choice of catalyst dictates the reaction's progression through distinct intermediates and transition states. Understanding these pathways is crucial for rational optimization.

G cluster_acid Acid-Catalyzed Pathway A_start This compound A_protonation Protonation of Alkene A_start->A_protonation + H⁺ A_carbocation Secondary Carbocation Intermediate A_protonation->A_carbocation A_attack Intramolecular Nucleophilic Attack A_carbocation->A_attack by Carboxylic Acid A_deprotonation Deprotonation A_attack->A_deprotonation A_product Dihydroisocoumarin A_deprotonation->A_product - H⁺

Plausible mechanism for acid-catalyzed cyclization.

G cluster_pd Palladium(II)-Catalyzed Pathway (Simplified) B_start This compound + Pd(II) B_coordination π-Complex Formation B_start->B_coordination B_oxypalladation Intramolecular Oxypalladation B_coordination->B_oxypalladation B_intermediate σ-Alkylpalladium(II) Intermediate B_oxypalladation->B_intermediate B_protonolysis Protonolysis / Reductive Elimination B_intermediate->B_protonolysis B_product Dihydroisocoumarin + Pd(0) B_protonolysis->B_product B_reoxidation Pd(0) Reoxidation B_product->B_reoxidation + Oxidant B_catalyst Pd(II) B_reoxidation->B_catalyst

Simplified mechanism for Pd(II)-catalyzed cyclization.

Experimental Protocols

Detailed experimental procedures are essential for reproducible kinetic analysis. Below are representative protocols for monitoring the cyclization reaction.

Protocol 1: Kinetic Analysis of Acid-Catalyzed Cyclization via ¹H NMR Spectroscopy
  • Materials:

    • This compound (Substrate)

    • Trifluoromethanesulfonic acid (TfOH) (Catalyst)

    • Deuterated chloroform (CDCl₃) (Solvent)

    • Mesitylene (Internal Standard)

    • NMR tubes

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 0.1 M) and mesitylene (e.g., 0.05 M) in CDCl₃.

    • Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 25 °C).

    • Transfer 0.5 mL of the stock solution to a clean, dry NMR tube.

    • Acquire an initial spectrum (t=0) to determine the initial concentrations of the substrate and internal standard by integrating characteristic peaks.

    • Initiate the reaction by adding a precise amount of TfOH (e.g., 10 mol%) to the NMR tube, mixing quickly, and re-inserting it into the spectrometer.

    • Acquire spectra at regular time intervals (e.g., every 5 minutes).

    • Monitor the disappearance of a characteristic proton signal from this compound (e.g., vinylic protons) and the appearance of a signal from the dihydroisocoumarin product relative to the constant signal of the mesitylene internal standard.

  • Data Analysis:

    • Calculate the concentration of the substrate at each time point.

    • Plot ln([Substrate]) versus time. If the plot is linear, the reaction is pseudo-first-order.

    • The negative of the slope of this line yields the pseudo-first-order rate constant (k_obs).

Protocol 2: General Procedure for Palladium-Catalyzed Cyclization
  • Materials:

    • This compound

    • Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

    • Benzoquinone (Oxidant)

    • Tetrahydrofuran (THF) (Solvent)

    • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 mmol) in THF (10 mL).

    • Add Pd(OAc)₂ (e.g., 5 mol%) and benzoquinone (e.g., 1.2 equivalents).

    • Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.

    • At specified time intervals, withdraw aliquots of the reaction mixture, quench them (e.g., with a saturated NaHCO₃ solution), and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extracts by GC-MS or HPLC to determine the ratio of starting material to product.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine the reaction rate.

    • Perform initial rate analysis or integrated rate law analysis to determine the reaction order and rate constants with respect to the substrate and catalyst.

Experimental and Analytical Workflow

A systematic workflow ensures the acquisition of high-quality kinetic data.

G cluster_workflow Kinetic Study Workflow prep 1. Reagent Preparation (Substrate, Catalyst, Solvent, Standard) reaction 2. Reaction Initiation (Mixing & Temperature Control) prep->reaction sampling 3. Time-course Sampling (Aliquots at t₀, t₁, t₂, ... tₙ) reaction->sampling analysis 4. Quantitative Analysis (NMR, GC, or HPLC) sampling->analysis data 5. Data Processing (Concentration vs. Time) analysis->data model 6. Kinetic Modeling (Rate Law Determination) data->model result 7. Report Results (k, Eₐ, Mechanism) model->result

General workflow for a chemical kinetics experiment.

A Comparative Guide to the Spectral Data of 2-Allylbenzoic Acid and Its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Structural Relationship

2-Allylbenzoic acid and methyl 2-allylbenzoate are closely related, with the latter being the methyl ester of the former. This structural difference, the conversion of a carboxylic acid to a methyl ester, significantly influences their spectral properties.

Structural Relationship 2-Allylbenzoic_Acid This compound (C₁₀H₁₀O₂) Esterification Esterification (e.g., MeOH, H⁺) 2-Allylbenzoic_Acid->Esterification Methyl_2-Allylbenzoate Methyl 2-Allylbenzoate (C₁₁H₁₂O₂) Esterification->Methyl_2-Allylbenzoate

Figure 1. Conversion of this compound to methyl 2-allylbenzoate.

Spectral Data Comparison

The following tables summarize the predicted and expected spectral data for this compound and methyl 2-allylbenzoate.

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Assignment This compound (Predicted δ, ppm) Methyl 2-Allylbenzoate (Predicted δ, ppm) Key Differences
Carboxylic Acid (-COOH)~11.0 - 13.0 (s, 1H)-Disappearance of the acidic proton signal.
Ester Methyl (-OCH₃)-~3.9 (s, 3H)Appearance of a singlet for the methyl ester protons.
Aromatic Protons~7.2 - 8.1 (m, 4H)~7.2 - 8.0 (m, 4H)Minor shifts due to the change in the electronic effect of the substituent.
Allyl (-CH₂-CH=CH₂)~3.5 (d, 2H)~3.4 (d, 2H)Minimal change.
Allyl (=CH-)~5.9 - 6.1 (m, 1H)~5.9 - 6.1 (m, 1H)Minimal change.
Allyl (=CH₂)~5.0 - 5.2 (m, 2H)~5.0 - 5.2 (m, 2H)Minimal change.
¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Assignment This compound (Predicted δ, ppm) Methyl 2-Allylbenzoate (Predicted δ, ppm) Key Differences
Carboxylic Carbonyl (C=O)~172~168Upfield shift of the carbonyl carbon signal.
Ester Methyl (-OCH₃)-~52Appearance of the ester methyl carbon signal.
Aromatic Carbons~125 - 140~125 - 140Minor shifts in the aromatic region.
Allyl (-CH₂-)~35~35Minimal change.
Allyl (=CH-)~136~136Minimal change.
Allyl (=CH₂)~116~116Minimal change.
Infrared (IR) Spectral Data (Expected)
Functional Group This compound (Expected Wavenumber, cm⁻¹) Methyl 2-Allylbenzoate (Expected Wavenumber, cm⁻¹) Key Differences
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)-Disappearance of the broad O-H stretching band.
C=O Stretch (Carbonyl)~1700 - 1680~1720 - 1700Shift of the carbonyl stretching frequency to a higher wavenumber.
C-O Stretch~1320 - 1210~1300 - 1200 and ~1150 - 1100Changes in the C-O stretching region due to the ester linkage.
C=C Stretch (Aromatic)~1600, ~1475~1600, ~1475Minimal change.
C=C Stretch (Allyl)~1640~1640Minimal change.
C-H Stretch (Aromatic)~3100 - 3000~3100 - 3000Minimal change.
C-H Stretch (Aliphatic)~3000 - 2850~3000 - 2850Minimal change.
Mass Spectrometry (MS) Data (Expected Fragmentation)
Ion This compound (Expected m/z) Methyl 2-Allylbenzoate (Expected m/z) Key Differences
Molecular Ion [M]⁺162176Difference in molecular weight.
[M - OH]⁺145-Loss of hydroxyl radical from the carboxylic acid.
[M - OCH₃]⁺-145Loss of methoxy radical from the ester.
[M - COOH]⁺117-Loss of the carboxyl group.
[M - COOCH₃]⁺-117Loss of the methoxycarbonyl group.
[C₆H₄CH₂CH=CH₂]⁺117117Common fragment corresponding to the allyl-substituted benzene ring.
[C₇H₅O]⁺ (benzoyl cation)105105A common fragment in benzoic acid derivatives.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[1]

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters for a 400 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters for a 100 MHz spectrometer include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.[4]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact with the crystal.[5]

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum by performing a background subtraction. Identify the characteristic absorption bands and compare them to known correlation tables.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. For carboxylic acids, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic performance.

  • GC Method:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).[6]

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated inlet, typically in split or splitless mode.

    • Oven Program: Use a temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 50-70 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-300 °C).[7]

  • MS Method:

    • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.[7]

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

    • Detector: The detector will record the abundance of the ions at each m/z value.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak to identify the molecular ion and characteristic fragment ions. Compare the obtained mass spectrum with a library database for confirmation.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for spectral analysis and the logical relationship between the compounds.

General Workflow for Spectral Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound or Derivative NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spectrometry Sample->MS Process Process Raw Data NMR->Process IR->Process MS->Process Interpret Interpret Spectra Process->Interpret Compare Compare Spectral Data Interpret->Compare

Figure 2. Workflow for spectral data acquisition and comparison.

References

Safety Operating Guide

Safe Disposal of 2-Allylbenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Allylbenzoic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for hazardous chemical waste management and should be supplemented by a thorough review of your institution's specific safety protocols and local regulations.

Immediate Safety Considerations

This compound is classified as a hazardous substance. Adherence to strict safety protocols is imperative to mitigate risks.

  • Hazard Identification: This compound is harmful if swallowed and causes serious eye damage.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid creating dust. Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. It is classified under Storage Class 11 as a combustible solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular FormulaC₁₀H₁₀O₂
Molecular Weight162.19 g/mol
Hazard CodesH302, H318
Storage Class11 (Combustible Solids)

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, concentration, and hazard symbols.

    • Do not mix with other chemical waste unless compatibility has been confirmed by a qualified professional.

  • Waste Collection:

    • For solid waste, carefully transfer the material into the designated waste container, avoiding the generation of dust.

    • For solutions, use a funnel to transfer the liquid into a compatible, sealable waste container.

  • Container Management:

    • Keep the waste container securely sealed when not in use.

    • Store the waste container in a designated secondary containment area that is well-ventilated and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.

    • Provide the EHS department with accurate information about the waste, including its composition and volume.

  • Documentation:

    • Maintain a log of the accumulated waste, noting the date and amount of each addition.

    • Retain all paperwork provided by the EHS department and the waste disposal vendor.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Waste Identification & Segregation - Label a dedicated container - Do not mix with other waste B Step 2: Waste Collection - Transfer solid waste carefully - Use a funnel for solutions A->B C Step 3: Container Management - Keep container sealed - Store in secondary containment B->C D Step 4: Arrange for Disposal - Contact Environmental Health & Safety (EHS) - Provide waste information C->D E Step 5: Documentation - Maintain a waste log - Retain disposal paperwork D->E F Final Disposal by Approved Facility E->F

Caption: A workflow for the safe disposal of this compound.

Disclaimer: The information provided is for guidance purposes only. Always consult your institution's specific waste disposal protocols and comply with all local, state, and federal regulations.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Allylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Allylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.